D-erythritol 4-phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7183-41-7 |
|---|---|
Molecular Formula |
C4H11O7P |
Molecular Weight |
202.10 g/mol |
IUPAC Name |
[(2R,3S)-2,3,4-trihydroxybutyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H11O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h3-7H,1-2H2,(H2,8,9,10)/t3-,4+/m0/s1 |
InChI Key |
QRDCEYBRRFPBMZ-IUYQGCFVSA-N |
Isomeric SMILES |
C([C@@H]([C@@H](COP(=O)(O)O)O)O)O |
Canonical SMILES |
C(C(C(COP(=O)(O)O)O)O)O |
Synonyms |
erythritol 4-phosphate |
Origin of Product |
United States |
Foundational & Exploratory
The Role of D-Erythrose 4-Phosphate in the Pentose Phosphate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Erythrose 4-phosphate is a critical intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP), a fundamental metabolic route essential for cellular biosynthesis and redox balance. While often mistaken for D-erythritol 4-phosphate, it is D-erythrose 4-phosphate that directly participates in the core reactions of the PPP. This technical guide provides an in-depth exploration of the role of D-erythrose 4-phosphate, its metabolic relationship with D-erythritol, and its significance in various biological systems. The document outlines key enzymatic reactions, presents quantitative data, details experimental protocols for its analysis, and provides visual representations of the associated metabolic and experimental workflows. This guide is intended to be a comprehensive resource for researchers in metabolic engineering, drug discovery, and diagnostics.
Introduction: Clarifying the Roles of D-Erythrose 4-Phosphate and D-Erythritol
A common point of confusion in metabolic studies is the distinction between D-erythrose 4-phosphate and this compound. It is crucial to understand that D-erythrose 4-phosphate is the direct intermediate of the pentose phosphate pathway[1][2]. In contrast, D-erythritol is a four-carbon sugar alcohol that can be metabolized to D-erythrose 4-phosphate in certain organisms, thereby feeding into the PPP[3][4]. This conversion is particularly significant in the pathogenicity of bacteria such as Brucella[3]. Furthermore, endogenous production of erythritol from glucose via the PPP, with D-erythrose 4-phosphate as a precursor, has been identified in humans and is associated with metabolic health.
This guide will focus on the established role of D-erythrose 4-phosphate within the PPP and detail the metabolic pathways that connect it to erythritol.
The Central Role of D-Erythrose 4-Phosphate in the Pentose Phosphate Pathway
The pentose phosphate pathway is a vital metabolic route that operates in parallel with glycolysis. It has two main branches: the oxidative phase, which generates NADPH and ribose-5-phosphate, and the non-oxidative phase, which involves the interconversion of sugar phosphates. D-Erythrose 4-phosphate is a key four-carbon intermediate in the non-oxidative phase, participating in reactions catalyzed by transketolase and transaldolase.
Reactions Involving D-Erythrose 4-Phosphate
Transketolase: This enzyme catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. D-Erythrose 4-phosphate acts as an acceptor for a two-carbon unit from xylulose-5-phosphate, forming fructose-6-phosphate and glyceraldehyde-3-phosphate. This reaction provides a crucial link between the PPP and glycolysis.
Transaldolase: This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor. D-Erythrose 4-phosphate is a product of the reaction between sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate, which yields fructose-6-phosphate and D-erythrose 4-phosphate.
These reversible reactions allow the cell to adapt the output of the PPP to its metabolic needs, producing either pentose phosphates for nucleotide synthesis or glycolytic intermediates for energy production.
The Metabolic Link: From Erythritol to D-Erythrose 4-Phosphate
While not a direct intermediate of the PPP, erythritol can serve as a carbon source that feeds into this pathway in certain organisms.
Erythritol Catabolism in Brucella
In the bacterial pathogen Brucella, erythritol is a preferred carbon source and its metabolism is linked to the bacterium's virulence. The catabolic pathway involves a series of enzymatic steps that convert erythritol into D-erythrose 4-phosphate, which then enters the PPP.
The key enzymes in this pathway are:
-
Erythritol kinase (EryA): Phosphorylates erythritol to L-erythritol-4-phosphate.
-
L-erythritol-4-phosphate dehydrogenase (EryB): Oxidizes L-erythritol-4-phosphate to L-3-tetrulose-4-phosphate.
-
A series of isomerases (EryC, TpiA2, RpiB): These enzymes catalyze the conversion of L-3-tetrulose-4-phosphate to D-erythrose-4-phosphate.
Endogenous Erythritol Synthesis in Humans
In humans, erythritol can be synthesized endogenously from glucose via the pentose phosphate pathway. This process involves the reduction of D-erythrose 4-phosphate to erythritol-4-phosphate, followed by dephosphorylation. Elevated levels of endogenously produced erythritol have been associated with metabolic dysfunction, highlighting the importance of understanding this pathway in human health.
Quantitative Data
Understanding the kinetics of the enzymes involved with D-erythrose 4-phosphate and its concentration in biological systems is crucial for modeling metabolic flux and for drug development.
Enzyme Kinetic Parameters
The following table summarizes the reported Michaelis-Menten constants (Km) for transketolase and transaldolase with D-erythrose 4-phosphate as a substrate or product.
| Enzyme | Organism | Substrate/Product | Apparent Km (mM) | Reference(s) |
| Transaldolase | Rat Liver | Erythrose 4-phosphate (acceptor) | 0.13 | |
| Transaldolase | Hepatoma 3924A | Erythrose 4-phosphate (acceptor) | 0.17 | |
| Transketolase | Escherichia coli | Erythrose 4-phosphate (acceptor) | 0.09 |
Metabolite Concentrations
The intracellular concentration of D-erythrose 4-phosphate is generally low, reflecting its rapid turnover in the PPP. Direct measurement is challenging due to its low abundance and the presence of isomeric forms.
| Organism/Cell Type | Condition | D-Erythrose 4-phosphate Concentration | Reference(s) |
| Saccharomyces cerevisiae | Aerobic glucose-limited chemostat | Detectable but low | |
| Human Fibroblasts | Cultured | 0.31-1.14 µmol/mg protein | |
| Human Lymphoblasts | Cultured | 0.61-2.09 µmol/mg protein | |
| Human Blood Spots | 0.49-3.33 µmol/L |
Experimental Protocols
Accurate measurement of D-erythrose 4-phosphate and the activity of related enzymes is essential for research in this area. This section provides an overview of key experimental methodologies.
Quantification of D-Erythrose 4-Phosphate and other PPP Intermediates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of PPP intermediates.
5.1.1. Sample Preparation
-
Quenching: Rapidly quench metabolic activity by adding cold solvent (e.g., -80°C methanol) to the cell culture or tissue sample.
-
Extraction: Extract metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
-
Internal Standards: Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled D-erythrose 4-phosphate) to correct for extraction losses and matrix effects.
-
Derivatization (Optional): Derivatization can be employed to improve chromatographic separation and ionization efficiency.
5.1.2. LC-MS/MS Analysis
-
Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent.
-
Mass Spectrometry: Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions for D-erythrose 4-phosphate are typically m/z 199 -> m/z 97 and m/z 199 -> m/z 79.
Quantification of Erythritol by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of volatile compounds like erythritol, often requiring derivatization.
5.2.1. Sample Preparation
-
Extraction: Extract erythritol from plasma or other biological matrices using an organic solvent such as methanol.
-
Internal Standard: Add a stable isotope-labeled internal standard (e.g., 13C-erythritol).
-
Derivatization: Derivatize the sample to increase volatility. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
5.2.2. GC-MS Analysis
-
Gas Chromatography: Separate the derivatized analytes on a suitable capillary column (e.g., DB-5).
-
Mass Spectrometry: Detect and quantify the analytes using a mass spectrometer operating in selected ion monitoring (SIM) mode.
Spectrophotometric Assay for Transketolase Activity
The activity of transketolase can be measured using a coupled enzyme assay that monitors the consumption of NADH at 340 nm.
5.3.1. Assay Principle
Transketolase catalyzes the conversion of ribose-5-phosphate and xylulose-5-phosphate to glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate. The glyceraldehyde-3-phosphate is then converted to dihydroxyacetone phosphate by triosephosphate isomerase. Finally, glycerol-3-phosphate dehydrogenase reduces dihydroxyacetone phosphate to glycerol-3-phosphate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the transketolase activity.
5.3.2. Assay Protocol
-
Prepare a reaction mixture containing triethanolamine buffer, magnesium chloride, thiamine pyrophosphate (TPP), NADH, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.
-
Add the substrates, ribose-5-phosphate and xylulose-5-phosphate.
-
Initiate the reaction by adding the enzyme sample (e.g., cell lysate).
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows discussed in this guide.
Caption: Metabolic pathway of erythritol conversion to D-erythrose 4-phosphate and its entry into the PPP.
Caption: Experimental workflow for the quantification of D-erythrose 4-phosphate by LC-MS/MS.
Caption: Principle of the coupled spectrophotometric assay for transketolase activity.
Conclusion
D-Erythrose 4-phosphate is a cornerstone of the non-oxidative pentose phosphate pathway, facilitating the dynamic interplay between anabolic and catabolic processes. Its metabolic connection to erythritol in both pathogenic bacteria and humans underscores the importance of accurately distinguishing and quantifying these related metabolites. The methodologies and data presented in this guide provide a foundation for researchers to further investigate the roles of D-erythrose 4-phosphate in health and disease, and to explore its potential as a target for therapeutic intervention. The continued development of advanced analytical techniques will be crucial in unraveling the complexities of PPP regulation and its impact on cellular metabolism.
References
- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 2. Expression, purification and immunochemical characterization of recombinant OMP28 protein of Brucella species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of D-Erythritol 4-Phosphate in Brucella Metabolism: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brucella, a genus of facultative intracellular bacteria, exhibits a well-documented tropism for the reproductive organs of various mammals, leading to conditions such as abortion and infertility. This predilection is strongly linked to the high concentration of the four-carbon sugar alcohol, erythritol, in these tissues. Brucella species preferentially metabolize erythritol over other common carbon sources like glucose, and this metabolic capability is intricately linked to their virulence.[1][2] The catabolism of erythritol converges on the central metabolite, D-erythrose 4-phosphate, which then feeds into the pentose phosphate pathway (PPP), a critical hub for generating reducing power in the form of NADPH and precursors for nucleotide and amino acid biosynthesis.[3][4] This technical guide provides an in-depth exploration of the function of D-erythritol 4-phosphate in Brucella metabolism, detailing the enzymatic pathway, its connection to virulence, and relevant experimental methodologies.
The Erythritol Catabolic Pathway: From Erythritol to D-Erythrose 4-Phosphate
The metabolism of erythritol in Brucella is orchestrated by the ery operon, which encodes a series of enzymes that convert erythritol into D-erythrose 4-phosphate in a multi-step process.[4]
-
Phosphorylation of Erythritol: The first committed step is the ATP-dependent phosphorylation of erythritol to L-erythritol 4-phosphate, catalyzed by the enzyme Erythritol kinase (EryA) . This initial investment of ATP highlights the bacterium's commitment to utilizing this sugar alcohol.
-
Oxidation to L-3-Tetrulose 4-Phosphate: Subsequently, L-erythritol 4-phosphate dehydrogenase (EryB) oxidizes L-erythritol 4-phosphate to L-3-tetrulose 4-phosphate, using NAD+ as a cofactor.
-
Isomerization Steps to D-Erythrose 4-Phosphate: A series of three isomerization reactions, catalyzed by enzymes encoded by eryC, eryH, and eryI, convert L-3-tetrulose 4-phosphate into D-erythrose 4-phosphate.
-
Tetrulose-4-phosphate racemase (EryC) converts L-3-tetrulose-4-phosphate to D-3-tetrulose-4-phosphate.
-
D-3-tetrulose-4-phosphate isomerase (EryH) then converts D-3-tetrulose-4-phosphate to D-erythrulose-4-phosphate.
-
Finally, D-erythrose-4-phosphate isomerase (EryI) catalyzes the conversion of D-erythrulose-4-phosphate to the final product of the pathway, D-erythrose 4-phosphate.
-
This revised pathway, which funnels erythritol into the pentose phosphate pathway via D-erythrose 4-phosphate, is a significant departure from earlier proposed routes that suggested entry into glycolysis.
Signaling Pathway Diagram
Caption: The enzymatic conversion of erythritol to D-erythrose 4-phosphate in Brucella.
Integration of D-Erythrose 4-Phosphate into Central Metabolism
D-erythrose 4-phosphate, the product of the erythritol catabolic pathway, is a key intermediate in the non-oxidative branch of the pentose phosphate pathway. Within the PPP, D-erythrose 4-phosphate, along with other sugar phosphates, is interconverted by the enzymes transketolase and transaldolase to ultimately generate fructose-6-phosphate and glyceraldehyde-3-phosphate. These two intermediates can then enter glycolysis to generate ATP and pyruvate, or be utilized in gluconeogenesis to synthesize glucose-6-phosphate for various biosynthetic purposes. This metabolic flexibility allows Brucella to efficiently channel the carbon from erythritol into essential metabolic pathways for growth and proliferation.
Quantitative Data
Growth Characteristics
Brucella abortus exhibits a clear preference for erythritol over glucose as a carbon source. This is reflected in the growth kinetics of the bacterium in minimal media supplemented with these sugars.
| Carbon Source (10 mM) | Time to Reach Stationary Phase (hours) |
| D-Glucose | > 24 |
| meso-Erythritol | 8 - 12 |
Data adapted from a study on B. abortus strain 2308.
Gene Expression
The expression of the ery operon genes is significantly upregulated in the presence of erythritol. This induction ensures the efficient catabolism of this preferred carbon source.
| Gene | Fold Change in Expression (Erythritol vs. No Erythritol) |
| eryA | > 100 |
| eryB | > 100 |
| eryC | > 100 |
| eryD | > 10 |
Relative expression levels can vary depending on the specific Brucella species and experimental conditions.
Enzyme Kinetics
While the enzymatic steps of the erythritol catabolic pathway have been elucidated, detailed kinetic parameters (Km and Vmax) for the individual enzymes (EryA, EryB, EryC, EryH, EryI) from Brucella species are not extensively reported in the literature. However, it is known that Erythritol kinase (EryA) has a significantly higher activity than hexokinase, which phosphorylates glucose. This higher affinity for its substrate provides a biochemical basis for the preferential utilization of erythritol over glucose.
Link to Virulence
The ability to metabolize erythritol is a key virulence factor for Brucella. Disruption of the ery operon leads to attenuation of the bacterium in animal models. This is attributed to several factors:
-
Nutritional Advantage: The abundance of erythritol in the reproductive tract provides a rich carbon and energy source, allowing for rapid bacterial proliferation and the establishment of high bacterial loads.
-
ATP Depletion in Mutants: In Brucella strains with a disrupted erythritol pathway downstream of EryA, the continuous phosphorylation of erythritol without further metabolism leads to a futile cycle that depletes cellular ATP, resulting in growth inhibition.
-
Modulation of Host Immune Response: The metabolic state of Brucella, influenced by the available carbon sources, can impact its interaction with the host immune system.
Experimental Protocols
Bacterial Growth Curve Measurement in a Microplate Reader
This protocol allows for the high-throughput determination of bacterial growth kinetics in the presence of different carbon sources.
Materials:
-
Brucella strain of interest
-
Appropriate liquid culture medium (e.g., Tryptic Soy Broth or a defined minimal medium)
-
Sterile 96-well microplates
-
Microplate reader with temperature and shaking capabilities
-
Erythritol, glucose, and other carbon sources of interest
Procedure:
-
Prepare an overnight culture of the Brucella strain in the chosen medium.
-
The following day, dilute the overnight culture to a starting optical density at 600 nm (OD600) of approximately 0.05 in fresh medium.
-
In a 96-well microplate, add 200 µL of the diluted bacterial culture to each well.
-
Add the desired concentration of the carbon source (e.g., 10 mM erythritol or glucose) to the appropriate wells. Include control wells with no added carbon source and wells with medium only (for blank measurements).
-
Place the microplate in a microplate reader pre-set to the optimal growth temperature for Brucella (typically 37°C) with continuous shaking.
-
Measure the OD600 of each well at regular intervals (e.g., every 30 minutes) for a period of 24-48 hours.
-
Subtract the blank readings from the sample readings and plot the OD600 values against time to generate growth curves.
Metabolomic Analysis of Intracellular Metabolites by GC-MS
This protocol outlines the steps for extracting and analyzing intracellular metabolites from Brucella grown in the presence of erythritol.
Materials:
-
Brucella culture grown to mid-log phase in the presence of erythritol
-
Quenching solution (e.g., 60% methanol at -40°C)
-
Extraction solvent (e.g., a mixture of methanol, chloroform, and water)
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Quenching: Rapidly quench the metabolism of the bacterial culture by adding a cold quenching solution.
-
Cell Harvesting: Centrifuge the quenched culture to pellet the cells.
-
Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent to lyse the cells and solubilize the intracellular metabolites.
-
Phase Separation: Centrifuge the extract to separate the polar and non-polar phases.
-
Drying: Transfer the polar phase (containing sugar phosphates and other polar metabolites) to a new tube and dry it completely using a lyophilizer or vacuum concentrator.
-
Derivatization: Derivatize the dried metabolites to make them volatile for GC-MS analysis. This is typically a two-step process involving methoximation followed by silylation.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system for separation and detection of the metabolites.
-
Data Analysis: Process the raw GC-MS data using appropriate software to identify and quantify the metabolites.
Experimental Workflow Diagram
Caption: A generalized workflow for studying Brucella metabolism in response to erythritol.
Conclusion
The catabolism of erythritol via D-erythrose 4-phosphate is a central feature of Brucella metabolism and a critical determinant of its virulence. Understanding this pathway in detail provides a foundation for the development of novel anti-brucellosis strategies. Targeting the enzymes of the erythritol catabolic pathway could represent a promising approach for the design of new therapeutics that specifically disrupt the metabolism and virulence of this important zoonotic pathogen. Further research to fully characterize the kinetics and regulation of these enzymes will be invaluable in these drug development efforts.
References
- 1. Expression and validation of D-erythrulose 1-phosphate dehydrogenase from Brucella abortus: a diagnostic reagent for bovine brucellosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Erythritol Availability in Bovine, Murine and Human Models Highlights a Potential Role for the Host Aldose Reductase during Brucella Infection [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
A Technical Guide to the D-Erythritol 4-Phosphate Shunt in Bacteria
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the discovery, mechanism, and experimental validation of the D-erythritol 4-phosphate shunt, a novel metabolic pathway identified in bacteria such as Brucella. It details the key enzymatic steps, presents supporting quantitative data, and outlines the experimental protocols crucial for its elucidation.
Introduction: A Paradigm Shift in Erythritol Metabolism
Erythritol, a four-carbon polyol, is a significant nutrient for several α-2 Proteobacteria, including the zoonotic pathogen Brucella.[1] For years, the accepted model of erythritol catabolism suggested its conversion into intermediates of glycolysis, specifically dihydroxyacetone phosphate (DHAP).[1][2] However, inconsistencies in experimental observations, such as the ability of Brucella mutants lacking key gluconeogenic enzymes to grow on erythritol, pointed towards an alternative metabolic route.[1][3]
This guide details the discovery and characterization of this alternative route: a novel this compound shunt that channels erythritol into the pentose phosphate pathway (PPP) by converting it to D-erythrose-4-phosphate. This discovery not only revises our understanding of bacterial carbon metabolism but also presents new enzymatic targets for antimicrobial drug development, given that this pathway is absent in humans.
The this compound Shunt: Pathway Mechanics
The previously held belief was that erythritol metabolism yielded triose-phosphates. The newly discovered pathway, however, involves a series of phosphorylation and isomerization reactions that culminate in the production of D-erythrose-4-phosphate, a key intermediate of the PPP. This allows bacteria to bypass the need for certain canonical gluconeogenic enzymes when utilizing erythritol as a primary carbon source.
The pathway proceeds through five core enzymatic steps, initiated by the phosphorylation of erythritol and followed by a series of isomerization reactions.
Figure 1: The this compound shunt pathway in Brucella.
Data Presentation: Enzymes of the Shunt
The discovery hinged on the re-characterization of known enzymes and the identification of new functions for others. The table below summarizes the key proteins involved.
| Gene Name (New) | Previous Name | Enzyme Function | Role in Pathway |
| EryA | EryA | Erythritol kinase | Phosphorylates erythritol to L-erythritol-4-phosphate. |
| EryB | EryB | L-erythritol-4-P dehydrogenase | Oxidizes L-erythritol-4-P to L-3-tetrulose-4-P. |
| EryC | EryC | Tetrulose-4-P racemase | Catalyzes the isomerization of L-3-tetrulose-4-P to D-3-tetrulose-4-P. |
| EryH | TpiA2 | D-3-tetrulose-4-P isomerase | Catalyzes the isomerization of D-3-tetrulose-4-P to D-erythrulose-4-P. |
| EryI | RpiB | D-erythrulose-4-P isomerase | Catalyzes the final isomerization to D-erythrose-4-P. |
Key Experimental Evidence
The elucidation of this pathway was a result of combined genetic, biochemical, and isotopic labeling experiments.
Genetic Analysis of Brucella Mutants
A critical piece of evidence came from studying Brucella mutants. It was observed that a mutant strain lacking fructose-1,6-bisphosphatase, an essential enzyme for gluconeogenesis from triose-phosphates, could still grow normally on erythritol as the sole carbon source. This finding directly contradicted the old model, which posited that erythritol metabolism feeds into glycolysis at the triose-phosphate level, and strongly suggested a bypass mechanism.
Biochemical Characterization of Recombinant Enzymes
To confirm the proposed enzymatic steps, the key enzymes (EryC, EryH, and EryI) were expressed as recombinant proteins and purified. Biochemical assays using these purified enzymes demonstrated their predicted isomerase activities, confirming the conversion of L-3-tetrulose-4-phosphate to D-erythrose-4-phosphate through the three novel isomerization reactions.
Isotopic Labeling and Mass Spectrometry
The definitive proof of the pathway came from stable isotope tracing. Brucella were grown on ¹³C-labeled erythritol, and the resulting amino acids were analyzed for isotopomer distribution. The labeling patterns observed in phenylalanine and tyrosine, which are derived from D-erythrose-4-phosphate, were fully consistent with the proposed shunt pathway. This demonstrated unequivocally that erythritol is converted to D-erythrose-4-phosphate in vivo.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to discover and validate the this compound shunt.
Protocol: Gene Knockout and Mutant Strain Generation
This protocol describes the generation of targeted gene deletion mutants in Brucella to assess the physiological role of specific enzymes.
Figure 2: Workflow for generating gene deletion mutants in Brucella.
Methodology:
-
Primer Design: Design primers to amplify ~500 bp regions immediately upstream and downstream of the target gene.
-
PCR and Cloning: Amplify the flanking regions and clone them into a suicide vector, such as pNPTS138, which carries a selectable marker.
-
Transformation: Introduce the resulting plasmid into a competent E. coli strain suitable for conjugation.
-
Conjugation: Mix the donor E. coli and recipient Brucella strains and incubate on a non-selective agar plate to allow plasmid transfer.
-
Selection of Integrants: Plate the conjugation mixture onto a selective medium (e.g., containing nalidixic acid to kill E. coli and kanamycin to select for Brucella with the integrated plasmid).
-
Counter-selection: Culture the integrants in a medium without antibiotics, then plate on a counter-selection medium (e.g., containing 5% sucrose). This selects for cells that have undergone a second homologous recombination event, resulting in either a wild-type revertant or a deletion mutant.
-
Verification: Screen colonies by PCR using primers flanking the target gene to identify the desired deletion mutant.
Protocol: Recombinant Protein Expression and Purification
This protocol details the production of purified enzymes for in vitro biochemical assays.
Figure 3: Workflow for recombinant enzyme expression and purification.
Methodology:
-
Cloning: Amplify the gene of interest from Brucella genomic DNA and clone it into a T7-promoter-based expression vector with an N-terminal or C-terminal polyhistidine tag.
-
Expression: Transform the plasmid into E. coli BL21(DE3) cells. Grow the cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce expression with 0.1-1.0 mM IPTG and continue incubation at a lower temperature (e.g., 16-20°C) for 16-20 hours.
-
Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse by sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA agarose column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm size and purity. Determine protein concentration using a standard method like the Bradford assay.
Protocol: ¹³C-Isotope Labeling and Metabolite Analysis
This protocol is for tracing the metabolic fate of erythritol using stable isotopes.
References
An In-depth Technical Guide to the Biochemical Properties and Structure of D-Erythritol 4-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core biochemical properties, structure, and metabolic significance of D-erythritol 4-phosphate. It is intended to serve as a technical resource, incorporating detailed experimental methodologies, quantitative data, and pathway visualizations to facilitate further research and development.
Biochemical Properties and Structure
This compound is a phosphorylated four-carbon sugar alcohol (tetritol). It is an intermediate in the pentose phosphate pathway and is closely related to key metabolites in various biosynthetic routes.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, based on computational and experimental data.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁O₇P | [1] |
| Molecular Weight | 202.10 g/mol | [1] |
| IUPAC Name | [(2R,3S)-2,3,4-trihydroxybutyl] dihydrogen phosphate | [1] |
| CAS Number | 7183-41-7 | [1] |
| ChEBI ID | CHEBI:15770 | [1] |
| PubChem CID | 192838 | |
| Canonical SMILES | C(C(C(COP(=O)(O)O)O)O)O | |
| InChI Key | ONJJBSUHSTLOGR-VITNXMPSNA-N | |
| Topological Polar Surface Area | 127 Ų | |
| Charge | -2 (at physiological pH) |
Structural Representation
The chemical structure of this compound is characterized by a four-carbon backbone with hydroxyl groups at positions 2 and 3, and a phosphate group esterified to the hydroxyl group at position 4.
Metabolic Significance
This compound is a metabolite within the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors. In some organisms, it is a key intermediate in the metabolism of erythritol.
Role in the Pentose Phosphate Pathway and Erythritol Metabolism
In certain metabolic contexts, D-erythrose 4-phosphate, an intermediate of the PPP, can be reduced to form this compound, which is subsequently dephosphorylated to yield erythritol. Conversely, in some bacteria like Brucella, erythritol is phosphorylated and then oxidized to enter the pentose phosphate pathway at the level of D-erythrose 4-phosphate.
Metabolic conversion of D-Erythrose 4-Phosphate to Erythritol.
The Methylerythritol Phosphate (MEP) Pathway
While this compound itself is not a direct intermediate in the MEP pathway, its methylated analog, 2-C-methyl-D-erythritol 4-phosphate (MEP), is a central metabolite in this pathway for isoprenoid biosynthesis in most bacteria, some parasites, and plant plastids. The structural similarity makes the study of this compound relevant to understanding the enzymes and mechanisms of the MEP pathway.
Overview of the Methylerythritol Phosphate (MEP) Pathway.
Quantitative Data
Quantitative biochemical data for this compound are not extensively available. However, kinetic parameters for enzymes acting on its direct precursor, D-erythrose 4-phosphate, provide valuable insights.
Enzyme Kinetics
The following table summarizes the kinetic parameters of erythrose-4-phosphate dehydrogenase, which catalyzes the oxidation of D-erythrose 4-phosphate.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Reference |
| Erythrose-4-phosphate dehydrogenase | D-Erythrose 4-phosphate | 0.96 | 200 | |
| Erythrose-4-phosphate dehydrogenase | NAD⁺ | 0.074 | 169 |
Spectroscopic Data
| Compound | Method | Key Signals/Fragments | Reference |
| D-Erythrose 4-phosphate | LC-ESI-QTOF MS/MS ([M-H]⁻) | m/z 199.0008, 154.9088, 138.9800, 96.9703, 78.9602 | |
| 2-C-Methyl-D-erythritol 4-phosphate | ¹H NMR (D₂O) | δ (ppm): 3.85 (m, 1H), 3.75 (m, 1H), 3.65 (m, 1H), 3.55 (d, 1H), 1.20 (s, 3H) | |
| 2-C-Methyl-D-erythritol 4-phosphate | ¹³C NMR (D₂O) | δ (ppm): 77.9, 72.3, 69.5, 66.2, 21.5 | |
| 2-C-Methyl-D-erythritol 4-phosphate | ³¹P NMR (D₂O) | δ (ppm): 0.43 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound and related compounds, based on established protocols in the literature.
Chemical Synthesis of 2-C-Methyl-D-erythritol 4-phosphate
A stereoselective synthesis of 2-C-methyl-D-erythritol 4-phosphate can be achieved from D-(+)-arabitol in several steps. This protocol can be adapted for the synthesis of this compound by omitting the methylation step.
Workflow for the Synthesis of 2-C-Methyl-D-erythritol 4-phosphate:
Chemical synthesis workflow for a this compound analog.
Materials:
-
D-(+)-arabitol
-
Benzaldehyde
-
Hydrochloric acid
-
Dess-Martin periodinane
-
Dibenzyl N,N-diisopropylphosphoramidite
-
1H-Tetrazole
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Methylmagnesium bromide (CH₃MgBr)
-
Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Methanol
-
Dichloromethane
-
Toluene
-
Pyridine
-
Silica gel for column chromatography
Procedure:
-
Protection: React D-(+)-arabitol with benzaldehyde in the presence of a catalytic amount of HCl to form the benzylidene-protected derivative.
-
Oxidation to Lactone: Oxidize the protected diol to form the corresponding lactone.
-
Phosphorylation: Selectively phosphorylate the primary hydroxyl group using dibenzyl N,N-diisopropylphosphoramidite and 1H-tetrazole, followed by oxidation with mCPBA.
-
Oxidation to Dioxanone: Oxidize the secondary alcohol of the monophosphate product using Dess-Martin periodinane to yield the dioxanone.
-
Alkylation: Perform a stereoselective alkylation of the dioxanone with methylmagnesium bromide.
-
Deprotection: Remove the benzyl and benzylidene protecting groups via hydrogenolysis using Pd(OH)₂/C under a hydrogen atmosphere.
-
Purification: Purify the final product, 2-C-methyl-D-erythritol 4-phosphate, by flash column chromatography.
Enzymatic Synthesis of 2-C-Methyl-D-erythritol 4-phosphate
An alternative enzymatic approach involves a one-pot reaction using D-glyceraldehyde-3-phosphate (D-GAP) and pyruvate.
Materials:
-
D-Glyceraldehyde-3-phosphate (D-GAP)
-
Sodium pyruvate
-
1-Deoxy-D-xylulose-5-phosphate synthase (DXS)
-
1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)
-
Thiamine pyrophosphate (ThPP)
-
NADPH
-
MgCl₂
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Combine D-GAP, sodium pyruvate, ThPP, NADPH, and MgCl₂ in a suitable buffer.
-
Add DXS and DXR to initiate the cascade reaction.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) until completion.
-
Monitor the reaction progress by a suitable method (e.g., HPLC or a coupled enzyme assay).
-
Purify the product, 2-C-methyl-D-erythritol 4-phosphate, using techniques such as ion-exchange chromatography followed by size-exclusion chromatography.
Analysis by Mass Spectrometry
Liquid chromatography coupled to triple quadrupole mass spectrometry (LC-MS/MS) is a sensitive method for the quantification of this compound and other sugar phosphates in biological samples.
Sample Preparation:
-
Extract metabolites from the biological matrix using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).
-
Centrifuge to pellet cellular debris and collect the aqueous phase containing the polar metabolites.
-
Dry the aqueous phase under vacuum and reconstitute in a solvent compatible with the LC method.
LC-MS/MS Parameters:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar sugar phosphates.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is commonly employed.
-
Mass Spectrometer: Operate the mass spectrometer in negative ion mode.
-
Detection: Use multiple reaction monitoring (MRM) for specific and sensitive quantification, with precursor-to-product ion transitions defined for this compound. Stable isotope-labeled internal standards should be used for accurate quantification.
References
D-Erythritol 4-Phosphate: A Pivotal Intermediate at the Crossroads of Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Abstract
D-Erythritol 4-phosphate and its derivatives are crucial metabolic intermediates situated at the confluence of several key biochemical pathways. This technical guide provides an in-depth exploration of the roles of this compound, with a primary focus on two significant pathways: the erythritol catabolism pathway in Brucella species and the non-mevalonate (MEP) pathway for isoprenoid biosynthesis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic reactions, quantitative data, detailed experimental protocols, and the potential of these pathways as targets for therapeutic intervention.
Introduction
This compound, a phosphorylated four-carbon sugar, serves as a central metabolite in diverse biological systems. Its significance stems from its involvement in fundamental cellular processes, ranging from carbon metabolism to the synthesis of essential biomolecules. This guide will delve into the intricacies of two pathways where this compound or its close derivative, 2-C-methyl-D-erythritol 4-phosphate (MEP), plays a starring role.
The first is the specialized erythritol catabolic pathway found in the pathogenic bacterium Brucella. The ability to metabolize erythritol, a sugar alcohol abundant in the reproductive tissues of certain host animals, is linked to the virulence of this pathogen. Understanding this pathway is therefore critical for developing novel strategies to combat brucellosis.
The second is the non-mevalonate, or MEP, pathway, an essential route for the biosynthesis of isoprenoid precursors in most bacteria, parasites, and plants. Isoprenoids are a vast and diverse class of molecules with indispensable functions, including roles in cell membranes, electron transport, and as signaling molecules. The absence of the MEP pathway in humans makes its constituent enzymes attractive targets for the development of new antimicrobial and antiparasitic drugs.
This whitepaper will provide a detailed examination of these pathways, presenting quantitative data in structured tables, outlining experimental methodologies for their study, and visualizing the complex relationships within these systems using logical diagrams.
The Erythritol Catabolism Pathway in Brucella
Brucella species, the causative agents of brucellosis, exhibit a remarkable ability to utilize erythritol as a preferential carbon source. This metabolic capability is considered a significant virulence factor, as erythritol is found in high concentrations in the placental and fetal tissues of susceptible host species, contributing to the characteristic reproductive pathologies of the disease. The catabolism of erythritol in Brucella proceeds through a series of enzymatic steps that convert it to D-erythrose 4-phosphate, which then enters the pentose phosphate pathway.
Signaling Pathway
The conversion of erythritol to D-erythrose 4-phosphate involves a sequence of five key enzymatic reactions. The pathway is initiated by the phosphorylation of erythritol and proceeds through a series of oxidation and isomerization steps.
Endogenous Synthesis of Erythritol from Glucose via D-Erythrose 4-Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous erythritol, a four-carbon sugar alcohol, has emerged as a significant biomarker associated with cardiometabolic diseases. Its synthesis from glucose via the pentose phosphate pathway (PPP), specifically through the intermediate D-erythrose 4-phosphate, is a critical metabolic route. This technical guide provides an in-depth overview of this pathway, detailing the key enzymatic steps and offering comprehensive experimental protocols for its investigation. The methodologies presented herein are intended to equip researchers with the necessary tools to explore the regulation of endogenous erythritol synthesis and its implications for human health and disease.
Introduction
Recent metabolomic studies have identified a strong correlation between elevated plasma erythritol levels and an increased risk for cardiometabolic diseases, including type 2 diabetes and cardiovascular disease.[1][2] While erythritol is also known as a natural sugar substitute, the discovery of its endogenous production in humans has opened new avenues of research into its physiological roles. The primary pathway for endogenous erythritol synthesis involves the conversion of glucose through the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and nucleotide precursors.[1][2] This guide focuses on the non-oxidative branch of the PPP, where D-erythrose 4-phosphate is generated and subsequently converted to erythritol. Understanding the regulation of this pathway is paramount for elucidating the mechanisms linking erythritol to metabolic dysfunction and for the development of potential therapeutic interventions.
The D-Erythrose 4-Phosphate Pathway for Erythritol Synthesis
The synthesis of erythritol from glucose is a multi-step process integrated with central carbon metabolism. The initial steps occur within the pentose phosphate pathway, followed by the final conversion to erythritol.
Overview of the Pathway
The pathway begins with glucose entering the pentose phosphate pathway. Through a series of enzymatic reactions in the non-oxidative branch, D-erythrose 4-phosphate is produced. This intermediate is then dephosphorylated to D-erythrose, which is subsequently reduced to erythritol. Key enzymes involved in this pathway include transketolase (TKT), transaldolase (TALDO), and sorbitol dehydrogenase (SORD).[1]
Key Enzymes and Reactions
-
Transketolase (TKT): A thiamine pyrophosphate-dependent enzyme that catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. In the context of erythritol synthesis, TKT is crucial for the production of D-erythrose 4-phosphate.
-
Transaldolase (TALDO): This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor, playing a role in the interconversion of sugars in the non-oxidative PPP that leads to the formation of D-erythrose 4-phosphate.
-
Sorbitol Dehydrogenase (SORD): SORD is one of the key enzymes responsible for the final step in erythritol synthesis, the reduction of D-erythrose to erythritol, utilizing NADH as a cofactor.
-
Alcohol Dehydrogenase 1 (ADH1): Alongside SORD, ADH1 has also been identified as an enzyme capable of catalyzing the reduction of erythrose to erythritol.
The overall pathway can be visualized as a branch of the pentose phosphate pathway, with D-erythrose 4-phosphate being the key intermediate linking central carbon metabolism to erythritol synthesis.
Quantitative Data on Erythritol Synthesis
The regulation of endogenous erythritol synthesis can be investigated by modulating the expression of key enzymes and exposing cells to various stimuli. The following tables summarize quantitative data from studies on A549 human lung carcinoma cells, a model known for its ability to synthesize erythritol.
Table 1: Effect of siRNA-mediated Knockdown of Key Enzymes on Intracellular Erythritol Levels
| Target Gene | Condition | Fold Change in Erythritol (vs. Control) | p-value | Reference |
| TKT | 25 mM Glucose | ~0.5 | < 0.01 | |
| SORD | 25 mM Glucose | ~0.5 | < 0.01 | |
| G6PD | 25 mM Glucose | No significant change | > 0.05 |
Table 2: Effect of Oxidative Stress on Intracellular Erythritol Levels
| Treatment | Concentration | Fold Change in Erythritol (vs. Control) | p-value | Reference |
| Hydrogen Peroxide | 100 µM | ~1.5 | < 0.05 | |
| Hydrogen Peroxide | 200 µM | ~2.0 | < 0.01 | |
| Hydrogen Peroxide | 300 µM | ~2.5 | < 0.001 |
Experimental Protocols
This section provides detailed methodologies for the investigation of the D-erythrose 4-phosphate pathway for erythritol synthesis.
Cell Culture
-
Cell Line: A549 human lung carcinoma cells are a suitable model.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.
siRNA-mediated Gene Knockdown
This protocol describes the transient knockdown of target genes using small interfering RNA (siRNA).
-
Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute target-specific siRNAs and a non-targeting control siRNA in a serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium.
-
Incubation: Incubate the cells for 48-72 hours before proceeding with downstream analysis.
-
Validation of Knockdown: Confirm the reduction in target protein expression by Western blotting.
Western Blotting
This protocol is for the detection and quantification of protein expression levels.
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for TKT, TALDO, or SORD overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.
Quantification of Intracellular Metabolites
-
Aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl.
-
Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization:
-
Re-suspend the dried metabolites in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes.
-
-
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: Use selected ion monitoring (SIM) mode for quantification of characteristic ions of derivatized erythritol.
-
-
Chromatography:
-
Column: A HILIC column is suitable for the separation of polar metabolites like sugar phosphates.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with an appropriate modifier (e.g., ammonium acetate or ammonium hydroxide).
-
Gradient: A gradient from high to low organic content.
-
-
MS/MS Parameters:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for D-erythrose 4-phosphate should be optimized.
-
Enzyme Activity Assays
This is a coupled enzymatic assay that measures the production of glyceraldehyde-3-phosphate.
-
Reaction Mixture: Prepare a reaction buffer containing triethanolamine, magnesium chloride, thiamine pyrophosphate, NADH, and the coupling enzymes triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.
-
Substrates: Add ribose-5-phosphate and xylulose-5-phosphate to the reaction mixture.
-
Initiation: Start the reaction by adding cell lysate.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
This is a coupled enzymatic assay that measures the production of glyceraldehyde-3-phosphate.
-
Reaction Mixture: Prepare a reaction buffer containing triethanolamine, EDTA, NADH, and the coupling enzymes triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.
-
Substrates: Add erythrose-4-phosphate and fructose-6-phosphate to the reaction mixture.
-
Initiation: Start the reaction by adding cell lysate.
-
Measurement: Monitor the decrease in absorbance at 340 nm.
This assay measures the reduction of NAD+ in the presence of sorbitol.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl and NAD+.
-
Substrate: Add sorbitol to the reaction mixture.
-
Initiation: Start the reaction by adding cell lysate.
-
Measurement: Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.
13C-Metabolic Flux Analysis (13C-MFA)
This technique allows for the quantitative analysis of metabolic fluxes through a pathway.
-
Tracer Selection: Use specifically labeled glucose tracers, such as [1,2-13C2]glucose, to probe the pentose phosphate pathway.
-
Cell Culture and Labeling: Culture cells in a medium containing the 13C-labeled glucose until isotopic steady state is reached.
-
Metabolite Extraction and Analysis: Extract intracellular metabolites and analyze the mass isotopomer distributions of key intermediates (e.g., amino acids derived from PPP intermediates) by GC-MS or LC-MS/MS.
-
Flux Calculation: Use a metabolic model and computational software to calculate the fluxes through the pentose phosphate pathway based on the measured mass isotopomer distributions and extracellular flux rates (glucose consumption and lactate production).
Visualizations
Signaling Pathways and Workflows
Conclusion
The endogenous synthesis of erythritol via the D-erythrose 4-phosphate pathway represents a significant area of research with implications for understanding and potentially treating cardiometabolic diseases. This technical guide provides a comprehensive overview of the pathway and detailed experimental protocols to facilitate further investigation. By utilizing the methodologies outlined herein, researchers can contribute to a deeper understanding of the regulation of erythritol metabolism and its role in human health.
References
- 1. Frontiers | Erythritol synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells [frontiersin.org]
- 2. Erythritol synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of D-Erythritol 4-Phosphate in Microbial Isoprenoid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical position of D-erythritol 4-phosphate and its derivatives within the microbial methylerythritol phosphate (MEP) pathway, a vital route for the biosynthesis of isoprenoids. Isoprenoids represent a vast and diverse class of natural products essential for various cellular functions in bacteria, including cell wall biosynthesis, electron transport, and protein modification. The absence of the MEP pathway in humans makes its constituent enzymes prime targets for the development of novel antimicrobial agents. This guide provides a comprehensive overview of the pathway, quantitative data on its components, detailed experimental protocols for its study, and visualizations of key processes.
The Methylerythritol Phosphate (MEP) Pathway: An Overview
The MEP pathway, also known as the non-mevalonate pathway, is a seven-enzyme metabolic route that synthesizes the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), from the central metabolites glyceraldehyde 3-phosphate (GAP) and pyruvate.[1][2] this compound is a key structural motif in the pathway, with its C-methylated derivative, 2-C-methyl-D-erythritol 4-phosphate (MEP), being the first committed intermediate.[1]
The pathway begins with the condensation of pyruvate and GAP by 1-deoxy-D-xylulose 5-phosphate synthase (DXS) to form 1-deoxy-D-xylulose 5-phosphate (DXP). DXP is then converted to MEP by 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR or IspC). The subsequent steps involve the sequential action of IspD, IspE, and IspF to produce 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). The final two steps are catalyzed by the iron-sulfur cluster-containing enzymes IspG and IspH, which ultimately yield IPP and DMAPP.[1][3]
Quantitative Data
A thorough understanding of the MEP pathway's kinetics and the cellular concentrations of its intermediates is crucial for identifying metabolic bottlenecks and for the rational design of inhibitors.
Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters for the enzymes of the MEP pathway from various microbial sources. These values can vary depending on the specific organism and the assay conditions.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol mg-1 min-1) | Reference(s) |
| DXS | Escherichia coli | Pyruvate | 160 | 0.004 | - | |
| Escherichia coli | GAP | 130 | 0.004 | - | ||
| DXR (IspC) | Escherichia coli | DXP | 250 | - | - | |
| Mycobacterium tuberculosis | DXP | 47.1 | - | - | ||
| IspD | Escherichia coli | MEP | 150 | - | - | |
| Escherichia coli | CTP | - | - | - | ||
| IspE | Escherichia coli | CDP-ME | 150 | - | - | |
| Aquifex aeolicus | CDP-ME | 121 | - | - | ||
| Acinetobacter baumannii | CDP-ME | 358 | - | 112 | ||
| Acinetobacter baumannii | ATP | 474 | - | 153 | ||
| IspF | Escherichia coli | CDP-MEP | - | - | - | |
| IspG | Escherichia coli | MEcPP | 700 | >1 | >60 | |
| IspH | Escherichia coli | HMBPP | - | 0.02 | 3 | |
| Aquifex aeolicus | HMBPP | - | - | ~9000 |
Intracellular Metabolite Concentrations
The steady-state concentrations of MEP pathway intermediates provide insights into the flux control and regulation of the pathway. The data below is for Escherichia coli grown under aerobic conditions with glucose as the carbon source.
| Metabolite | Intracellular Concentration (µM) | Reference(s) |
| DXP | 10 - 50 | |
| MEP | 5 - 20 | |
| CDP-ME | Not detected/unstable | |
| MEcPP | 50 - 200 | |
| HMBPP | Not detected | |
| IPP/DMAPP | 10 - 30 |
Inhibitors of MEP Pathway Enzymes
The enzymes of the MEP pathway are attractive targets for the development of novel antimicrobial drugs. The following table lists some known inhibitors and their reported IC50 values.
| Enzyme | Inhibitor | Organism | IC50 (nM) | Reference(s) |
| DXR (IspC) | Fosmidomycin | Plasmodium falciparum | 32 - 80 | |
| FR900098 | Yersinia pestis | 230 | ||
| LK-1 | Escherichia coli | 170 | ||
| LK-2 | Escherichia coli | 48 | ||
| IspD | 7-hydroxy-triazolo[1,5-a]pyrimidine | Arabidopsis thaliana | 140 | |
| Biphenylcarboxylic acid derivative | Plasmodium falciparum | - | ||
| IspE | 1,3-diiminoisoindoline carbohydrazide | Plasmodium falciparum | <100 | |
| Isoxazol-5(4H)-one derivatives | Escherichia coli | 7000 - 13000 | ||
| Heterotricyclic compound | Mycobacterium tuberculosis | 6000 (µg/mL) | ||
| IspF | Aryl bis-sulfonamides | Plasmodium falciparum | 1400 | |
| Aryl bis-sulfonamides | Arabidopsis thaliana | 240 | ||
| IspG | Propargyl diphosphate | Aquifex aeolicus | 750 | |
| IspH | 3-Butynyl diphosphate | Aquifex aeolicus | 450 | |
| TMBPP | Escherichia coli | <500 | ||
| AMBPP | Escherichia coli | <500 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the MEP pathway.
Heterologous Expression and Purification of MEP Pathway Enzymes
This protocol describes a general workflow for the expression and purification of His-tagged MEP pathway enzymes in E. coli.
Methodology:
-
Cloning: The gene encoding the target MEP pathway enzyme is amplified by PCR and cloned into a suitable expression vector, such as a pET vector, containing a polyhistidine (His) tag sequence.
-
Transformation: The expression vector is transformed into a competent E. coli expression strain, like BL21(DE3).
-
Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 of 0.6-0.8).
-
Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for a further 3-16 hours at a lower temperature (e.g., 16-25°C) to enhance protein solubility.
-
Cell Harvest and Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.
-
Purification: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA resin). The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged protein is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
Dialysis and Analysis: The eluted protein is dialyzed against a storage buffer to remove imidazole and for buffer exchange. The purity of the protein is assessed by SDS-PAGE.
Enzyme Activity Assays
3.2.1. IspD (MEP Cytidylyltransferase) Assay
This is a coupled spectrophotometric assay that measures the production of pyrophosphate (PPi).
Principle: IspD catalyzes the reaction: MEP + CTP → CDP-ME + PPi. The PPi produced is hydrolyzed by inorganic pyrophosphatase to two molecules of inorganic phosphate (Pi). The Pi is then detected colorimetrically.
Reagents:
-
10x Assay Buffer: 500 mM Tris-HCl, pH 7.5, 50 mM MgCl2, 10 mM DTT
-
Substrate solution: 10 mM MEP, 10 mM CTP
-
Enzyme solution: Purified IspD
-
Coupling enzyme: Inorganic pyrophosphatase
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
Procedure:
-
Prepare a reaction mixture containing 1x assay buffer, inorganic pyrophosphatase, and the IspD enzyme.
-
Initiate the reaction by adding the substrate solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green).
-
A standard curve using known concentrations of phosphate is used to quantify the amount of PPi produced.
3.2.2. IspE (CDP-ME Kinase) Assay
This is a coupled spectrophotometric assay that measures the consumption of ATP.
Principle: IspE catalyzes the reaction: CDP-ME + ATP → CDP-MEP + ADP. The ADP produced is re-phosphorylated to ATP by pyruvate kinase, which simultaneously converts phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase, which oxidizes NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.6, 25 mM KCl, 5 mM MgCl2, 5 mM DTT
-
Substrate solution: 1 mM CDP-ME, 10 mM PEP, 0.3 mM NADH
-
ATP solution: 10 mM ATP
-
Coupling enzymes: Pyruvate kinase and lactate dehydrogenase
-
Enzyme solution: Purified IspE
Procedure:
-
In a quartz cuvette, mix the assay buffer, substrate solution, ATP solution, and coupling enzymes.
-
Initiate the reaction by adding the purified IspE enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of the reaction is calculated from the linear portion of the curve using the molar extinction coefficient of NADH.
3.2.3. IspF (MEcPP Synthase) Assay
This assay can be performed using a radiochemical method or a coupled spectrophotometric assay.
Principle (Spectrophotometric): IspF catalyzes the reaction: CDP-MEP → MEcPP + CMP. The CMP produced is converted to CDP by nucleoside monophosphate kinase (NMK), which consumes ATP. The resulting ADP is then used in the pyruvate kinase/lactate dehydrogenase coupled system as described for the IspE assay.
Reagents:
-
Assay Buffer: 50 mM MOPS, pH 8.0, 5 mM MgCl2
-
Substrate solution: 1 mM CDP-MEP
-
ATP solution: 10 mM ATP
-
Coupling enzymes: NMK, pyruvate kinase, and lactate dehydrogenase
-
NADH solution: 10 mM
-
Enzyme solution: Purified IspF
Procedure:
-
Set up the coupled reaction mixture containing all components except the IspF enzyme.
-
Initiate the reaction by adding IspF.
-
Monitor the decrease in absorbance at 340 nm.
3.2.4. IspG (HMBPP Synthase) and IspH (HMBPP Reductase) Assays
These assays are more complex due to the oxygen sensitivity of the [4Fe-4S] cluster-containing enzymes and the need for a reducing system.
Principle:
-
IspG: Catalyzes the conversion of MEcPP to HMBPP. The reaction requires a two-electron reduction, which can be supplied by a biological system (flavodoxin/flavodoxin reductase/NADPH) or an artificial reductant like photoreduced deazaflavin or dithionite with methyl viologen.
-
IspH: Catalyzes the conversion of HMBPP to IPP and DMAPP, also requiring a two-electron reduction.
General Anaerobic Procedure:
-
All buffers and solutions must be deoxygenated.
-
Enzyme purification and assays must be performed under anaerobic conditions (e.g., in an anaerobic chamber or using Schlenk line techniques).
-
IspG Assay: The reaction can be monitored by quantifying the formation of HMBPP from MEcPP using LC-MS or by a photometric assay monitoring NADPH consumption in the coupled biological reducing system.
-
IspH Assay: The activity can be monitored by measuring the decrease in HMBPP or the formation of IPP and DMAPP using LC-MS. Alternatively, a spectrophotometric assay can be used by monitoring the oxidation of the artificial electron donor methyl viologen at 732 nm or NADPH consumption in a coupled system.
Quantification of MEP Pathway Intermediates by LC-MS/MS
This protocol outlines a method for the targeted quantification of MEP pathway intermediates from bacterial cell extracts.
Methodology:
-
Metabolite Extraction: Rapidly quench the metabolism of a bacterial culture by mixing with a cold solvent (e.g., -20°C 60% methanol).
-
Cell Lysis and Extraction: Extract the metabolites using a method such as boiling ethanol or a chloroform/methanol/water extraction.
-
Sample Preparation: Centrifuge the extract to remove cell debris. The supernatant containing the metabolites is collected and dried under vacuum.
-
LC-MS/MS Analysis: The dried extract is reconstituted in a suitable solvent and injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatography: Separation of the polar, phosphorylated intermediates is typically achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing reversed-phase liquid chromatography (IP-RPLC).
-
Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each metabolite and its corresponding stable isotope-labeled internal standard.
-
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.
Conclusion
The MEP pathway is a cornerstone of microbial isoprenoid biosynthesis and presents a rich area for both fundamental research and applied drug discovery. The detailed information on enzyme kinetics, metabolite concentrations, and inhibitory compounds, coupled with the robust experimental protocols provided in this guide, offers a valuable resource for scientists and researchers. A deeper understanding of the intricacies of this pathway will undoubtedly pave the way for the development of novel and effective antimicrobial therapies.
References
An In-Depth Technical Guide to the Enzymatic Conversion of L-Erythritol-4-Phosphate to D-Erythrose-4-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic conversion of L-erythritol-4-phosphate to D-erythrose-4-phosphate is a critical metabolic pathway in several microorganisms, most notably in the pathogenic bacterium Brucella. This pathway represents a significant departure from previously understood carbohydrate metabolism and offers potential targets for antimicrobial drug development. This technical guide provides a comprehensive overview of the multi-enzyme cascade responsible for this conversion, detailing the enzymes involved, their kinetic properties, and the experimental protocols for their characterization.
Introduction
Erythritol is a four-carbon sugar alcohol that serves as a preferential carbon source for certain bacteria, including the zoonotic pathogen Brucella. The metabolism of erythritol is linked to the virulence of these organisms. The conversion of L-erythritol-4-phosphate, a key intermediate in erythritol catabolism, to D-erythrose-4-phosphate, an entry point into the pentose phosphate pathway, is not a single enzymatic step but a multi-stage process. This guide elucidates the enzymatic reactions that constitute this pathway, providing a foundation for further research and therapeutic development.
The Enzymatic Pathway
The conversion of L-erythritol-4-phosphate to D-erythrose-4-phosphate in Brucella is a five-step enzymatic pathway, beginning with the phosphorylation of erythritol. For the purpose of this guide, we will focus on the core conversion of L-erythritol-4-phosphate. This process involves a dehydrogenase and a series of three distinct isomerases.
The pathway proceeds as follows:
-
Oxidation: L-Erythritol-4-phosphate is first oxidized to L-3-tetrulose-4-phosphate.
-
Racemization: L-3-Tetrulose-4-phosphate is then converted to its D-isomer, D-3-tetrulose-4-phosphate.
-
Isomerization (Keto-Aldo): D-3-Tetrulose-4-phosphate is isomerized to D-erythrulose-4-phosphate.
-
Isomerization (Aldo-Keto): Finally, D-erythrulose-4-phosphate is converted to D-erythrose-4-phosphate.
The enzymes responsible for these transformations are:
-
EryA (Erythritol kinase): Catalyzes the initial phosphorylation of erythritol to L-erythritol-4-phosphate.[1]
-
EryB (L-erythritol-4-phosphate dehydrogenase): An NAD-dependent dehydrogenase that oxidizes L-erythritol-4-phosphate.[2]
-
EryC (Tetrulose-4-phosphate racemase): A racemase that interconverts the L- and D-isomers of 3-tetrulose-4-phosphate.[3]
-
EryH (D-3-tetrulose-4-phosphate isomerase): An isomerase that catalyzes the conversion of D-3-tetrulose-4-phosphate.[3]
-
EryI (D-erythrose-4-phosphate isomerase): The final isomerase in the pathway, producing D-erythrose-4-phosphate.[3]
Quantitative Enzyme Data
| Enzyme | Gene Name | Substrate | Product | Cofactor/Activator | Inhibitors | Optimal pH | Optimal Temp. (°C) | Km | kcat (s-1) | Vmax |
| EryA | eryA | Erythritol, ATP | L-Erythritol-4-phosphate, ADP | Mg2+ | - | - | - | Erythritol: 0.2 mM, ATP: 0.1 mM | - | - |
| EryB | eryB | L-Erythritol-4-phosphate | L-3-Tetrulose-4-phosphate | NAD+ | - | - | - | - | - | - |
| EryC | eryC | L-3-Tetrulose-4-phosphate | D-3-Tetrulose-4-phosphate | Divalent metal ions (e.g., Mg2+) | EDTA | - | - | - | - | - |
| EryH | tpiA2 | D-3-Tetrulose-4-phosphate | D-Erythrulose-4-phosphate | - | - | - | - | - | - | - |
| EryI | rpiB | D-Erythrulose-4-phosphate | D-Erythrose-4-phosphate | - | - | - | - | - | - | - |
Experimental Protocols
Detailed methodologies for the expression, purification, and assay of the enzymes involved in the conversion of L-erythritol-4-phosphate to D-erythrose-4-phosphate are provided below.
Recombinant Enzyme Expression and Purification
The genes encoding EryB, EryC, EryH, and EryI from Brucella can be cloned into suitable expression vectors (e.g., pET series) and transformed into an E. coli expression host such as BL21(DE3).
Protocol for Expression and Purification:
-
Culture Growth: Inoculate a single colony of transformed E. coli into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Dilute the overnight culture into a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM and continue to grow for 4-6 hours at a reduced temperature (e.g., 25-30°C) to enhance protein solubility.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by centrifugation. If the recombinant proteins are His-tagged, they can be purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the recombinant protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
Enzyme Assays
The activity of EryB can be monitored spectrophotometrically by following the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
1 mM L-Erythritol-4-phosphate (substrate)
-
0.1 mM DCPIP
-
(Optional) An intermediate electron carrier like phenazine methosulfate (PMS) at ~0.02 mM.
-
-
Initiation: Add a known amount of purified EryB to the reaction mixture to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs) at a constant temperature (e.g., 30°C). The rate of decrease in absorbance is proportional to the enzyme activity.
-
Calculation: The activity can be calculated using the molar extinction coefficient of DCPIP.
The activities of the three isomerases can be measured in a coupled spectrophotometric assay. The formation of the final product, D-erythrose-4-phosphate, is coupled to its oxidation by D-erythrose-4-phosphate dehydrogenase (E4PDH), which reduces NAD+ to NADH. The increase in NADH is monitored at 340 nm.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
1 mM L-3-Tetrulose-4-phosphate (initial substrate for the pathway)
-
1 mM NAD+
-
A catalytic amount of purified D-erythrose-4-phosphate dehydrogenase (coupling enzyme)
-
Purified EryC, EryH, and EryI enzymes.
-
-
Initiation: The reaction can be initiated by the addition of the substrate or the mixture of isomerases.
-
Measurement: Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C). The rate of increase in absorbance is proportional to the rate of D-erythrose-4-phosphate formation.
-
Individual Isomerase Activity: To assay the activity of a single isomerase, the other two must be present in excess, and the appropriate substrate for that specific step should be used if available. For example, to measure EryI activity, D-erythrulose-4-phosphate would be the ideal substrate.
Visualizations
Signaling Pathway
Caption: The multi-step enzymatic pathway for the conversion of L-erythritol-4-phosphate.
Experimental Workflow
Caption: A generalized workflow for the characterization of the erythritol pathway enzymes.
Conclusion
The enzymatic conversion of L-erythritol-4-phosphate to D-erythrose-4-phosphate is a fascinating and biologically significant pathway. Understanding the intricacies of the enzymes involved, their kinetics, and the methodologies to study them is paramount for leveraging this knowledge for therapeutic purposes. This guide provides a foundational framework for researchers to delve into this area, with the ultimate goal of developing novel strategies to combat pathogens that utilize this unique metabolic route. Further research is warranted to fully elucidate the kinetic parameters of all enzymes in this pathway and to explore their potential as drug targets.
References
- 1. Functional expression and characterization of EryA, the erythritol kinase of Brucella abortus, and enzymatic synthesis of L-erythritol-4-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PubMed [pubmed.ncbi.nlm.nih.gov]
The Relationship Between Erythritol Consumption and D-Erythritol 4-Phosphate Levels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the current scientific understanding of erythritol metabolism in humans, with a specific focus on the relationship between its consumption and the levels of D-erythritol 4-phosphate. Contrary to the initial hypothesis that consumed erythritol might be phosphorylated to this compound, the available evidence does not support the existence of this metabolic pathway in mammals. Instead, this document elucidates two distinct and biologically significant pathways involving erythritol:
-
Endogenous Synthesis of Erythritol: Erythritol is naturally produced within the human body from glucose via the pentose phosphate pathway (PPP). In this pathway, D-erythrose 4-phosphate serves as a key precursor.
-
Metabolism of Exogenous (Dietary) Erythritol: When consumed, the majority of erythritol is rapidly absorbed and excreted unchanged in the urine. A minor, yet significant, portion is metabolized to erythronate.
This guide presents quantitative data from key studies, details the experimental protocols used for the analysis of erythritol and its metabolites, and provides pathway and workflow visualizations to facilitate a deeper understanding of the underlying biochemical processes.
Endogenous Erythritol Synthesis via the Pentose Phosphate Pathway
Erythritol is not merely an exogenous substance but is also synthesized endogenously in mammals from glucose[1][2][3]. This production is intricately linked to the pentose phosphate pathway (PPP), a crucial metabolic route for the generation of NADPH and the synthesis of nucleotide precursors[1][2]. The precursor for endogenous erythritol is D-erythrose 4-phosphate, an intermediate of the non-oxidative branch of the PPP.
The established pathway for endogenous erythritol synthesis is as follows:
-
Formation of D-Erythrose 4-Phosphate: Glucose is metabolized through the initial stages of the pentose phosphate pathway, leading to the formation of various sugar phosphates, including D-erythrose 4-phosphate.
-
Dephosphorylation to D-Erythrose: D-erythrose 4-phosphate is dephosphorylated to yield D-erythrose.
-
Reduction to Erythritol: D-erythrose is subsequently reduced to erythritol. This final step is catalyzed by NADPH-dependent enzymes, including alcohol dehydrogenase 1 (ADH1) and sorbitol dehydrogenase (SORD).
This endogenous production is significant as elevated plasma erythritol levels have been associated with various metabolic conditions, suggesting that its synthesis may be linked to metabolic stress and alterations in glucose metabolism.
Metabolism of Consumed Erythritol
Upon oral consumption, erythritol is rapidly and efficiently absorbed from the small intestine into the bloodstream. However, it is poorly metabolized by human cells.
-
Urinary Excretion: The vast majority of ingested erythritol, typically around 90%, is excreted unchanged in the urine within 24 hours. This lack of significant metabolism is the basis for its near-zero caloric value.
-
Conversion to Erythronate: A minor metabolic pathway for consumed erythritol has been identified, leading to the formation of erythronate. Studies have shown a dose-dependent increase in plasma erythronate levels following erythritol ingestion. It is proposed that erythritol is first oxidized to erythrose, which is then further oxidized to erythronate.
There is currently no scientific evidence to suggest that consumed erythritol is phosphorylated to this compound in humans. This phosphorylation step appears to be characteristic of certain microbial metabolic pathways for erythritol utilization and has not been observed in mammalian systems.
Quantitative Data on Erythritol and Erythronate Levels
The following tables summarize quantitative data from human studies on the plasma concentrations of erythritol and its metabolite, erythronate, following oral administration.
Table 1: Plasma Erythritol Concentrations After Oral Administration
| Study | Dose | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) |
| Witkowski et al. (2023) | 30 g | ~5,850 - 7,680 µM | ~30 minutes |
| Hootman et al. (2017) | 50 g | ~5,500 µM | ~50 minutes |
| Wölnerhanssen et al. (2021) | 10 g | 1810.6 ± 124.6 µM | 30-60 minutes |
| Wölnerhanssen et al. (2021) | 25 g | 3676.9 ± 251.2 µM | 30-60 minutes |
| Wölnerhanssen et al. (2021) | 50 g | 5404.3 ± 450.6 µM | 30-60 minutes |
Table 2: Plasma Erythronate Concentrations After Oral Erythritol Administration
| Study | Erythritol Dose | Erythronate Cmax (µM) | Erythronate AUC (Area Under the Curve) |
| Hootman et al. (2017) | 50 g | Data reported graphically, showing a clear increase post-ingestion | Not specified |
| Wölnerhanssen et al. (2021) | 10 g | 8.3 ± 1.1 | 864.1 ± 138.8 |
| Wölnerhanssen et al. (2021) | 25 g | 19.9 ± 3.1 | 2049.9 ± 335.5 |
| Wölnerhanssen et al. (2021) | 50 g | 37.1 ± 5.6 | 3484.2 ± 551.4 |
Data from Wölnerhanssen et al. are presented as mean ± SEM. AUC is in µM * min.
Experimental Protocols for Erythritol and Metabolite Quantification
The accurate quantification of erythritol and its metabolites in biological matrices such as plasma and urine is predominantly achieved using mass spectrometry-based methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
A critical first step in the analysis of small molecules like erythritol from biological samples is the removal of proteins and other interfering substances.
-
Protein Precipitation: A common method involves the addition of a cold organic solvent mixture to the plasma or serum sample. A frequently used extraction solution is a mixture of acetonitrile, isopropanol, and water (e.g., in a 3:3:2 ratio).
-
Centrifugation: After vortexing and incubation at a low temperature (e.g., 4°C), the sample is centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Collection: The resulting supernatant, which contains the metabolites, is carefully collected for subsequent analysis.
-
Internal Standards: To ensure accurate quantification, a known amount of a stable isotope-labeled internal standard (e.g., [13C4]erythritol) is added to the sample before extraction.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like erythritol, a derivatization step is required.
-
Drying: The collected supernatant is dried, for example, using a vacuum concentrator.
-
Derivatization: The dried residue is chemically modified to increase its volatility. A common two-step derivatization process involves:
-
Oximation: Conversion of carbonyl groups to oximes using a reagent like methoxyamine hydrochloride in pyridine.
-
Silylation: Replacement of active hydrogens with a trimethylsilyl (TMS) group using a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
-
GC Separation: The derivatized sample is injected into the gas chromatograph. A capillary column (e.g., DB17-MS) is used to separate the different compounds based on their boiling points and interactions with the column's stationary phase. The oven temperature is programmed to ramp up over time to elute the compounds.
-
MS Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of the resulting ions is measured, providing a characteristic mass spectrum for each compound, which is used for identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a highly sensitive and specific method that is particularly useful for analyzing compounds in complex mixtures without the need for derivatization.
-
Chromatographic Separation: The sample extract is injected into a liquid chromatograph. For polar compounds like erythritol, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed. An appropriate column (e.g., an amino-based column) and a mobile phase gradient (typically a mixture of an organic solvent like acetonitrile and an aqueous buffer) are used to separate the analytes.
-
Ionization: The eluent from the LC column is directed to an ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules.
-
Tandem Mass Spectrometry (MS/MS): The ions are then passed through two mass analyzers in series.
-
First Mass Analyzer (Q1): Selects the ion corresponding to the mass of the target analyte (the precursor ion).
-
Collision Cell (q2): The selected precursor ion is fragmented by collision with an inert gas.
-
Second Mass Analyzer (Q3): The resulting fragment ions (product ions) are separated and detected.
-
-
Quantification: The specific transition from a precursor ion to a product ion is monitored (Selected Reaction Monitoring - SRM), which provides high selectivity and allows for accurate quantification even at low concentrations.
Conclusion
The relationship between erythritol and the pentose phosphate pathway is primarily centered on its endogenous synthesis from glucose, where D-erythrose 4-phosphate is a key intermediate. There is no evidence in the current scientific literature to support the phosphorylation of consumed erythritol to this compound in humans. The primary metabolic fates of dietary erythritol are excretion unchanged in the urine and, to a lesser extent, conversion to erythronate. The accurate quantification of erythritol and erythronate in biological fluids is crucial for ongoing research into the metabolic impact of this widely used sweetener and relies on sophisticated mass spectrometry-based techniques. This guide provides a foundational understanding of these processes for researchers and professionals in the field.
References
- 1. The artificial sweetener erythritol and cardiovascular event risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythritol: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining Blood Plasma and Serum Metabolome by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Landscape of D-Erythritol 4-Phosphate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
D-Erythritol 4-phosphate and its related metabolic pathways represent a critical nexus in the biochemistry of various organisms, from pathogenic bacteria to plants. Understanding the key enzymes that govern these pathways is paramount for the development of novel therapeutics, herbicides, and for advancing our knowledge of fundamental metabolic processes. This technical guide provides an in-depth exploration of the core enzymes involved in the metabolism of this compound, with a focus on the erythritol catabolic pathway in Brucella, the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis, and key interacting enzymes of the pentose phosphate pathway.
Key Metabolic Pathways Involving this compound and its Analogs
This compound metabolism is primarily associated with two distinct and vital pathways: the catabolism of erythritol, notably in the pathogenic bacterium Brucella, and the ubiquitous methylerythritol phosphate (MEP) pathway for the biosynthesis of isoprenoids. Furthermore, the intermediate D-erythrose 4-phosphate is a key player in the pentose phosphate pathway.
Erythritol Catabolism in Brucella
Brucella species, the causative agents of brucellosis, possess a specialized pathway for the catabolism of erythritol, a four-carbon sugar alcohol found in high concentrations in the reproductive tissues of certain host animals. This pathway converts erythritol into D-erythrose 4-phosphate, which then enters the pentose phosphate pathway.[1][2][3]
The Methylerythritol Phosphate (MEP) Pathway
The MEP pathway is an essential metabolic route for the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for isoprenoids. This pathway is found in most bacteria, including pathogens like Mycobacterium tuberculosis and Escherichia coli, as well as in plants and apicomplexan parasites, but is absent in humans, making its enzymes attractive drug targets. A key intermediate in this pathway is 2-C-methyl-D-erythritol 4-phosphate (MEP).
References
- 1. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Erythritol Availability in Bovine, Murine and Human Models Highlights a Potential Role for the Host Aldose Reductase during Brucella Infection [frontiersin.org]
Methodological & Application
Application Note: LC-MS/MS Method for D-erythritol 4-phosphate Quantification in Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-erythritol 4-phosphate is a key intermediate in the pentose phosphate pathway (PPP) and the non-mevalonate pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2] The MEP pathway is essential for the biosynthesis of isoprenoids in most bacteria, including many pathogenic species, but is absent in humans, making it an attractive target for the development of novel antibiotics.[3] Accurate quantification of this compound and other metabolites within this pathway is crucial for understanding bacterial metabolism, identifying metabolic bottlenecks, and evaluating the efficacy of potential drug candidates that target this pathway.[4][5]
This application note provides a detailed protocol for the sensitive and accurate quantification of this compound in bacterial samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein covers all critical steps from sample preparation to data analysis. The high polarity of sugar phosphates like this compound presents analytical challenges, such as poor retention on traditional reversed-phase columns. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve effective separation and sensitive detection.
Metabolic Pathway Context: The MEP Pathway
This compound is a central metabolite in the MEP pathway, which is responsible for synthesizing the isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Understanding the flow of metabolites, or flux, through this pathway is critical for metabolic engineering and drug discovery.
Caption: The bacterial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
Experimental Protocol
A robust experimental workflow is essential for accurately profiling intracellular metabolites, which can change rapidly. The protocol is divided into three main stages: Sample Preparation (including quenching, harvesting, and extraction), LC-MS/MS Analysis, and Data Quantification.
Caption: Workflow for bacterial intracellular metabolite quantification.
Part 1: Sample Preparation
Proper sample preparation is critical to prevent metabolite degradation and ensure an accurate "snapshot" of the intracellular environment.
1.1. Quenching of Metabolism: Quenching rapidly halts all enzymatic activity. The cold methanol method is widely used and effective for bacteria.
-
Prepare a 60% (v/v) methanol solution in water and pre-cool it to -40°C.
-
Rapidly withdraw a known volume of bacterial culture (e.g., 1 mL) and immediately dispense it into 4 volumes (e.g., 4 mL) of the pre-cooled 60% methanol solution.
-
Vortex briefly to mix. This step should be performed as quickly as possible to ensure effective quenching.
1.2. Cell Harvesting and Washing: This step separates the bacterial cells from the culture and quenching medium.
-
Centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at -10°C.
-
Discard the supernatant.
-
To remove extracellular contaminants, resuspend the cell pellet in 1 mL of a pre-cooled (-20°C) 0.85% NaCl solution.
-
Centrifuge again under the same conditions and discard the supernatant.
1.3. Metabolite Extraction: Extraction lyses the cells and solubilizes the intracellular metabolites. Boiling ethanol is effective for extracting polar metabolites from bacteria.
-
Resuspend the washed cell pellet in 1 mL of pre-heated 75% ethanol at 95°C.
-
Incubate the suspension at 95°C for 5 minutes, vortexing every minute.
-
Immediately cool the extract on an ice bath for 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Resuspend the dried extract in a suitable volume (e.g., 100 µL) of injection solvent (e.g., 50:50 acetonitrile/water) for LC-MS/MS analysis.
Part 2: LC-MS/MS Analysis
This method uses HILIC for the separation of polar analytes, coupled with a triple quadrupole mass spectrometer for sensitive and specific detection.
2.1. Liquid Chromatography Conditions The separation of highly polar sugar phosphates is achieved using a HILIC column.
| Parameter | Value |
| Column | HILIC Column (e.g., Waters XBridge BEH Amide, 2.1 x 100 mm, 2.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 85% B (0-2 min), 85%-30% B (2-12 min), 30% B (12-15 min), 30%-85% B (15-16 min), 85% B (16-20 min) |
2.2. Mass Spectrometry Conditions The analysis is performed in negative ion mode using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
2.3. MRM Transitions for this compound The MRM transitions are specific precursor-to-product ion fragments used for quantification. The precursor ion for this compound [M-H]⁻ has an m/z of 201.0.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 201.0 | 97.0 (Quantifier) | 50 | 30 | 15 |
| This compound | 201.0 | 79.0 (Qualifier) | 50 | 30 | 20 |
Note: The m/z 97.0 and 79.0 transitions correspond to the [PO₃]⁻ and [PO₃H₂]⁻ fragments, which are characteristic of phosphate-containing molecules.
Data Presentation and Quantification
3.1. Calibration Curve To ensure accurate quantification, a calibration curve should be prepared using a certified standard of this compound.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in water.
-
Create a series of dilutions ranging from low ng/mL to high µg/mL in the same injection solvent used for the samples.
-
Analyze each standard under the same LC-MS/MS conditions.
-
Plot the peak area against the known concentration and perform a linear regression to generate a standard curve.
3.2. Sample Data The concentration of this compound in the bacterial extracts is determined by interpolating their peak areas from the standard curve. The final concentration should be normalized to the initial amount of biomass used (e.g., cell number or dry cell weight).
Table 3: Representative Quantitative Data
| Sample ID | Condition | Peak Area | Calculated Conc. (ng/mL) | Normalized Conc. (µg/g DCW*) |
| Strain A | Control | 45,870 | 112.5 | 22.5 |
| Strain A | Drug Treated | 18,350 | 45.1 | 9.0 |
| Strain B | Control | 62,110 | 153.0 | 30.6 |
| Strain B | Drug Treated | 59,980 | 147.7 | 29.5 |
| Blank | N/A | < 100 | Not Detected | Not Detected |
*DCW: Dry Cell Weight. Assumes 0.5 mg DCW was used per sample.
This application note provides a comprehensive and reliable LC-MS/MS method for the quantification of this compound in bacterial samples. The detailed protocols for sample preparation, HILIC-based chromatographic separation, and MRM-based mass spectrometric detection enable sensitive and accurate measurements. This method is a valuable tool for researchers in microbiology, drug discovery, and metabolic engineering, facilitating a deeper understanding of the MEP pathway and aiding in the development of novel antimicrobial agents.
References
- 1. Erythrose-4-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The methylerythritol phosphate pathway and its significance as a novel drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying the Metabolites of the Methylerythritol 4-Phosphate (MEP) Pathway in Plants and Bacteria by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Enzymatic Synthesis of D-Erythritol 4-Phosphate for Research Applications
Application Note
Abstract
D-Erythritol 4-phosphate is a phosphorylated four-carbon sugar alcohol that serves as a valuable research tool in metabolic studies and as a potential chiral building block in synthetic chemistry. This document provides a detailed protocol for the enzymatic synthesis of this compound for research purposes. The described method utilizes a two-step enzymatic cascade, offering a green and highly specific alternative to complex chemical synthesis routes. The protocol first describes the synthesis of D-erythrose 4-phosphate from precursors in the pentose phosphate pathway, followed by its stereospecific reduction to this compound. This method is designed for researchers, scientists, and drug development professionals requiring high-purity this compound for their studies.
Introduction
This compound is not a common metabolite in central metabolic pathways, making its commercial availability limited and its synthesis challenging. Traditional chemical synthesis of such phosphorylated sugars often involves multiple protection and deprotection steps, leading to low overall yields and the generation of hazardous waste. Enzymatic synthesis offers a powerful alternative, leveraging the high specificity and efficiency of enzymes to produce the desired stereoisomer under mild reaction conditions.
This application note details a two-step enzymatic synthesis of this compound. The first step involves the generation of D-erythrose 4-phosphate, an intermediate of the pentose phosphate pathway. The second, key step is the reduction of the aldehyde group of D-erythrose 4-phosphate to a hydroxyl group, yielding this compound. While a specific D-erythrose 4-phosphate reductase is not well-documented, the broad substrate specificity of aldose reductases makes them suitable candidates for this conversion. This protocol provides a basis for the laboratory-scale production of this compound for research applications.
Principle of the Method
The synthesis is a bienzymatic process:
-
Step 1: Synthesis of D-Erythrose 4-Phosphate. D-Erythrose 4-phosphate is synthesized from fructose 6-phosphate and glyceraldehyde 3-phosphate using the enzyme transketolase. This reaction is a key part of the non-oxidative pentose phosphate pathway.
-
Step 2: Reduction of D-Erythrose 4-Phosphate. The resulting D-erythrose 4-phosphate is then reduced to this compound using an aldose reductase in the presence of the cofactor NADPH.
Materials and Reagents
-
Fructose 6-phosphate disodium salt
-
Glyceraldehyde 3-phosphate
-
Transketolase (from Saccharomyces cerevisiae)
-
Aldose reductase (recombinant, human or other source)
-
Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
HEPES buffer
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dowex® 1x8 resin (chloride form)
-
Ammonium bicarbonate
-
Methanol
-
Deionized water
Experimental Protocols
Protocol 1: Enzymatic Synthesis of D-Erythrose 4-Phosphate
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel, prepare the reaction mixture with the following final concentrations in 100 mM HEPES buffer (pH 7.5):
-
50 mM Fructose 6-phosphate
-
50 mM Glyceraldehyde 3-phosphate
-
0.5 mM Thiamine pyrophosphate (TPP)
-
5 mM MgCl₂
-
-
Adjust the pH of the mixture to 7.5 with 1 M NaOH.
-
-
Enzymatic Reaction:
-
Add transketolase to the reaction mixture to a final concentration of 10 U/mL.
-
Incubate the reaction at 30°C with gentle agitation for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the formation of D-erythrose 4-phosphate using a suitable method, such as high-performance liquid chromatography (HPLC) with a suitable column for sugar phosphates or a colorimetric assay for tetrose phosphates.
-
-
Reaction Termination:
-
Once the reaction has reached completion (or equilibrium), terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the denatured protein.
-
Carefully collect the supernatant containing D-erythrose 4-phosphate. This supernatant can be used directly in the next step or purified.
-
Protocol 2: Enzymatic Reduction of D-Erythrose 4-Phosphate to this compound
-
Reaction Mixture Preparation:
-
To the supernatant from Protocol 1, or to a solution of purified D-erythrose 4-phosphate, add the following components to the final concentrations indicated:
-
~40-50 mM D-Erythrose 4-phosphate (from the previous step)
-
1.2 equivalents of NADPH (e.g., 60 mM)
-
100 mM HEPES buffer (pH 7.0)
-
-
Adjust the pH to 7.0 with 1 M HCl if necessary.
-
-
Enzymatic Reaction:
-
Add aldose reductase to the reaction mixture to a final concentration of 20 U/mL.
-
Incubate the reaction at 37°C with gentle agitation for 8-12 hours.
-
-
Reaction Monitoring:
-
Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm.
-
The formation of this compound can be monitored by HPLC or by quantifying the remaining D-erythrose 4-phosphate.
-
-
Reaction Termination and Product Isolation:
-
Terminate the reaction by heat inactivation (95°C for 5 minutes) or by protein precipitation with cold methanol (add 2 volumes of cold methanol and incubate at -20°C for 30 minutes).
-
Centrifuge to remove the precipitated protein.
-
The supernatant containing this compound can be further purified.
-
Protocol 3: Purification of this compound
-
Anion Exchange Chromatography:
-
Load the supernatant from the terminated reaction onto a column packed with Dowex® 1x8 resin (chloride form) pre-equilibrated with deionized water.
-
Wash the column with deionized water to remove unreacted substrates and buffer components.
-
Elute the bound this compound using a linear gradient of ammonium bicarbonate (e.g., 0 to 1 M) or a stepwise elution.
-
Collect fractions and monitor for the presence of the product using a suitable assay (e.g., phosphate assay or HPLC).
-
-
Desalting:
-
Pool the fractions containing this compound.
-
Remove the ammonium bicarbonate by repeated lyophilization.
-
-
Final Product:
-
The final product will be the ammonium salt of this compound. The purity should be assessed by HPLC and the structure confirmed by NMR spectroscopy.
-
Data Presentation
Table 1: Summary of Enzymes and Reaction Conditions
| Parameter | Step 1: D-Erythrose 4-Phosphate Synthesis | Step 2: this compound Synthesis |
| Enzyme | Transketolase | Aldose Reductase |
| Substrates | Fructose 6-phosphate, Glyceraldehyde 3-phosphate | D-Erythrose 4-phosphate, NADPH |
| Cofactors | Thiamine pyrophosphate (TPP), MgCl₂ | - |
| Buffer | 100 mM HEPES | 100 mM HEPES |
| pH | 7.5 | 7.0 |
| Temperature | 30°C | 37°C |
| Reaction Time | 4-6 hours | 8-12 hours |
Table 2: Expected Yields and Purity
| Product | Theoretical Yield | Expected Purity (after purification) |
| D-Erythrose 4-phosphate | > 80% | > 95% |
| This compound | > 90% (from D-Erythrose 4-phosphate) | > 98% |
Note: Yields are estimates and may vary depending on the specific activity of the enzymes and the efficiency of the purification process.
Visualizations
Caption: Biosynthetic pathway for this compound.
Caption: Experimental workflow for the synthesis and purification.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of D-Erythrose 4-Phosphate | Inactive transketolase | Check enzyme activity. Ensure presence of cofactors TPP and MgCl₂. |
| Suboptimal reaction conditions | Optimize pH, temperature, and incubation time. | |
| Incomplete reduction of D-Erythrose 4-Phosphate | Insufficient NADPH | Ensure at least stoichiometric amounts of NADPH are present. Add NADPH in batches if degradation is a concern. |
| Inactive aldose reductase | Verify enzyme activity with a known substrate (e.g., glyceraldehyde). | |
| Product degradation | Instability of phosphorylated sugars | Keep samples on ice and process them quickly. Store the final product at -80°C. |
| Poor separation during purification | Improper column packing or equilibration | Repack the column and ensure it is properly equilibrated before loading the sample. |
| Incorrect elution gradient | Optimize the salt gradient for elution. |
Conclusion
The two-step enzymatic synthesis of this compound presented here provides a viable and efficient method for producing this valuable research compound. By utilizing the specificity of transketolase and the reducing power of aldose reductase, this protocol avoids the harsh conditions and byproducts associated with chemical synthesis. This approach should be readily adaptable in a standard biochemistry laboratory, facilitating further research into the roles of phosphorylated sugars in biological systems.
Application Notes and Protocols for Utilizing D-erythritol 4-phosphate with Cytidylyltransferase (IspD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a critical metabolic route for the biosynthesis of isoprenoids in many pathogenic bacteria, parasites (such as Plasmodium falciparum), and plants.[1][2] Crucially, this pathway is absent in humans, making its enzymes attractive targets for the development of novel antimicrobial and herbicidal agents.[1][3] One of the key enzymes in this pathway is 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), which catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) into 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate (PPi).[4]
This document provides detailed application notes and protocols for investigating the potential use of D-erythritol 4-phosphate, a non-canonical analog of the natural substrate MEP, with the IspD enzyme. While the natural substrate for IspD is MEP, the study of substrate analogs like this compound is crucial for understanding the enzyme's substrate specificity, mechanism, and for the development of potential inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MEP pathway and a general workflow for studying the enzymatic activity of IspD.
Caption: The MEP pathway, highlighting the role of IspD.
Caption: A generalized experimental workflow for assessing IspD activity.
Data Presentation: Kinetic Parameters of IspD with its Natural Substrate
To date, there is no published kinetic data for this compound as a substrate for IspD. For comparative purposes, the known kinetic parameters for the natural substrate, 2-C-methyl-D-erythritol 4-phosphate (MEP), from different organisms are presented below. This table serves as a baseline for evaluating the potential activity of IspD with this compound.
| Organism | Substrate | Km (µM) | Vmax or kcat | Reference |
| Escherichia coli | MEP | 130 | 1.8 µmol/min/mg | |
| Plasmodium falciparum | MEP | 49 ± 9 | 1.1 s-1 (kcat) | |
| Mycobacterium tuberculosis | MEP | 74 ± 10 | 0.4 s-1 (kcat) | |
| Bacillus subtilis | MEP | 220 | 2.1 µmol/min/mg |
Experimental Protocols
The following protocols are adapted from established methods for measuring IspD activity and can be modified to test this compound as a potential substrate.
Protocol 1: Expression and Purification of Recombinant IspD
-
Gene Cloning and Expression Vector:
-
Synthesize the ispD gene from the organism of interest (e.g., E. coli, P. falciparum) with codon optimization for expression in E. coli.
-
Clone the gene into an expression vector with a purification tag (e.g., N-terminal His6-tag) such as pET-28a.
-
-
Protein Expression:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged IspD from the supernatant using a Ni-NTA affinity chromatography column.
-
Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.
-
Verify protein purity and concentration using SDS-PAGE and a Bradford assay.
-
Protocol 2: IspD Enzymatic Activity Assay using HPLC
This method directly measures the formation of the product or the depletion of the substrate.
-
Reaction Mixture:
-
Prepare a reaction mixture in a total volume of 100 µL containing:
-
50 mM Tris-HCl (pH 8.0)
-
10 mM MgCl2
-
5 mM DTT
-
1 mM CTP
-
Varying concentrations of this compound (e.g., 0.1 mM to 10 mM) to determine kinetic parameters. As a positive control, use 2-C-methyl-D-erythritol 4-phosphate (MEP).
-
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified IspD enzyme (e.g., 1-5 µg).
-
Incubate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of 0.1 M HCl or by heating at 95°C for 5 minutes.
-
-
HPLC Analysis:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC (e.g., C18 column).
-
Use a mobile phase gradient of buffer A (e.g., 100 mM potassium phosphate, pH 6.5) and buffer B (e.g., 100% methanol).
-
Monitor the elution of CTP and the potential product at 271 nm.
-
Quantify the amount of product formed or CTP consumed by integrating the peak areas and comparing them to a standard curve.
-
Protocol 3: Coupled Enzyme Assay for High-Throughput Screening
This continuous spectrophotometric assay is suitable for screening inhibitors.
-
Principle: The pyrophosphate (PPi) produced in the IspD reaction is used by pyrophosphatase to produce inorganic phosphate (Pi). The Pi is then used in a reaction catalyzed by purine nucleoside phosphorylase (PNPase) to convert 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) to ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine, which has a maximal absorbance at 360 nm.
-
Reaction Mixture:
-
Prepare a reaction mixture in a total volume of 200 µL in a 96-well plate containing:
-
50 mM HEPES (pH 7.5)
-
5 mM MgCl2
-
1 mM CTP
-
0.2 mM MESG
-
1 unit/mL inorganic pyrophosphatase
-
1 unit/mL purine nucleoside phosphorylase
-
Varying concentrations of this compound.
-
-
-
Enzyme Reaction and Measurement:
-
Add the IspD enzyme to initiate the reaction.
-
Immediately measure the increase in absorbance at 360 nm over time using a plate reader at a constant temperature (e.g., 37°C).
-
The rate of the reaction is proportional to the rate of change in absorbance.
-
Application Notes for Using this compound
-
Substrate Specificity Studies: this compound, lacking the C2-methyl group of the natural substrate MEP, is an excellent tool to probe the stringency of the IspD active site. By comparing the kinetic parameters (Km and kcat) obtained with this compound to those of MEP, researchers can elucidate the role of the methyl group in substrate binding and catalysis. A significantly higher Km or lower kcat would suggest the importance of the methyl group for efficient enzymatic activity.
-
Negative Control in High-Throughput Screening: In screens for IspD inhibitors, this compound could potentially be used as a negative control substrate. If a compound inhibits the reaction with MEP but not with a less-preferred substrate, it might indicate a specific interaction with the enzyme-MEP complex.
-
Drug Development and Inhibitor Design: Understanding how IspD interacts with substrate analogs that lack key functional groups can provide valuable insights for the rational design of inhibitors. If this compound is found to bind to the active site, even without being efficiently turned over, it could serve as a scaffold for the development of competitive inhibitors.
Conclusion
The investigation of non-canonical substrates such as this compound with IspD is a valuable approach for advancing our understanding of the MEP pathway and for the development of novel therapeutics. The protocols and data presented here provide a framework for researchers to explore the interaction of IspD with this compound and to integrate these studies into broader drug discovery programs targeting this essential microbial pathway. While direct evidence for this compound as an efficient substrate for IspD is currently lacking in the scientific literature, its use as a chemical probe will undoubtedly contribute to the characterization of this important enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the IspD Enzyme in the MEP Pathway: Identification of a Novel Fragment Class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
Application Notes and Protocols for a Colorimetric Assay of D-Erythritol 4-Phosphate Synthase (IspD) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythritol 4-phosphate synthase, more formally known as 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase (IspD), is a key enzyme in the non-mevalonate or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2] This pathway is essential for the biosynthesis of isoprenoids in many pathogenic bacteria, parasites (such as Plasmodium falciparum), and plants, but is absent in humans.[2][3] This makes IspD and other enzymes of the MEP pathway attractive targets for the development of novel antibiotics, herbicides, and antimalarial drugs.
This document provides a detailed protocol for a colorimetric assay to determine the activity of IspD. The assay is based on the quantification of inorganic pyrophosphate (PPi), one of the products of the IspD-catalyzed reaction. In this coupled-enzyme assay, PPi is hydrolyzed to two molecules of inorganic phosphate (Pi) by an auxiliary enzyme, inorganic pyrophosphatase. The resulting Pi is then quantified using a malachite green-based colorimetric method.[4] The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of PPi produced and thus to the IspD activity. This method is sensitive, robust, and suitable for high-throughput screening of potential IspD inhibitors.
Signaling Pathway: The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway
The following diagram illustrates the MEP pathway, highlighting the reaction catalyzed by this compound synthase (IspD).
Caption: The MEP pathway for isoprenoid precursor biosynthesis.
Quantitative Data
The following table summarizes the kinetic parameters for Mycobacterium tuberculosis IspD.
| Parameter | Value | Substrate | Conditions |
| Km | 58.5 µM | 2-C-Methyl-D-erythritol 4-phosphate (MEP) | Assay conducted in the presence of 20 mM Mg2+ |
| Km | 53.2 µM | Cytidine Triphosphate (CTP) | Assay conducted in the presence of 20 mM Mg2+ |
| kcat | 0.72 min-1 | MEP | Assay conducted in the presence of 20 mM Mg2+ |
| kcat | 1.0 min-1 | CTP | Assay conducted in the presence of 20 mM Mg2+ |
| kcat/Km | 12.3 mM-1min-1 | MEP | Assay conducted in the presence of 20 mM Mg2+ |
| kcat/Km | 18.8 mM-1min-1 | CTP | Assay conducted in the presence of 20 mM Mg2+ |
| Optimal Cofactor Conc. | 20 mM | Mg2+ | - |
Experimental Protocols
Principle of the Assay
The enzymatic activity of IspD is determined by measuring the production of inorganic pyrophosphate (PPi). The assay is performed in two steps:
-
Enzymatic Reaction: IspD catalyzes the conversion of MEP and CTP to 4-diphosphocytidyl-2-C-methyl-D-erythritol and PPi. The reaction is then treated with inorganic pyrophosphatase to hydrolyze the PPi into two molecules of inorganic phosphate (Pi).
-
Colorimetric Detection: The total amount of Pi is quantified using a malachite green-based reagent. The malachite green and molybdate form a colored complex with inorganic phosphate, which can be measured by its absorbance at approximately 630-660 nm.
Experimental Workflow
Caption: Workflow for the colorimetric assay of IspD activity.
Materials and Reagents
-
Purified this compound synthase (IspD)
-
2-C-Methyl-D-erythritol 4-phosphate (MEP)
-
Cytidine Triphosphate (CTP)
-
Inorganic pyrophosphatase (e.g., from Saccharomyces cerevisiae)
-
Magnesium Chloride (MgCl2)
-
HEPES or Tris-HCl buffer
-
Malachite Green Reagent A (Malachite green hydrochloride in H2SO4)
-
Malachite Green Reagent B (Ammonium molybdate in H2SO4)
-
Alternatively, a commercially available Malachite Green Phosphate Assay Kit can be used.
-
-
Phosphate standard solution (e.g., KH2PO4)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 630-660 nm
-
Incubator
Reagent Preparation
-
Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, containing 20 mM MgCl2 and 1 mM DTT.
-
Substrate Stock Solutions: Prepare 10 mM stock solutions of MEP and CTP in purified water. Store at -20°C.
-
Enzyme Solutions:
-
IspD: Dilute the purified IspD enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
Inorganic Pyrophosphatase: Prepare a solution of 1 U/mL in assay buffer.
-
-
Phosphate Standard Curve: Prepare a series of phosphate standards ranging from 0 to 50 µM (or as recommended by the malachite green kit) by diluting the phosphate standard solution in the assay buffer.
-
Malachite Green Working Reagent: Prepare according to the manufacturer's instructions if using a kit. If preparing from individual components, a common formulation involves mixing 3 parts of Malachite Green Reagent A with 1 part of Malachite Green Reagent B just before use.
Assay Protocol
-
Reaction Setup:
-
In a 96-well microplate, add the following components in the order listed to a final volume of 50 µL:
-
Assay Buffer
-
MEP (to a final concentration of, for example, 100 µM)
-
CTP (to a final concentration of, for example, 100 µM)
-
-
Include control wells:
-
No-enzyme control: Assay buffer and substrates without IspD.
-
No-substrate control: Assay buffer and IspD without one or both substrates.
-
Blank: Assay buffer only.
-
-
-
Initiate the Enzymatic Reaction:
-
Start the reaction by adding the diluted IspD enzyme to each well (except the no-enzyme control).
-
Mix gently by pipetting or shaking the plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to ensure that less than 10-20% of the substrate is consumed.
-
-
Pyrophosphate Hydrolysis:
-
Stop the IspD reaction and initiate the hydrolysis of PPi by adding 10 µL of the inorganic pyrophosphatase solution to each well.
-
Incubate for an additional 15 minutes at 37°C.
-
-
Colorimetric Detection:
-
Add 25 µL of the Malachite Green Working Reagent to each well.
-
Incubate at room temperature for 20 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance of each well at 630 nm using a microplate reader.
-
Data Analysis
-
Correct for Blank Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Generate a Phosphate Standard Curve: Plot the absorbance of the phosphate standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R2 value.
-
Calculate Phosphate Concentration: Use the equation from the standard curve to calculate the concentration of phosphate produced in each sample well.
-
Determine IspD Activity:
-
The concentration of PPi produced is half the concentration of the measured Pi (since 1 mole of PPi yields 2 moles of Pi).
-
Calculate the specific activity of IspD using the following formula: Specific Activity (µmol/min/mg) = ( [PPi] (µM) * Reaction Volume (L) ) / ( Incubation Time (min) * Amount of IspD (mg) )
-
Conclusion
This document provides a comprehensive guide for establishing a colorimetric assay for this compound synthase (IspD). The described protocol, based on the enzymatic conversion of the PPi product to Pi and subsequent detection with malachite green, offers a reliable and high-throughput compatible method for studying the kinetics of IspD and for screening potential inhibitors. Careful optimization of enzyme concentrations and incubation times is recommended to ensure the linearity and accuracy of the assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the IspD Enzyme in the MEP Pathway: Identification of a Novel Fragment Class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the IspD Enzyme in the MEP Pathway: Identification of a Novel Fragment Class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A colorimetric assay for the determination of 4-diphosphocytidyl-2-C-methyl-D-erythritol 4-phosphate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling of D-erythritol 4-Phosphate Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-erythritol 4-phosphate, more commonly known in its methylated form as 2-C-methyl-D-erythritol 4-phosphate (MEP), is a pivotal intermediate in the non-mevalonate, or MEP, pathway. This metabolic route is essential for the biosynthesis of isoprenoids in most bacteria, plants, and some protozoa, but is absent in humans, making it an attractive target for the development of novel antimicrobial and herbicidal agents. Isotopic labeling of MEP and its pathway intermediates is a powerful technique for elucidating enzyme mechanisms, quantifying metabolic flux, and identifying pathway bottlenecks. These application notes provide detailed protocols for the isotopic labeling of this compound pathway intermediates in the model bacterium Escherichia coli using stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H or D), followed by analysis using liquid chromatography-mass spectrometry (LC-MS).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic context and the general experimental procedure for isotopic labeling studies of the MEP pathway.
Caption: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis.
Caption: General experimental workflow for isotopic labeling of MEP pathway intermediates.
Quantitative Data Presentation
The following tables summarize representative quantitative data for MEP pathway intermediates in E. coli. Absolute concentrations can vary significantly with growth conditions and genetic background.
Table 1: Intracellular Concentrations of MEP Pathway Intermediates in E. coli
| Metabolite | Abbreviation | Concentration Range (µM) | Reference |
| 1-Deoxy-D-xylulose 5-phosphate | DXP | 10 - 100 | [1] |
| 2-C-methyl-D-erythritol 4-phosphate | MEP | 5 - 50 | [1] |
| 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol | CDP-ME | 1 - 20 | [1] |
| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate | MEcDP | 20 - 200 | [1] |
| 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate | HMBPP | 1 - 10 | [1] |
| Isopentenyl diphosphate / Dimethylallyl diphosphate | IPP/DMAPP | 1 - 15 |
Table 2: Isotopic Enrichment of MEP Pathway Intermediates after Labeling with [U-¹³C]-Glucose in E. coli
| Metabolite | Time Point | ¹³C Enrichment (%) | Reference |
| DXP | 10 min | > 95 | |
| MEP | 10 min | > 95 | |
| MEcDP | 30 min | > 90 | |
| IPP/DMAPP | 30 min | > 90 |
Experimental Protocols
Protocol 1: ¹³C Labeling of MEP Pathway Intermediates in E. coli using [U-¹³C]-Glucose
This protocol is designed for steady-state labeling to achieve high isotopic enrichment of MEP pathway intermediates.
Materials:
-
E. coli strain of interest (e.g., K-12)
-
M9 minimal medium components
-
[U-¹³C]-Glucose (≥99% enrichment)
-
Unlabeled glucose
-
Appropriate antibiotics
-
Quenching solution: 60% (v/v) methanol, pre-chilled to -48°C
-
Extraction solution: 40:40:20 acetonitrile:methanol:water + 0.1 M formic acid, pre-chilled to -20°C
-
Isotope-labeled internal standards (optional, for absolute quantification)
Procedure:
-
Pre-culture Preparation: Inoculate a single colony of E. coli into 5 mL of M9 minimal medium containing 0.4% (w/v) unlabeled glucose and appropriate antibiotics. Incubate overnight at 37°C with shaking (250 rpm).
-
Main Culture Growth: Inoculate 50 mL of fresh M9 medium with 0.4% unlabeled glucose with the overnight pre-culture to an initial OD₆₀₀ of ~0.05. Grow at 37°C with shaking to mid-exponential phase (OD₆₀₀ ≈ 0.4-0.6).
-
Cell Harvest and Washing: Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with M9 medium lacking a carbon source to remove any residual unlabeled glucose.
-
Labeling: Resuspend the cell pellet in 50 mL of pre-warmed M9 medium containing 0.4% (w/v) [U-¹³C]-glucose as the sole carbon source. Incubate at 37°C with shaking for a duration sufficient to reach isotopic steady-state (typically 5-6 generations, or for a shorter duration for kinetic studies).
-
Quenching Metabolism: Rapidly withdraw a defined volume of cell culture (e.g., 5 mL) and plunge it into 2 volumes of quenching solution (-48°C 60% methanol). Vortex immediately.
-
Cell Harvesting: Centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at -9°C to pellet the cells.
-
Metabolite Extraction: Discard the supernatant and resuspend the cell pellet in 1 mL of cold extraction solution. For enhanced extraction, perform three rapid freeze-thaw cycles by alternating between liquid nitrogen and a room temperature water bath.
-
Sample Clarification: Centrifuge the extract at 17,000 x g for 5 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new microfuge tube.
-
Sample Preparation for LC-MS: The clarified extract can be directly analyzed or stored at -80°C. If necessary, evaporate the solvent under a stream of nitrogen or by lyophilization and reconstitute in a suitable solvent for LC-MS analysis.
Protocol 2: Deuterium Labeling of MEP Pathway Intermediates in E. coli
This protocol is adapted for producing highly deuterated metabolites for structural or mechanistic studies.
Materials:
-
E. coli strain of interest
-
M9 minimal medium components prepared with Deuterium Oxide (D₂O, ≥99.8%)
-
Deuterated carbon source (e.g., glucose-d₇ or glycerol-d₈)
-
Protonated (¹H₂O) M9 minimal medium with a protonated carbon source
-
Quenching and extraction solutions as in Protocol 1
Procedure:
-
Adaptation to D₂O: Stepwise adaptation of E. coli to high concentrations of D₂O is crucial for cell growth. a. Grow an initial culture in standard protonated M9 medium. b. Sequentially transfer the culture to M9 media with increasing concentrations of D₂O (e.g., 50%, 75%, 90%, and finally ≥99%). Allow the cells to grow for several generations at each step.
-
Labeling Culture: Once adapted, grow the E. coli in M9 medium prepared with ≥99% D₂O and a deuterated carbon source (e.g., 0.4% glucose-d₇) until the desired growth phase is reached.
-
Quenching and Extraction: Follow steps 5-9 from Protocol 1 to quench metabolism and extract the deuterated intracellular metabolites.
Protocol 3: LC-MS/MS Analysis of MEP Pathway Intermediates
This protocol provides a general framework for the analysis of the polar, phosphorylated intermediates of the MEP pathway.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source
LC Conditions (HILIC - Hydrophilic Interaction Liquid Chromatography):
-
Column: A suitable HILIC column (e.g., SeQuant ZIC-pHILIC)
-
Mobile Phase A: 10 mM ammonium carbonate in water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of mobile phase B (e.g., 80%), and decrease to elute the polar analytes.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30 - 40°C
MS/MS Conditions:
-
Ionization Mode: ESI negative
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole, or full scan MS/MS for identification on a high-resolution instrument.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each MEP pathway intermediate and its isotopologues. For example, for unlabeled MEP (m/z 215.0), a characteristic transition would be to the phosphate fragment (m/z 97.0). For fully ¹³C-labeled MEP, the precursor m/z would shift accordingly.
-
Data Analysis: The extent of isotopic labeling is determined by analyzing the mass isotopomer distribution for each metabolite. The fractional enrichment can be calculated by comparing the peak areas of the different isotopologues.
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to investigate the MEP pathway using stable isotope labeling. By carefully controlling experimental conditions and employing sensitive LC-MS/MS analysis, it is possible to gain valuable insights into the metabolism, regulation, and potential for inhibition of this critical biosynthetic route. These methods are fundamental for basic research in microbiology and plant science, as well as for applied research in the development of new drugs and herbicides.
References
Application Notes and Protocols: In Vitro Reconstitution of the D-erythritol 4-phosphate Synthesis Pathway
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro reconstitution of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, a critical route for isoprenoid biosynthesis in many pathogenic microbes and plants. The absence of this pathway in humans makes it an attractive target for the development of novel antimicrobial agents.[1][2][3][4] This document outlines the necessary enzymatic steps, detailed experimental protocols for enzyme purification and the reconstituted pathway, and quantitative data for key parameters.
Introduction to the MEP Pathway
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, is essential for the synthesis of isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[3] This pathway begins with the condensation of D-glyceraldehyde 3-phosphate and pyruvate. The reconstituted pathway described here focuses on the enzymatic steps leading to the formation of 2-C-methyl-D-erythritol 4-phosphate (MEP) and its subsequent conversion to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). The key enzymes in this reconstituted system are CDP-ME synthetase (IspD), CDP-ME kinase (IspE), and MEcPP synthase (IspF).
Enzymatic Reactions and Pathway Visualization
The core enzymatic steps for the in vitro reconstitution are as follows:
-
IspD (CDP-ME Synthetase): Catalyzes the coupling of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine 5'-triphosphate (CTP) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).
-
IspE (CDP-ME Kinase): Phosphorylates the C2 hydroxyl group of CDP-ME in an ATP-dependent reaction to yield 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP).
-
IspF (MEcPP Synthase): Catalyzes the cyclization of CDP-MEP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).
Below is a diagram illustrating the enzymatic cascade.
Caption: Enzymatic cascade for the synthesis of MEcPP from MEP.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymes and intermediates of the reconstituted pathway.
Table 1: Enzyme Properties
| Enzyme | Organism | Oligomeric State | Molecular Weight (kDa) |
| IspD | E. coli | Dimer | 51.4 |
| IspE | E. coli | Monomer | 30.9 |
| IspF | E. coli | Trimer | 50.7 |
Data sourced from reference.
Table 2: Michaelis-Menten Constants (Km) for IspD
| Substrate | Km (µM) |
| MEP | 81.33 |
| CTP | 40.07 |
Data for Mycobacterium tuberculosis IspD, sourced from reference.
Table 3: Intracellular Concentrations of MEP Pathway Intermediates in E. coli
| Intermediate | Concentration (µM) |
| DXP | Undetected |
| MEP | ~10-100 |
| CDP-ME | Not Quantified |
| MEcPP | ~100-1000 |
| IPP + DMAPP | ~100-1000 |
Concentration ranges are approximate and can vary based on experimental conditions. Data inferred from references.
Experimental Protocols
This section provides detailed protocols for the expression and purification of the required enzymes and the subsequent in vitro reconstitution of the pathway.
Protein Expression and Purification
The following is a general protocol for the expression and purification of His-tagged IspD, IspE, and IspF from E. coli.
Experimental Workflow:
Caption: Workflow for recombinant protein expression and purification.
Protocol:
-
Gene Cloning and Transformation:
-
The ispD, ispE, and ispF genes from E. coli K12 are PCR amplified.
-
Insert the amplified genes into a pET-22b expression vector, which adds a C-terminal His6-tag.
-
Transform the resulting plasmids into E. coli BL21 (DE3) cells.
-
-
Protein Expression:
-
Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Use the overnight culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.3 mM.
-
Incubate the culture at 16°C for 14-16 hours with shaking.
-
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 25 mM Tris/HCl pH 8.0, 50 mM NaCl, 1 mM DTT).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 11,800 x g at 4°C for 40 minutes to remove cell debris.
-
-
Protein Purification:
-
Apply the supernatant to a Ni-NTA affinity column (GE Healthcare).
-
Wash the column with lysis buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the His-tagged protein with a high concentration of imidazole.
-
(Optional) Remove the histidine tag using a specific protease like thrombin.
-
Further purify the eluted proteins using anion-exchange chromatography (Resource Q, GE Healthcare) and size-exclusion chromatography (Superdex 75, GE Healthcare).
-
-
Purity and Concentration Determination:
-
Assess the purity of the protein fractions by SDS-PAGE; fractions with >95% purity should be pooled.
-
Determine the protein concentration using a Bradford assay with BSA as a standard.
-
Aliquot the purified protein and store at -80°C.
-
In Vitro Reconstitution of the Pathway
This protocol describes the setup of the multi-enzyme reaction to produce MEcPP from MEP.
Materials:
-
Purified IspD, IspE, and IspF enzymes
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Substrates: 2-C-methyl-D-erythritol 4-phosphate (MEP), CTP, ATP
-
Quenching solution (e.g., perchloric acid or methanol)
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, MEP, CTP, and ATP at desired concentrations.
-
Initiate the reaction by adding the purified enzymes (IspD, IspE, and IspF). The optimal enzyme concentrations should be determined empirically.
-
Incubate the reaction at a suitable temperature (e.g., 37°C) for a specified time.
-
-
Time-Course Analysis:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Quench the reaction immediately by adding a quenching solution to stop enzymatic activity.
-
-
Analysis of Products:
-
Analyze the quenched reaction mixtures for the presence of substrates and products (CDP-ME, CDP-MEP, MEcPP) using techniques such as:
-
High-Performance Liquid Chromatography (HPLC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
-
Concluding Remarks
The successful in vitro reconstitution of the D-erythritol 4-phosphate synthesis pathway provides a powerful tool for studying the kinetics and regulation of the individual enzymes and the overall pathway flux. This system is invaluable for high-throughput screening of potential enzyme inhibitors, which can serve as leads for the development of novel antibiotics and other therapeutic agents. The protocols and data presented herein offer a solid foundation for researchers to establish and utilize this reconstituted system in their drug discovery and metabolic engineering endeavors.
References
- 1. Formal Synthesis of 4-diphosphocytidyl-2-C-methyl D-erythritol From D-(+)-Arabitol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formal Synthesis of 4-diphosphocytidyl-2-C-methyl D-erythritol From D-(+)-Arabitol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Erythritol 4-Phosphate in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-erythritol 4-phosphate, and its precursor erythritol, as a tracer in metabolic flux analysis (MFA). This technique is particularly valuable for investigating the pentose phosphate pathway (PPP) and related metabolic routes in specific biological systems. The protocols outlined below are based on established methodologies for ¹³C-MFA, with specific adaptations for tracing erythritol metabolism.
Introduction to this compound as a Metabolic Probe
D-erythrose 4-phosphate is a key intermediate in the pentose phosphate pathway, a crucial metabolic route that runs parallel to glycolysis.[1][2] The PPP is vital for producing NADPH, essential for reductive biosynthesis and cellular antioxidant defense, and for generating precursors for nucleotide and aromatic amino acid synthesis.[3][4]
In certain microorganisms, such as those from the Brucella genus, erythritol is a preferred carbon source. It is metabolized into D-erythrose 4-phosphate through a unique pathway, making it an excellent probe to study the flux through the PPP and downstream pathways.[1] By using ¹³C-labeled erythritol, researchers can trace the path of carbon atoms through the metabolic network. The distribution of these isotopes in downstream metabolites, known as mass isotopomer distribution (MID), is measured using techniques like gas chromatography-mass spectrometry (GC-MS). This data is then used to quantify intracellular metabolic fluxes.
This approach offers a valuable tool for understanding the metabolic adaptations of pathogens like Brucella and for identifying potential drug targets within these pathways.
Key Applications
-
Elucidating Novel Metabolic Pathways: Tracing ¹³C-labeled erythritol was instrumental in revising the understanding of erythritol catabolism in Brucella. It demonstrated that erythritol feeds into the PPP via D-erythrose 4-phosphate, rather than directly into glycolysis.
-
Quantifying Pentose Phosphate Pathway Flux: By analyzing the isotopic labeling patterns of metabolites derived from D-erythrose 4-phosphate, such as aromatic amino acids, the relative activity of the PPP can be determined.
-
Studying Pathogen Metabolism: Given that erythritol is abundant in the reproductive tissues of some animals where Brucella localizes, understanding its metabolism is key to unraveling the bacterium's virulence mechanisms.
-
Metabolic Engineering: In biotechnological applications, understanding and manipulating pathways that produce or consume D-erythrose 4-phosphate can be used to enhance the production of desired compounds.
Experimental Protocols
The following protocols are generalized from standard ¹³C-MFA procedures and should be optimized for the specific cell type and experimental conditions.
Protocol 1: Cell Culture and Isotope Labeling with ¹³C-Erythritol
This protocol describes the labeling of a bacterial culture, such as Brucella, with uniformly labeled ¹³C-erythritol.
Materials:
-
Bacterial strain of interest (e.g., Brucella abortus)
-
Appropriate growth medium (e.g., a defined minimal medium)
-
¹²C-Erythritol
-
Uniformly labeled [U-¹³C]-Erythritol
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Pre-culture Preparation: Inoculate a starter culture of the bacteria in the chosen growth medium and grow to the mid-exponential phase.
-
Experimental Culture Inoculation: Inoculate the main experimental cultures with the pre-culture to a starting optical density (OD) of approximately 0.1.
-
Labeling Medium Preparation: Prepare the experimental medium containing a defined mixture of labeled and unlabeled erythritol. For example, a mixture of 80% ¹²C-erythritol and 20% [U-¹³C]-erythritol can be used. The final total erythritol concentration should be optimized for the specific strain.
-
Isotope Labeling: Grow the cells in the labeling medium in a shaking incubator at the optimal temperature. Monitor cell growth by measuring the OD.
-
Harvesting: Harvest the cells during the mid-exponential growth phase to ensure they are in a state of metabolic pseudo-steady state. This is typically done by rapid centrifugation at a low temperature (e.g., 4°C) to quench metabolic activity.
Protocol 2: Metabolite Extraction and Preparation for GC-MS Analysis
This protocol details the steps for extracting and derivatizing metabolites for GC-MS analysis.
Materials:
-
Cell pellets from Protocol 1
-
6 M HCl
-
Acetonitrile
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)
-
Heating block or oven
-
Centrifuge
-
GC-MS vials
Procedure:
-
Cell Lysis and Protein Hydrolysis: Resuspend the cell pellet in 6 M HCl and incubate at 105°C for 24 hours to hydrolyze proteins into their constituent amino acids.
-
Drying: Dry the hydrolysate completely under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization:
-
To the dried hydrolysate, add 50 µL of acetonitrile and 50 µL of MTBSTFA + 1% TBDMCS.
-
Incubate the mixture at 70°C for 1 hour to derivatize the amino acids. This process makes them volatile for GC-MS analysis.
-
-
Sample Preparation for Injection: After cooling to room temperature, centrifuge the sample to pellet any debris and transfer the supernatant to a GC-MS vial with an insert.
Protocol 3: GC-MS Analysis
This protocol provides a general framework for the GC-MS analysis of derivatized amino acids.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
GC Conditions (Example):
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injector Temperature: 270°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 3°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode to identify metabolites and Selective Ion Monitoring (SIM) mode to quantify the mass isotopomer distributions of target amino acids (e.g., phenylalanine and tyrosine).
Data Presentation and Analysis
The primary data obtained from the GC-MS analysis is the mass isotopomer distribution (MID) of metabolites derived from D-erythrose 4-phosphate. Phenylalanine and tyrosine are excellent reporter molecules as their biosynthesis directly incorporates one molecule of erythrose 4-phosphate.
The observed MIDs can be compared to theoretical distributions predicted by different metabolic pathway models. This comparison allows for the validation of proposed pathways.
Table 1: Predicted vs. Observed Isotopomer Distribution in Phenylalanine
The following table presents a simplified example based on the findings in Brucella grown on a mixture of 20% [U-¹³C]-erythritol and 80% unlabeled erythritol. The "Accepted Pathway" refers to a previously proposed model, while the "Revised Pathway" is the one supported by the isotopic data.
| Isotopomer | Predicted Abundance (Accepted Pathway) | Predicted Abundance (Revised Pathway) | Observed Abundance |
| M+0 | ~65% | ~65% | ~63% |
| M+1 | ~5% | ~5% | ~7% |
| M+2 | ~1% | ~1% | ~2% |
| M+3 | ~1% | ~1% | ~2% |
| M+4 | ~20% | ~4% | ~5% |
| M+5 | ~2% | ~5% | ~6% |
| M+6 | ~2% | ~5% | ~7% |
| M+7 | ~2% | ~2% | ~3% |
| M+8 | <1% | <1% | <1% |
Data is illustrative and based on the findings from Barbier et al. (2014). The analysis of the M+4 isotopomer is particularly telling, as its low observed abundance strongly supports the revised pathway where erythritol feeds into the pentose phosphate pathway.
Visualizations
Metabolic Pathway of Erythritol in Brucella
Caption: Revised pathway of erythritol metabolism in Brucella.
Experimental Workflow for ¹³C-MFA
Caption: General workflow for ¹³C-Metabolic Flux Analysis.
Logical Relationship for Pathway Determination
Caption: Logic for pathway elucidation using isotopic labeling.
References
- 1. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Erythritol synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemical Synthesis of 2-C-Methyl-D-erythritol-4-phosphate (MEP) from D-(+)-arabitol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-C-Methyl-D-erythritol-4-phosphate (MEP) is a crucial intermediate in the non-mevalonate pathway of isoprenoid biosynthesis, a metabolic route essential for many pathogenic bacteria, but absent in humans.[1] This makes the enzymes in the MEP pathway attractive targets for the development of novel antimicrobial agents. Access to significant quantities of MEP is vital for biochemical and high-throughput screening assays aimed at discovering new inhibitors. This document provides a detailed protocol for the chemical synthesis of MEP from the readily available and inexpensive starting material, D-(+)-arabitol, in a stereoselective 7-step synthesis with an overall yield of approximately 11.5%.[1]
Overall Synthesis Pathway
The synthesis of 2-C-Methyl-D-erythritol-4-phosphate (MEP) from D-(+)-arabitol involves a seven-step process. This pathway strategically employs protection, oxidation, stereoselective alkylation, phosphorylation, and deprotection steps to achieve the target molecule.
Caption: Overall workflow for the synthesis of MEP from D-(+)-arabitol.
Experimental Protocols
Step 1: Synthesis of Benzylidene Derivative
This step involves the protection of the hydroxyl groups of D-(+)-arabitol using benzaldehyde to form a stable benzylidene derivative.
Protocol:
-
In a dry round-bottomed flask, add benzaldehyde (8.5 mL, 84.45 mmol).
-
Add concentrated HCl (0.59 mL, 12N, 7.1 mmol) to the benzaldehyde and stir.
-
Immediately add D-(+)-arabitol (10.71 g, 70.38 mmol) in portions.
-
Stir the mixture briefly and then let it stand for 3 days under an argon atmosphere.
-
The resulting white solid is then scraped from the flask and quenched with 10% aqueous KOH (20 mL).
-
The solid particles are crushed in the KOH solution, filtered, and washed with distilled H₂O.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| D-(+)-arabitol | 152.15 | 10.71 g | 70.38 |
| Benzaldehyde | 106.12 | 8.5 mL | 84.45 |
| HCl (12N) | 36.46 | 0.59 mL | 7.1 |
Table 1: Reagents for the synthesis of the benzylidene derivative.
Step 2: Reduction to Diastereomeric Diol Mixture
The benzylidene derivative is reduced to a mixture of diastereomeric diols.
Protocol:
-
Slowly add NaBH₄ (2.34 g, 61.80 mmol) in small portions to a cold solution of the crude benzylidene derivative in MeOH.
-
Allow the mixture to stir for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Evaporate the solvent overnight.
-
Dissolve the resulting white crude mixture in distilled H₂O and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the product by flash chromatography to afford a diastereomeric mixture of alcohols as a white solid (yield: 65%).[1]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Crude Benzylidene Derivative | - | - | - |
| Sodium borohydride (NaBH₄) | 37.83 | 2.34 g | 61.80 |
| Methanol (MeOH) | 32.04 | - | - |
Table 2: Reagents for the reduction to the diastereomeric diol mixture.
Step 3: Selective Monophosphorylation
The primary hydroxyl group of the desired diol in the diastereomeric mixture is selectively phosphorylated.
Protocol:
-
Dissolve dibenzyl phosphite ((BnO)₂POH) (7.75 mL, 35.07 mmol) in dry toluene (150 mL).
-
Add N-chlorosuccinimide (5.15 g, 38.57 mmol) and stir the mixture for 2 hours.
-
Filter the mixture and wash the residue with toluene (20 mL).
-
Concentrate the filtrate to an oil.
-
Add the concentrated oil to a solution of the diastereomeric diol mixture (2.95 g, 14.03 mmol) in CHCl₃ (25 mL) at 0 °C.
-
Add pyridine (3.40 mL, 42.08 mmol) dropwise.
-
Stir the mixture for 24 hours and then quench with saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with EtOAc.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Diastereomeric Diol Mixture | 210.23 | 2.95 g | 14.03 |
| Dibenzyl phosphite | 262.22 | 7.75 mL | 35.07 |
| N-chlorosuccinimide | 133.53 | 5.15 g | 38.57 |
| Pyridine | 79.10 | 3.40 mL | 42.08 |
Table 3: Reagents for selective monophosphorylation.
Step 4: Oxidation to Dioxanone
The secondary alcohol of the monophosphate is oxidized to a ketone (dioxanone) using Dess-Martin Periodinane.
Protocol:
-
Dissolve the monophosphate from the previous step in CH₂Cl₂.
-
Add Dess-Martin Periodinane (1.2 equivalents) at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a 10% Na₂S₂O₃ solution, followed by a saturated NaHCO₃ solution.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Monophosphate | - | 1 eq. | - |
| Dess-Martin Periodinane | 424.14 | 1.2 eq. | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | - | - |
Table 4: Reagents for the oxidation to dioxanone.
Step 5: Stereoselective Alkylation
A methyl group is introduced stereoselectively via a Grignard reaction to form a tertiary diol.
Protocol:
-
Treat a solution of the dioxanone in a suitable solvent with methylmagnesium bromide (Grignard reagent) at -78 °C.[1]
-
To avoid side reactions, it is recommended to use a dilute reaction mixture (0.05 M).[1]
-
The reaction should predominantly yield the desired isomer.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Dioxanone | - | 1 eq. | - |
| Methylmagnesium bromide | 119.24 | - | - |
Table 5: Reagents for stereoselective alkylation.
Step 6 & 7: Global Deprotection
The final steps involve the removal of all protecting groups (benzyl and benzylidene) to yield the final product, MEP.
Protocol:
-
Dissolve the tertiary diol (455 mg, 0.94 mmol) in MeOH (30 mL).
-
Add solid Pd(OH)₂/C (180 mg) under a hydrogen gas atmosphere (balloon).
-
Stir the mixture vigorously for 9 hours.
-
Filter the mixture and rinse the filter cake with MeOH (50 mL).
-
Concentrate the filtrate and dry in vacuo to afford MEP (203 mg, 100% yield).
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Tertiary Diol | 484.45 | 455 mg | 0.94 |
| Pd(OH)₂/C | - | 180 mg | - |
| Methanol (MeOH) | 32.04 | 30 mL | - |
Table 6: Reagents for global deprotection.
Chemical Synthesis Pathway Diagram
Caption: Chemical reaction pathway for the synthesis of MEP.
Summary of Yields
| Step | Product | Yield (%) |
| 2 | Diastereomeric Diol Mixture | 65 |
| 6 & 7 | 2-C-Methyl-D-erythritol-4-phosphate (MEP) | 100 |
| Overall | 2-C-Methyl-D-erythritol-4-phosphate (MEP) | ~11.5 |
Table 7: Summary of reaction yields.
Conclusion
The described 7-step synthesis provides a reliable and stereoselective method for producing 2-C-Methyl-D-erythritol-4-phosphate (MEP) from D-(+)-arabitol. This protocol is suitable for producing the milligram quantities of MEP required for enzymatic assays and high-throughput screening campaigns aimed at the discovery of novel antimicrobial agents targeting the non-mevalonate pathway. The use of readily available starting materials and well-established chemical transformations makes this synthetic route accessible to researchers in the fields of chemical biology and drug discovery.
References
Developing Analytical Standards for D-Erythritol 4-Phosphate Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-erythritol 4-phosphate is a phosphorylated sugar alcohol that plays a role in microbial metabolism. Notably, it is an intermediate in the erythritol catabolic pathway of certain bacteria, such as those from the genus Brucella. In these organisms, erythritol is converted to D-erythrose 4-phosphate, which then enters the pentose phosphate pathway.[1][2][3] The development of robust and reliable analytical methods for the detection and quantification of this compound is crucial for studying these metabolic pathways, understanding host-pathogen interactions, and for potential applications in drug development and biotechnology.
These application notes provide detailed protocols for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a conceptual framework for an enzyme-coupled colorimetric assay.
Analytical Standard Preparation and Qualification
A certified analytical standard for this compound is not readily commercially available. Therefore, in-house synthesis and qualification are necessary. Several synthetic routes have been described in the literature, often starting from commercially available precursors like D-arabitol. The synthesis typically involves protection of hydroxyl groups, selective phosphorylation, and subsequent deprotection to yield this compound.
Protocol for Standard Qualification:
-
Purity Assessment: The purity of the synthesized this compound should be determined using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or a charged aerosol detector - CAD). A purity of ≥95% is recommended for use as an analytical standard.
-
Identity Confirmation: The chemical identity of the synthesized compound must be confirmed using:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the accurate mass of the molecular ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR to confirm the chemical structure and phosphorylation site.
-
-
Quantification: The concentration of the standard solution should be accurately determined using a quantitative technique such as quantitative NMR (qNMR) or by creating a stock solution with a precisely weighed amount of the high-purity compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound in complex biological matrices.
Sample Preparation
The choice of sample preparation method is critical to ensure efficient extraction and stability of the phosphorylated analyte.
2.1.1. Bacterial Cells (e.g., E. coli, Brucella spp.)
-
Quenching Metabolism: Rapidly cool the bacterial culture to halt metabolic activity. This can be achieved by adding the culture to a cold quenching solution (e.g., 60% methanol at -40°C).
-
Cell Lysis and Extraction: Pellet the cells by centrifugation at a low temperature. Resuspend the pellet in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water). Vortex vigorously and incubate on ice to ensure complete cell lysis and extraction of polar metabolites.[4]
-
Phase Separation: Centrifuge to separate the polar (containing this compound), non-polar, and protein phases.
-
Drying and Reconstitution: Transfer the aqueous (polar) phase to a new tube and dry it using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
2.1.2. Plant Tissues (e.g., Leaves)
-
Harvesting and Freezing: Harvest plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Extraction: Add a cold extraction solvent (e.g., 10% trichloroacetic acid or a methanol/water mixture) to the powdered tissue. Vortex and sonicate to ensure thorough extraction.
-
Clarification: Centrifuge the extract at high speed to pellet cell debris.
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
-
Drying and Reconstitution: Transfer the supernatant to a new tube, dry under vacuum, and reconstitute in the LC-MS/MS mobile phase.
LC-MS/MS Parameters
The following are suggested starting parameters that should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) column |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute polar compounds. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (Q1) | m/z 199.03 [M-H]⁻ |
| Product Ions (Q3) | Proposed transitions: m/z 96.96 [PO₃]⁻, m/z 78.96 [PO₂]⁻. These should be confirmed by infusing a standard. |
| Collision Energy | Optimize for each transition |
| Dwell Time | 50 - 100 ms |
Data Analysis and Quantification
Quantification is achieved by creating a calibration curve using the prepared this compound analytical standard. The peak area ratio of the analyte to an internal standard (if used) is plotted against the concentration of the calibrants. An isotopically labeled this compound would be the ideal internal standard.
Method Validation
A summary of typical validation parameters for a similar LC-MS/MS method is provided below. These should be established during method development.[5]
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within acceptable limits |
| Precision (%CV) | ≤ 15% (≤ 20% at LOQ) |
| Accuracy (%RE) | ± 15% (± 20% at LOQ) |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Recovery | Consistent and reproducible |
| Stability | Analyte stability in matrix under various storage conditions |
Enzyme-Coupled Colorimetric Assay (Conceptual Framework)
An enzyme-coupled assay can be a cost-effective and high-throughput alternative to LC-MS/MS for the quantification of this compound, particularly for screening purposes. This conceptual protocol is based on the detection of inorganic phosphate (Pi) released by a phosphatase enzyme.
Principle
This compound is dephosphorylated by a non-specific acid or alkaline phosphatase to produce D-erythritol and inorganic phosphate. The released phosphate is then quantified using a colorimetric method, such as the malachite green assay, which forms a colored complex with molybdate and phosphate.
Experimental Workflow
Caption: Workflow for an enzyme-coupled colorimetric assay.
Protocol
-
Sample Preparation: Prepare samples as described in section 2.1. The final extract should be in a buffer compatible with the chosen phosphatase.
-
Standard Curve: Prepare a standard curve of inorganic phosphate (e.g., using a KH₂PO₄ solution) in the same buffer as the samples.
-
Enzymatic Reaction:
-
Add the sample extract to a microplate well.
-
Add a non-specific phosphatase (e.g., acid or alkaline phosphatase).
-
Incubate at the optimal temperature and for a sufficient time for the reaction to go to completion.
-
-
Colorimetric Detection:
-
Stop the enzymatic reaction (if necessary, e.g., by adding a strong acid).
-
Add the malachite green reagent to all wells (samples, standards, and blanks).
-
Incubate for color development.
-
-
Measurement: Read the absorbance at the appropriate wavelength (typically around 620 nm).
-
Calculation: Determine the concentration of phosphate in the samples from the standard curve. This will be equivalent to the initial concentration of this compound, assuming complete dephosphorylation.
Note: This assay is non-specific and will detect any inorganic phosphate present in the sample or released from other phosphorylated molecules. Therefore, appropriate controls are essential, including a sample blank without the phosphatase enzyme to measure background phosphate levels.
Relevant Signaling Pathways
Understanding the metabolic context of this compound is crucial for interpreting experimental results.
Erythritol Catabolism in Brucella
In Brucella, erythritol is metabolized through a series of enzymatic steps, with L-erythritol 4-phosphate as an intermediate, ultimately leading to D-erythrose 4-phosphate, which enters the pentose phosphate pathway.
Caption: Erythritol catabolism in Brucella.
The Methylerythritol Phosphate (MEP) Pathway
While this compound is not a direct intermediate, the closely related 2-C-methyl-D-erythritol 4-phosphate (MEP) is a key component of the MEP pathway for isoprenoid biosynthesis in many bacteria, plants, and apicomplexan parasites.
Caption: The Methylerythritol Phosphate (MEP) Pathway.
Conclusion
The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the detection and quantification of this compound. The LC-MS/MS method offers high sensitivity and specificity, making it suitable for detailed quantitative studies in complex biological matrices. The conceptual enzyme-coupled colorimetric assay presents a viable option for high-throughput screening applications. The successful implementation of these methods will facilitate a deeper understanding of the metabolic roles of this compound and may aid in the development of novel therapeutics and biotechnological processes.
References
- 1. pnas.org [pnas.org]
- 2. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of MEP Pathway Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is an essential metabolic route for the synthesis of isoprenoid precursors in most bacteria, parasites, and plants, but is absent in humans. This makes the enzymes of the MEP pathway attractive targets for the development of novel antimicrobial agents and herbicides.[1][2][3][4][5] High-throughput screening (HTS) plays a crucial role in identifying chemical compounds that can inhibit these enzymes and serve as starting points for drug discovery. This document provides detailed application notes and protocols for conducting HTS assays to find inhibitors of key enzymes in the MEP pathway.
The MEP Pathway: A Prime Target for Drug Discovery
The MEP pathway converts simple sugars into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal building blocks for all isoprenoids. Isoprenoids are a vast and diverse group of natural products essential for various cellular functions, including cell wall biosynthesis, electron transport, and the production of photosynthetic pigments. The essentiality and conservation of this pathway in many pathogens, coupled with its absence in mammals, provide a clear therapeutic window for selective inhibitors.
Below is a diagram illustrating the enzymatic steps of the MEP pathway.
High-Throughput Screening Workflow
A typical HTS campaign for identifying enzyme inhibitors involves several stages, from initial screening of a large compound library to hit validation and characterization. The general workflow is depicted below.
Experimental Protocols and Application Notes
This section provides detailed protocols for HTS assays targeting key enzymes of the MEP pathway. The assays are designed to be robust, scalable, and suitable for automated liquid handling systems.
DXR (IspC) Inhibition Assay
1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR or IspC) catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to MEP, a two-step reaction involving an intramolecular rearrangement followed by an NADPH-dependent reduction. A common HTS approach for DXR is to monitor the consumption of NADPH, which can be measured by the decrease in absorbance at 340 nm.
Principle: The enzymatic activity of DXR is determined by measuring the rate of NADPH oxidation, which is proportional to the decrease in absorbance at 340 nm. Inhibitors of DXR will reduce the rate of this decrease.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Enzyme Solution: Purified recombinant DXR enzyme diluted in assay buffer to the desired final concentration (e.g., 50 nM).
-
Substrate Solution: 1-Deoxy-D-xylulose 5-phosphate (DXP) at a concentration of 400 µM in assay buffer.
-
Cofactor Solution: NADPH at a concentration of 200 µM in assay buffer.
-
Test Compounds: Dissolved in 100% DMSO.
-
Positive Control: Fosmidomycin, a known DXR inhibitor.
-
-
Assay Procedure (384-well format):
-
Add 0.2 µL of test compound or control (DMSO for negative control, Fosmidomycin for positive control) to the wells of a 384-well UV-transparent microplate.
-
Add 10 µL of the enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of a pre-mixed solution containing the substrate (DXP) and cofactor (NADPH).
-
Immediately measure the absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in A₃₄₀) for each well.
-
Normalize the data to the controls: % Inhibition = 100 * (1 - (Rate_sample - Rate_background) / (Rate_DMSO - Rate_background)).
-
For dose-response experiments, plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Table 1: Quantitative Data for DXR Inhibitors
| Compound | IC₅₀ (nM) | Assay Conditions | Reference |
| Fosmidomycin | 79 | Coupled Dxs-Dxr assay | |
| FR-900098 | ~50 | M. tuberculosis DXR | |
| Lipophilic Analogs | 3-12 µg/mL (MIC) | M. tuberculosis growth inhibition |
IspD Inhibition Assay
MEP cytidylyltransferase (IspD) catalyzes the CTP-dependent conversion of MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME). A common HTS assay for IspD measures the production of pyrophosphate (PPi), a byproduct of the reaction.
Principle: The amount of PPi generated is stoichiometrically equivalent to the amount of CDP-ME produced. PPi can be detected using a coupled enzyme assay where pyrophosphatase hydrolyzes PPi to inorganic phosphate (Pi), which is then detected colorimetrically.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 10 mM MgCl₂, 1 mM DTT.
-
Enzyme Solution: Purified recombinant IspD enzyme and inorganic pyrophosphatase diluted in assay buffer.
-
Substrate Solution: MEP and CTP at appropriate concentrations (e.g., determined by Km values) in assay buffer.
-
Detection Reagent: A malachite green-based reagent for the detection of inorganic phosphate.
-
Test Compounds: Dissolved in 100% DMSO.
-
-
Assay Procedure (384-well format):
-
Add 0.2 µL of test compound or control to the wells of a 384-well clear microplate.
-
Add 10 µL of the enzyme mixture (IspD and pyrophosphatase) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate solution (MEP and CTP).
-
Incubate for 30-60 minutes at room temperature.
-
Stop the reaction and develop the color by adding 10 µL of the malachite green detection reagent.
-
Measure the absorbance at 620-650 nm.
-
-
Data Analysis:
-
Calculate the % inhibition based on the absorbance values, similar to the DXR assay.
-
Determine IC₅₀ values from dose-response curves.
-
Table 2: Quantitative Data for IspD Inhibitors
| Compound | IC₅₀ (µM) | Assay Conditions | Reference |
| Hit compounds from LOPAC¹²⁸⁰ | Varied | Primary screen at 100 µM | |
| Domiphen bromide | - | Inhibited IspD of M. tuberculosis |
IspE Inhibition Assay
4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (IspE) catalyzes the ATP-dependent phosphorylation of CDP-ME. HTS assays for IspE can monitor the consumption of ATP or the production of ADP.
Principle: The depletion of ATP can be measured using a luciferase-based system (e.g., Kinase-Glo®). In this assay, the amount of light produced is proportional to the amount of ATP remaining in the reaction. A lower light signal indicates higher enzyme activity.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Enzyme Solution: Purified recombinant IspE enzyme diluted in assay buffer.
-
Substrate Solution: CDP-ME and ATP at concentrations near their Km values.
-
Detection Reagent: Commercially available ATP detection reagent (e.g., Kinase-Glo®).
-
Test Compounds: Dissolved in 100% DMSO.
-
-
Assay Procedure (384-well format):
-
Add 0.2 µL of test compound or control to the wells of a 384-well white, opaque microplate.
-
Add 5 µL of the enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate solution (CDP-ME and ATP).
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the ATP detection reagent.
-
Incubate for 10 minutes in the dark.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the % inhibition based on the luminescence signals. Higher luminescence indicates greater inhibition.
-
Determine IC₅₀ values from dose-response curves.
-
Table 3: Quantitative Data for IspE Inhibitors
| Compound | Inhibition | Assay Conditions | Reference |
| Compound 35 | 80% at 20 µM | E. coli IspE | |
| Compound 36 | 60% at 20 µM | E. coli IspE | |
| Heterotricyclic compound A1 | IC₅₀ of 6 µg/mL | M. tb IspE |
IspF Inhibition Assay
2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) catalyzes the conversion of CDP-MEP to MEcPP with the release of CMP.
Principle: A coupled enzyme assay can be used where the product CMP is converted to CDP by nucleoside monophosphate kinase (NMPK), and the resulting ADP is used in a pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled system to oxidize NADH to NAD⁺. The decrease in NADH concentration is monitored by absorbance at 340 nm.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.8), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
Enzyme Solution: Purified recombinant IspF, NMPK, PK, and LDH enzymes in assay buffer.
-
Substrate/Cofactor Mix: CDP-MEP, ATP, phosphoenolpyruvate (PEP), and NADH in assay buffer.
-
Test Compounds: Dissolved in 100% DMSO.
-
-
Assay Procedure (384-well format):
-
Add 0.2 µL of test compound or control to the wells of a 384-well UV-transparent microplate.
-
Add 10 µL of the enzyme mixture.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate/cofactor mix.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity and % inhibition as described for the DXR assay.
-
Determine IC₅₀ values from dose-response curves.
-
Table 4: Quantitative Data for IspF Inhibitors
| Compound | IC₅₀ (µM) | Target Organism | Reference |
| Thiazolopyrimidine 37 | 2.1 | M. tuberculosis | |
| Thiazolopyrimidine 37 | 69 | E. coli | |
| Thiazolopyrimidine 38 | 5.1 | M. tuberculosis | |
| Thiazolopyrimidine 38 | 18 | E. coli | |
| Aryl Bis-Sulfonamide | 0.24 | A. thaliana | |
| Aryl Bis-Sulfonamide | 1.4 | P. falciparum |
IspG and IspH Inhibition Assays
IspG and IspH are iron-sulfur cluster proteins that catalyze the final two steps of the MEP pathway. HTS assays for these enzymes are more challenging due to their oxygen sensitivity and complex reaction mechanisms. However, approaches have been developed.
IspH Inhibition: A notable strategy for identifying IspH inhibitors involves structure-guided design and the development of prodrugs that can effectively penetrate bacterial cells. Screening can be performed using purified IspH protein and monitoring the conversion of HMBPP to IPP and DMAPP, often through chromatographic methods or by using computer modeling to screen compound libraries for their ability to bind to the enzyme.
Table 5: Quantitative Data for IspH Inhibitors
| Compound Class | Potency | Target Organism | Reference |
| Novel IspH inhibitors | Nanomolar | Gram-negative bacteria | |
| Propargyl diphosphate | IC₅₀ of 6.7 µM | A. aeolicus |
Conclusion
The enzymes of the MEP pathway are validated and promising targets for the discovery of new anti-infective agents. The high-throughput screening assays and protocols detailed in this document provide a robust framework for identifying and characterizing novel inhibitors. Successful implementation of these HTS campaigns, followed by medicinal chemistry efforts to optimize lead compounds, holds the potential to deliver new classes of drugs to combat infectious diseases.
References
- 1. A high-throughput screening campaign to identify inhibitors of DXP reductoisomerase (IspC) and MEP cytidylyltransferase (IspD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives [mdpi.com]
- 3. Targeting the Methyl Erythritol Phosphate (MEP) Pathway for Novel Antimalarial, Antibacterial and Herbicidal Drug Discovery: Inhibition of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase (DXR) Enzyme - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. The MEP pathway: Promising drug targets in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the stability of D-erythritol 4-phosphate in aqueous solutions
Welcome to the technical support center for D-erythritol 4-phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the phosphate ester bond. This reaction cleaves the phosphate group from the erythritol backbone, yielding D-erythritol and inorganic phosphate. This hydrolysis is a non-enzymatic chemical process that can be influenced by several factors.
Q2: How does pH affect the stability of this compound solutions?
A2: The rate of hydrolysis of the phosphate ester is highly dependent on the pH of the solution. For many sugar monophosphates, the rate of hydrolysis is at its maximum in mildly acidic conditions, around pH 4. The stability generally increases at neutral pH. Therefore, maintaining a pH close to neutral (pH 6.5-7.5) is recommended for storing aqueous solutions of this compound.
Q3: What is the recommended storage temperature for aqueous solutions of this compound?
A3: To minimize the rate of hydrolysis and prevent microbial growth, it is recommended to store aqueous solutions of this compound at low temperatures. For short-term storage (up to 24 hours), refrigeration at 4°C is advisable. For long-term storage, freezing the solution at -20°C or below is strongly recommended. To avoid repeated freeze-thaw cycles, which can also contribute to degradation, it is best practice to store the solution in small, single-use aliquots.
Q4: Can I do anything to prevent microbial contamination of my this compound solution?
A4: Yes. Microbial contamination is a significant risk, as microbes can contain phosphatases that will rapidly degrade this compound. To prevent this, prepare solutions using sterile water and reagents. It is also recommended to filter-sterilize the final solution through a 0.22 µm filter before storage. Working in a sterile environment, such as a laminar flow hood, during solution preparation is also a good practice.
Q5: Are there any buffer components or additives that can help improve stability?
A5: While specific stabilizers for this compound are not well-documented, using a buffer to maintain a neutral pH is crucial. Common biological buffers such as HEPES, MOPS, or phosphate buffers (at neutral pH) are suitable. Avoid buffers that create acidic conditions. The addition of a bacteriostatic agent could be considered if compatible with your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound in stock solution. | Prepare fresh stock solutions frequently. For long-term use, store single-use aliquots at -20°C or below. Verify the integrity of your stock solution before use. |
| Lower than expected concentration of this compound in solution. | Hydrolysis due to improper storage conditions (e.g., wrong pH, high temperature). | Review your solution preparation and storage protocols. Ensure the pH is neutral and the solution is stored at the recommended low temperature. |
| Evidence of microbial growth in the solution (e.g., turbidity). | Contamination during preparation or storage. | Discard the contaminated solution. Prepare a new solution using sterile techniques, including sterile filtration. |
| Precipitate forms upon thawing of a frozen stock solution. | Changes in solubility at low temperatures or formation of insoluble salts. | Allow the solution to come to room temperature and vortex gently to redissolve the precipitate. If it persists, consider preparing a more dilute stock solution. |
Data Presentation
The stability of this compound is influenced by several factors. The following table summarizes the expected trends in stability under various conditions.
| Condition | Effect on Stability | Recommendation |
| pH | Stability is lowest around pH 4 and increases at neutral pH. | Maintain a pH between 6.5 and 7.5. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. | Store solutions at low temperatures (4°C for short-term, -20°C or below for long-term). |
| Microbial Contamination | Can lead to rapid enzymatic degradation. | Use sterile preparation and storage techniques. |
| Freeze-Thaw Cycles | Can potentially lead to degradation and concentration changes. | Aliquot solutions into single-use volumes before freezing. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a method to determine the stability of this compound under different pH and temperature conditions.
1. Materials:
- This compound
- Sterile, nuclease-free water
- Buffers of various pH values (e.g., 50 mM Sodium Acetate pH 4.0, 50 mM HEPES pH 7.0, 50 mM Tris-HCl pH 8.5)
- Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
- Sterile microcentrifuge tubes
- Analytical method for quantifying this compound and/or inorganic phosphate (e.g., HPLC-MS, ion chromatography, or a colorimetric phosphate assay).
2. Procedure:
- Prepare a stock solution of this compound of known concentration in sterile water.
- Aliquot the stock solution into separate sterile tubes.
- Dilute the stock solution into each of the different pH buffers to a final working concentration.
- For each pH condition, create multiple aliquots for each time point and temperature to be tested.
- Place the aliquots at their respective incubation temperatures.
- At designated time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one aliquot from each condition.
- Immediately freeze the removed aliquots at -80°C to stop any further degradation until analysis.
- Once all time points are collected, analyze the samples to quantify the remaining this compound or the amount of inorganic phosphate released.
- Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Role of D-Erythrose 4-Phosphate in the Pentose Phosphate Pathway.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for assessing this compound stability.
troubleshooting low yields in the enzymatic synthesis of D-erythritol 4-phosphate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enzymatic synthesis of D-erythritol 4-phosphate (commonly referred to as 2-C-methyl-D-erythritol 4-phosphate or MEP).
Troubleshooting Guide: Low Yields of this compound
This guide addresses specific issues that can lead to low product yields in a question-and-answer format.
Question: Why am I seeing low or no formation of this compound?
Answer: Low or no product formation can stem from several factors related to your enzymes, substrates, or reaction conditions. Here’s a systematic approach to troubleshooting this issue:
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Enzyme Activity:
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Inactive Enzymes: The enzymes used, 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR/IspC), may be inactive. Verify their activity independently if possible.
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Improper Storage: Enzymes should be stored at the correct temperature (typically -20°C or -80°C) in a suitable buffer containing cryoprotectants like glycerol. Repeated freeze-thaw cycles should be avoided.
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Incorrect Enzyme Concentration: The concentration of either DXS or DXR may be too low, creating a bottleneck in the reaction pathway.
-
-
Substrate and Cofactor Issues:
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Substrate Quality: Ensure the purity of your substrates, D-glyceraldehyde-3-phosphate (GAP) and pyruvate. Contaminants can inhibit enzyme activity.
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Incorrect Substrate Concentration: Sub-optimal substrate concentrations can limit the reaction rate. Refer to the provided tables for recommended concentration ranges.
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Missing or Degraded Cofactors: The synthesis of this compound is dependent on several cofactors. Ensure that Thiamine Pyrophosphate (ThDP) and a divalent cation (typically Mg²⁺) are present for DXS activity, and that NADPH is available for DXR activity. NADPH is particularly susceptible to degradation.
-
-
Reaction Conditions:
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Suboptimal pH and Temperature: Enzymes have optimal pH and temperature ranges for activity. For E. coli DXR, the optimal pH is between 7.0 and 8.5, and the optimal temperature is between 40-60°C[1]. DXS from E. coli has been shown to be active in buffers with a pH ranging from 6.0 to 8.0.
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Incorrect Incubation Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor product formation over a time course to determine the optimal reaction time.
-
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Downstream Product Consumption:
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This compound is an intermediate in the MEP pathway. If subsequent enzymes in the pathway, such as 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase (IspD), are present as contaminants in your enzyme preparations, your product may be consumed as it is formed.
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Question: My reaction starts well but then plateaus quickly, resulting in a low final yield. What could be the cause?
Answer: A rapid plateau in product formation often points to enzyme instability, product inhibition, or depletion of a critical reaction component.
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Enzyme Instability:
-
One or both of the enzymes may not be stable under the chosen reaction conditions for extended periods. Consider running the reaction at a lower temperature to enhance enzyme stability, though this may require a longer incubation time.
-
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Product Inhibition:
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The final products of the MEP pathway, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are known to cause feedback inhibition of the DXS enzyme[2][3][4]. If your enzymatic system is producing these downstream products, this can shut down the initial step of the pathway. The inhibition constants (Ki) for IPP and DMAPP against DXS are in the micromolar range[2].
-
-
Substrate or Cofactor Depletion:
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Ensure that you have supplied substrates (GAP and pyruvate) and the necessary cofactor for DXR (NADPH) in sufficient, non-limiting concentrations. The reaction will stop once any of these essential components are depleted.
-
-
pH Shift:
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The enzymatic reaction can lead to a change in the pH of the reaction buffer, moving it away from the optimal range for the enzymes. Ensure your buffer has sufficient buffering capacity for the duration of the reaction.
-
Frequently Asked Questions (FAQs)
Enzyme and Reagent Related Questions
Q1: What are the critical cofactors for the enzymatic synthesis of this compound? A1: The synthesis requires Thiamine Pyrophosphate (ThDP) and a divalent cation (Mg²⁺ or Mn²⁺) for the DXS-catalyzed reaction, and NADPH as a reductant for the DXR-catalyzed step.
Q2: How should I store the enzymes and cofactors? A2: Enzymes should be stored at low temperatures (-20°C for short-term, -80°C for long-term) in a buffer containing a cryoprotectant like glycerol to prevent activity loss from freezing. Cofactor solutions, especially NADPH, should be prepared fresh or stored as aliquots at -20°C to prevent degradation.
Q3: Can contaminants in my enzyme preparations affect the yield? A3: Yes. Contaminating proteases can degrade your enzymes. Additionally, the presence of downstream MEP pathway enzymes (IspD, IspE, etc.) can lead to the consumption of your this compound product.
Reaction Condition Related Questions
Q4: What is the optimal pH and temperature for the synthesis? A4: For the coupled reaction using enzymes from E. coli, a pH range of 7.5-8.0 is generally effective. The optimal temperature for E. coli DXR is between 40-60°C, though a lower temperature (e.g., 37°C) may be used to improve enzyme stability over longer incubation times.
Q5: What are common inhibitors I should be aware of? A5: Fosmidomycin is a potent and specific inhibitor of the DXR enzyme. Additionally, the downstream products of the MEP pathway, IPP and DMAPP, act as feedback inhibitors of the DXS enzyme.
Measurement and Quantification
Q6: How can I accurately measure the concentration of this compound in my reaction mixture? A6: A highly sensitive and specific method for quantifying MEP pathway metabolites is liquid chromatography coupled to triple quadrupole mass spectrometry (LC-MS/MS). This method is particularly useful for detecting trace amounts in biological samples.
Q7: Are there any simpler methods for detecting product formation? A7: The activity of the DXR enzyme can be monitored by measuring the consumption of NADPH spectrophotometrically at 340 nm. This coupled assay allows for continuous monitoring of the reaction progress.
Quantitative Data Summary
The following tables provide key quantitative data for the enzymes involved in the synthesis of this compound, primarily focusing on enzymes from Escherichia coli.
Table 1: Optimal Reaction Conditions for Key Enzymes
| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) | Required Cofactors |
| DXS | E. coli | 6.0 - 8.0 | 37 (commonly used) | ThDP, Mg²⁺ |
| DXR (IspC) | E. coli | 7.0 - 8.5 | 40 - 60 | NADPH, Mg²⁺/Mn²⁺ |
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (µM) | Organism |
| DXR (IspC) | DXP | 250 | E. coli |
| DXS | Pyruvate | Not specified | E. coli |
| DXS | GAP | Not specified | E. coli |
Table 3: Inhibition Constants for Common Inhibitors
| Enzyme | Inhibitor | Ki / IC50 | Type of Inhibition | Organism |
| DXS | IPP | Ki = 65.4 ± 4.3 µM | Competitive with ThDP | Populus trichocarpa |
| DXS | DMAPP | Ki = 81.3 ± 10.5 µM | Competitive with ThDP | Populus trichocarpa |
| DXR (IspC) | Fosmidomycin | IC50 = 0.71 µM | Competitive | Yersinia pestis |
Experimental Protocols
One-Pot Enzymatic Synthesis of this compound (MEP)
This protocol is adapted from a method for the one-pot enzymatic synthesis of MEP with a reported yield of nearly 60%.
Materials:
-
1-deoxy-D-xylulose-5-phosphate synthase (DXS)
-
1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR/IspC)
-
D-glyceraldehyde-3-phosphate (GAP)
-
Sodium pyruvate
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Thiamine Pyrophosphate (ThDP)
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NADPH
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Magnesium chloride (MgCl₂)
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Reaction Buffer (e.g., 100 mM HEPES, pH 8.0)
Procedure:
-
Prepare a reaction mixture containing the following components in the reaction buffer:
-
50 mM Sodium Pyruvate
-
25 mM D-glyceraldehyde-3-phosphate
-
1 mM ThDP
-
5 mM MgCl₂
-
25 mM NADPH
-
-
Add purified DXS and DXR enzymes to the reaction mixture. The optimal enzyme concentrations should be determined empirically, but a starting point is typically in the range of 10-50 µg/mL for each enzyme.
-
Incubate the reaction mixture at 37°C.
-
Monitor the progress of the reaction by measuring NADPH oxidation at 340 nm or by taking time points for analysis by LC-MS/MS.
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The reaction is typically complete within a few hours, depending on the enzyme concentrations.
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Terminate the reaction by heat inactivation (e.g., 80°C for 10 minutes) or by adding a quenching agent like perchloric acid followed by neutralization.
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The product, this compound, can then be purified from the reaction mixture using techniques such as anion-exchange chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic synthesis of this compound via the MEP pathway.
Caption: A logical workflow for troubleshooting low product yields.
Caption: A step-by-step experimental workflow for enzymatic synthesis.
References
- 1. uniprot.org [uniprot.org]
- 2. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEP pathway products allosterically promote monomerization of deoxy-D-xylulose-5-phosphate synthase to feedback-regulate their supply - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feedback inhibition of deoxy-D-xylulose-5-phosphate synthase regulates the methylerythritol 4-phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of D-Erythritol 4-Phosphate (E4P) Extraction from Microbial Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of D-erythritol 4-phosphate (E4P) from microbial cells.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in E4P extraction?
A1: The most critical initial step is quenching. This rapidly halts all metabolic activity, preventing the enzymatic degradation or alteration of E4P and providing an accurate snapshot of its intracellular concentration at the time of harvesting.[1][2][3]
Q2: Which quenching method is recommended for E4P extraction?
A2: Cold solvent quenching, for instance with a methanol/water solution, is a widely used method.[4] However, it's crucial to be aware of potential metabolite leakage, especially with Gram-negative bacteria.[5] An alternative that can minimize leakage is fast filtration.
Q3: What are the primary challenges when extracting phosphorylated metabolites like E4P?
A3: The primary challenges include:
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Enzymatic Degradation: Phosphatases released during cell lysis can dephosphorylate E4P.
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Metabolite Leakage: The quenching and extraction solvents can compromise cell membrane integrity, leading to the loss of intracellular E4P.
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Chemical Instability: As a sugar phosphate, E4P can be susceptible to hydrolysis at non-neutral pH and elevated temperatures.
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Low Intracellular Concentrations: E4P is an intermediate in the methylerythritol phosphate (MEP) pathway and may be present at low levels, making efficient extraction and sensitive detection crucial.
Q4: Which analytical technique is most suitable for quantifying E4P?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of E4P and other MEP pathway intermediates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No E4P Detected | Inefficient cell lysis. | Ensure the chosen lysis method (e.g., bead beating, sonication, or chemical lysis) is appropriate for your microbial strain. Optimize the duration and intensity of the physical lysis method. |
| E4P degradation by phosphatases. | Include phosphatase inhibitors in your lysis buffer. Keep samples on ice or at 4°C at all times to minimize enzymatic activity. | |
| Metabolite leakage during quenching. | If using cold methanol quenching, minimize the time the cells are in contact with the quenching solution before pelleting. Consider using a fast filtration method as an alternative. For Gram-negative bacteria, ensure the ionic strength of any wash solution matches the cultivation medium to prevent osmotic shock and leakage. | |
| Chemical degradation of E4P. | Maintain a neutral pH during extraction and storage. Avoid prolonged exposure to high temperatures. | |
| High Variability Between Replicates | Inconsistent quenching. | Ensure rapid and consistent quenching for all samples. The time from harvesting to quenching should be minimized and kept uniform. |
| Incomplete extraction. | Ensure thorough mixing of the cell pellet with the extraction solvent. Consider performing sequential extractions of the same pellet and pooling the supernatants. | |
| Inconsistent sample handling. | Standardize all steps of the protocol, including centrifugation times and temperatures, and solvent volumes. | |
| Presence of Interfering Peaks in LC-MS Analysis | Contamination from media. | If possible, perform a rapid wash step with a pre-chilled, osmotically stable solution (e.g., saline) after quenching and before extraction. |
| Matrix effects from the extraction solvent. | Ensure the final extract is free of cellular debris by centrifugation. Consider a solvent evaporation and reconstitution step in a solvent compatible with your LC-MS method. |
Quantitative Data on Extraction Methods for Phosphorylated Metabolites
While direct comparative data for this compound is limited, the following table summarizes the extraction efficiency of different methods for other phosphorylated metabolites in Lactobacillus plantarum. This data can serve as a valuable guide for selecting a suitable method for E4P extraction.
| Extraction Method | ATP Recovery (%) | NAD+ Recovery (%) | Glucose-6-Phosphate (G6P) Recovery (%) |
| Cold Methanol | 68 | 75 | 80 |
| Hot Ethanol (75%) | 100 | 100 | 100 |
| Perchloric Acid | 95 | 98 | 92 |
| Chloroform/Methanol | 20 | 55 | 65 |
| Chloroform/Water | 15 | 50 | 60 |
Data adapted from a study on Lactobacillus plantarum. The recoveries are relative to the hot ethanol extraction method, which yielded the highest amounts of all three metabolites.
Experimental Protocols
Protocol 1: Cold Methanol Extraction
This protocol is widely used for the extraction of polar metabolites.
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Quenching:
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Rapidly transfer a known volume of cell culture to a pre-chilled tube containing cold quenching solution (60% methanol in water, -40°C) at a ratio of 1:1 (v/v).
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Immediately vortex and centrifuge at 4,000 x g for 5 minutes at -20°C.
-
Discard the supernatant.
-
-
Extraction:
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Resuspend the cell pellet in 1 mL of pre-chilled 100% methanol (-40°C).
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Incubate at -40°C for 1 hour with occasional vortexing.
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Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
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Transfer the supernatant to a new tube.
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To maximize yield, re-extract the pellet with 500 µL of pre-chilled extraction solvent, centrifuge, and pool the supernatants.
-
-
Sample Preparation for LC-MS:
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Evaporate the pooled supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
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Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water) for LC-MS analysis.
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Protocol 2: Hot Ethanol Extraction
This method is effective for a broad range of metabolites and can inactivate enzymes rapidly.
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Quenching and Lysis:
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Harvest cells by rapid filtration or centrifugation at 4°C.
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Quickly resuspend the cell pellet in a pre-heated (75°C) solution of 75% ethanol in water. Use at least 1 mL of hot ethanol solution per 10 mg of cell wet weight.
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Incubate at 75°C for 5 minutes with vigorous vortexing.
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-
Extraction:
-
Cool the sample on ice for 5 minutes.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a new, clean tube.
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-
Sample Preparation for LC-MS:
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Evaporate the supernatant to dryness.
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Reconstitute the extract in a mobile phase-compatible solvent for LC-MS analysis.
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Visualizations
Caption: The Methylerythritol Phosphate (MEP) Pathway for Isoprenoid Biosynthesis.
Caption: Recommended workflow for E4P extraction from microbial cells.
References
- 1. Thermodynamics of hydrolysis of sugar phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 4. Synthetic Routes to Methylerythritol Phosphate Pathway Intermediates and Downstream Isoprenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
challenges in purifying D-erythritol 4-phosphate from complex mixtures
Welcome to the technical support center for the purification of D-erythritol 4-phosphate (E4P). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important metabolite from complex mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, particularly when using ion-exchange chromatography.
Problem 1: Low or No Recovery of this compound After Ion-Exchange Chromatography
| Potential Cause | Recommended Solution |
| Incorrect pH of Buffers | The phosphate group of E4P is negatively charged. For anion exchange chromatography, ensure the pH of your binding buffer is at least 1 pH unit above the pKa of the phosphate group (pKa2 of phosphoric acid is ~7.2) to ensure a net negative charge for efficient binding. For cation exchange, the pH should be well below the pKa of the phosphate group, though this is less common for sugar phosphate purification. |
| Ionic Strength of Sample is Too High | High salt concentrations in the sample will prevent E4P from binding to the ion-exchange resin. Desalt your sample before loading it onto the column using methods like dialysis, gel filtration, or diafiltration. |
| Precipitation of E4P | E4P may precipitate in the presence of certain salts or at incorrect pH values. Ensure all buffers are properly prepared and filtered. If precipitation is observed, consider adjusting the buffer composition or adding a small amount of a stabilizing agent like glycerol (e.g., 1-2%). |
| Column Overload | Exceeding the binding capacity of your column will result in the loss of product in the flow-through. Determine the binding capacity of your resin and load a sample amount that is within the recommended range. |
| Non-specific Binding | E4P may be binding irreversibly to the column matrix. This can sometimes occur with certain resins. Try a different type of ion-exchange resin (e.g., a different functional group or base matrix). |
Problem 2: Poor Resolution and Co-elution of Contaminants
| Potential Cause | Recommended Solution |
| Inappropriate Gradient Slope | A steep elution gradient may not provide sufficient resolution to separate E4P from closely related contaminants. Optimize the gradient by making it shallower over a longer column volume to improve separation. |
| Presence of Structural Isomers | Complex mixtures may contain structural isomers of E4P or other sugar phosphates that are difficult to separate. Consider using mixed-mode chromatography, which combines ion-exchange and hydrophilic interaction liquid chromatography (HILIC) for enhanced selectivity.[1] |
| Contaminants with Similar Charge Properties | Unreacted starting materials (e.g., erythritol, ATP) or byproducts from the reaction (e.g., other phosphorylated sugars) may have similar charge-to-mass ratios, leading to co-elution. A multi-step purification strategy, such as combining ion-exchange with size-exclusion or hydrophobic interaction chromatography, may be necessary. |
| Column is Not Properly Equilibrated | Insufficient equilibration of the column with the starting buffer can lead to inconsistent binding and poor separation. Ensure the column is washed with several column volumes of the starting buffer until the pH and conductivity of the eluate are stable. |
Problem 3: Degradation of this compound During Purification
| Potential Cause | Recommended Solution |
| pH Instability | Sugar phosphates can be labile at acidic pH, with the highest rate of hydrolysis occurring around pH 4. Maintain a pH near neutral (pH 7-8) throughout the purification process to minimize degradation. |
| Microbial Contamination | The presence of phosphatases from microbial contamination can lead to the dephosphorylation of E4P. Work in a sterile environment, use sterile-filtered buffers, and consider adding a bacteriostatic agent if compatible with your downstream applications. Store purified E4P and intermediate fractions at -20°C or below. |
| Elevated Temperatures | Prolonged exposure to room temperature or higher can lead to the degradation of sugar phosphates. Perform all purification steps at 4°C whenever possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants I should expect when purifying this compound from an enzymatic synthesis reaction?
A1: Common contaminants include unreacted starting materials such as erythritol and a phosphate donor (e.g., ATP), inorganic phosphate, and enzymes used in the reaction. Additionally, side-products like other phosphorylated sugars or isomers of E4P may be present.
Q2: What type of ion-exchange resin is best suited for purifying this compound?
A2: A strong anion exchanger (e.g., quaternary ammonium functionalized resin) is typically used for the purification of sugar phosphates like E4P. This is because the phosphate group carries a strong negative charge, allowing for tight binding and selective elution with a salt gradient.
Q3: How can I monitor the purity of my this compound fractions during purification?
A3: Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., charged aerosol detector, or mass spectrometer).[1] Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment. For confirming the identity of the purified product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the gold standards.
Q4: What is a typical yield and purity I can expect for the purification of a related compound, 2-C-methyl-D-erythritol-4-phosphate (MEP)?
A4: For the enzymatic synthesis and two-step purification of MEP, a yield of nearly 60% with high purity has been reported.[2] This can serve as a benchmark for the purification of this compound, although specific yields will depend on the starting material and the complexity of the mixture.
Q5: How should I store my purified this compound?
A5: Purified this compound should be stored as a frozen aqueous solution at -20°C or -80°C to prevent chemical and microbial degradation. It is often supplied as a salt (e.g., sodium salt) to improve stability.
Data Presentation
Table 1: Comparison of Purification Parameters for Phosphorylated Sugars
| Parameter | Anion Exchange Chromatography | Mixed-Mode (IEX/HILIC) |
| Stationary Phase | Strong Anion Exchanger (e.g., Quaternary Ammonium) | Reversed-Phase/Weak Anion Exchanger |
| Typical Mobile Phase | Aqueous buffer with a salt gradient (e.g., NaCl, NH4HCO3) | Acetonitrile/water gradient with a buffer |
| Resolution of Isomers | Moderate | High |
| Primary Separation Principle | Charge | Charge and Hydrophilicity |
Experimental Protocols
Protocol 1: General Method for Purifying this compound using Anion Exchange Chromatography
This protocol provides a general framework. Optimization of buffer pH, salt gradient, and flow rate will be necessary for specific applications.
1. Materials:
- Strong anion exchange resin (e.g., DEAE-Sepharose or a quaternary ammonium-based resin)
- Chromatography column
- Peristaltic pump or FPLC/HPLC system
- Fraction collector
- Binding Buffer: 20 mM Tris-HCl, pH 8.0
- Elution Buffer: 20 mM Tris-HCl, 1 M NaCl, pH 8.0
- Crude E4P sample
2. Column Packing and Equilibration: a. Prepare a slurry of the anion exchange resin in the Binding Buffer. b. Pack the chromatography column according to the manufacturer's instructions. c. Equilibrate the column by washing with at least 5-10 column volumes of Binding Buffer, or until the pH and conductivity of the eluate are the same as the buffer.
3. Sample Preparation and Loading: a. Adjust the pH of the crude E4P sample to match the Binding Buffer (pH 8.0). b. If the sample contains high salt concentrations, desalt it using a desalting column or dialysis against the Binding Buffer. c. Centrifuge or filter the sample (0.22 µm or 0.45 µm filter) to remove any particulate matter. d. Load the prepared sample onto the equilibrated column at a low flow rate to ensure efficient binding.
4. Washing: a. After loading, wash the column with 3-5 column volumes of Binding Buffer to remove any unbound contaminants.
5. Elution: a. Elute the bound E4P from the column using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes. b. Collect fractions throughout the elution process.
6. Analysis of Fractions: a. Analyze the collected fractions for the presence of E4P using an appropriate method (e.g., HPLC, TLC, or a phosphate assay). b. Pool the fractions containing pure E4P.
7. Desalting: a. Desalt the pooled fractions to remove the high concentration of NaCl from the elution buffer. This can be done using a desalting column, dialysis, or lyophilization if a volatile buffer like ammonium bicarbonate was used.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low E4P recovery.
References
how to increase D-erythritol 4-phosphate concentration for enzyme kinetic assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in utilizing D-erythritol 4-phosphate for enzyme kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important for my research?
This compound is a phosphorylated four-carbon sugar alcohol. It is an intermediate in the pentose phosphate pathway. A closely related molecule, 2-C-methyl-D-erythritol 4-phosphate (MEP), is a critical component of the non-mevalonate pathway of isoprenoid biosynthesis in most bacteria, parasites, and plants. As this pathway is absent in humans, enzymes that utilize MEP are attractive targets for the development of novel antimicrobial agents and herbicides. Therefore, having a stable and reliable source of these substrates is crucial for performing enzyme kinetic assays to screen for inhibitors.
Q2: I'm having trouble finding a commercial supplier for this compound. Where can I obtain it?
Direct commercial sources for this compound are limited. However, its precursor, D-erythrose 4-phosphate, is commercially available from suppliers such as Sigma-Aldrich and MedChemExpress, though it can be expensive and may have variable purity.[1][2][3] It is often more practical and cost-effective to synthesize this compound in the laboratory from D-erythrose 4-phosphate.
Q3: What are the main challenges I should be aware of when working with this compound in enzyme assays?
The primary challenges include:
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Substrate purity: Commercial preparations of D-erythrose 4-phosphate can contain contaminants that may inhibit your enzyme of interest.
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Substrate stability: Phosphorylated sugars can be susceptible to degradation, especially at non-optimal pH and temperature.
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Maintaining constant substrate concentration: During a kinetic assay, the substrate is consumed, which can affect the reaction rate. For accurate kinetic measurements, it is often necessary to regenerate the substrate in situ.
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Cofactor regeneration: Enzymatic synthesis and regeneration of this compound often require cofactors like NADPH, which also need to be regenerated to maintain a constant concentration.
Q4: Can I synthesize this compound in my lab?
Yes, this compound can be synthesized enzymatically from its precursor, D-erythrose 4-phosphate. This typically involves a two-step enzymatic process: first, the synthesis of D-erythrose 4-phosphate, followed by its reduction to this compound.
Troubleshooting Guides
Problem 1: Low or no activity of my target enzyme when using synthesized this compound.
| Possible Cause | Troubleshooting Step |
| Impure D-erythrose 4-phosphate precursor | Purify the commercial D-erythrose 4-phosphate or the enzymatically synthesized product using techniques like ion-exchange chromatography. |
| Incomplete conversion of D-erythrose 4-phosphate | Optimize the reduction reaction by adjusting enzyme concentration, cofactor concentration (NADPH), and incubation time. Monitor the reaction progress using a coupled assay with erythrose 4-phosphate dehydrogenase. |
| Degradation of this compound | Store the synthesized this compound solution at -80°C in small aliquots to avoid freeze-thaw cycles. Ensure the assay buffer pH is optimal for both your target enzyme and the stability of the substrate (typically around pH 7.5). |
| Presence of inhibitors from the synthesis reaction | Purify the this compound after synthesis to remove enzymes, cofactors, and byproducts. Size-exclusion or ion-exchange chromatography are suitable methods. |
Problem 2: The reaction rate of my enzyme assay decreases over time.
| Possible Cause | Troubleshooting Step |
| Depletion of this compound | Implement an in situ regeneration system for this compound to maintain a steady-state concentration during the assay. |
| Depletion of a required cofactor by the target enzyme | If your enzyme of interest requires a cofactor that is also consumed by the regeneration system (e.g., NADPH), ensure the cofactor regeneration rate is sufficient to supply both enzymes. |
| Product inhibition of the target enzyme | Perform initial rate kinetics to minimize the accumulation of inhibitory products. If product inhibition is significant, consider methods to remove the product as it is formed. |
| Instability of the target enzyme under assay conditions | Optimize assay conditions (pH, temperature, ionic strength) for your target enzyme's stability. The addition of stabilizing agents like glycerol or BSA might be necessary. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of D-Erythrose 4-Phosphate
This protocol utilizes the enzyme transketolase to synthesize D-erythrose 4-phosphate from more readily available substrates.
Materials:
-
Transketolase (commercially available or purified)
-
D-fructose 6-phosphate
-
D-glyceraldehyde 3-phosphate
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
HEPES or Tris-HCl buffer (pH 7.5)
Procedure:
-
Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 5 mM MgCl₂, 1 mM TPP, 20 mM D-fructose 6-phosphate, and 20 mM D-glyceraldehyde 3-phosphate.
-
Add transketolase to a final concentration of 1-5 U/mL.
-
Incubate the reaction at 30°C for 2-4 hours.
-
Monitor the formation of D-erythrose 4-phosphate using a coupled assay with erythrose 4-phosphate dehydrogenase (see Protocol 3).
-
Stop the reaction by heat inactivation (65°C for 15 minutes) or by adding perchloric acid followed by neutralization with KOH.
-
Purify the D-erythrose 4-phosphate using anion-exchange chromatography.
Protocol 2: Enzymatic Synthesis of this compound
This protocol describes the reduction of D-erythrose 4-phosphate to this compound using a suitable reductase.
Materials:
-
Purified D-erythrose 4-phosphate (from Protocol 1)
-
Sorbitol Dehydrogenase (SORD) or Alcohol Dehydrogenase 1 (ADH1)
-
NADPH
-
HEPES or Tris-HCl buffer (pH 7.5)
Procedure:
-
Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 10 mM D-erythrose 4-phosphate, and 15 mM NADPH.
-
Add SORD or ADH1 to a final concentration of 5-10 U/mL.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm.
-
Once the reaction is complete (no further change in A340), stop the reaction by heat inactivation or acid precipitation.
-
Purify the this compound using anion-exchange or size-exclusion chromatography to remove the enzyme and residual nucleotides.
Protocol 3: Coupled Enzyme Assay for In Situ Generation and Maintenance of this compound Concentration
This protocol describes a system to continuously generate this compound during your kinetic assay, ensuring a constant substrate concentration.
Materials:
-
Your target enzyme and its other substrates/cofactors
-
Transketolase
-
Sorbitol Dehydrogenase (SORD) or Alcohol Dehydrogenase 1 (ADH1)
-
Glucose-6-phosphate dehydrogenase (for NADPH regeneration)
-
D-fructose 6-phosphate
-
D-glyceraldehyde 3-phosphate
-
Glucose 6-phosphate
-
NADP⁺
-
TPP and MgCl₂
-
Assay buffer
Procedure:
-
Design your primary assay for your target enzyme. The detection method will depend on the reaction catalyzed by your enzyme.
-
To this assay mixture, add the components of the this compound regeneration system:
-
20 mM D-fructose 6-phosphate
-
20 mM D-glyceraldehyde 3-phosphate
-
10 mM Glucose 6-phosphate
-
2 mM NADP⁺
-
1 mM TPP
-
5 mM MgCl₂
-
1-2 U/mL Transketolase
-
5-10 U/mL SORD or ADH1
-
2-5 U/mL Glucose-6-phosphate dehydrogenase
-
-
Pre-incubate the regeneration system for 10-15 minutes at the assay temperature to allow the concentration of this compound to reach a steady state.
-
Initiate the primary reaction by adding your target enzyme.
-
Monitor the reaction progress using your established detection method.
Quantitative Data
Table 1: Kinetic Parameters of Enzymes Involved in this compound Synthesis
| Enzyme | Substrate | Km (mM) | kcat (s-1) | Optimal pH |
| Erythrose 4-phosphate Dehydrogenase (E. coli) | D-Erythrose 4-phosphate | 0.96 | 200 | 8.6 |
| Erythrose 4-phosphate Dehydrogenase (E. coli) | NAD⁺ | 0.074 | 169 | 8.6 |
Table 2: Comparison of D-Erythrose 4-Phosphate Synthesis Methods
| Method | Starting Materials | Key Enzyme(s) | Typical Yield | Purity |
| Enzymatic | D-fructose 6-phosphate, D-glyceraldehyde 3-phosphate | Transketolase | Moderate to High | High after purification |
| Chemical | D-glucose 6-phosphate | Lead tetraacetate | Variable | Often contains byproducts |
| Chemical | D-erythronolactone | Multi-step chemical synthesis | ~22% overall | High after purification |
Visualizations
References
overcoming substrate degradation in cyclodiphosphate synthase (IspF) assays
Welcome to the technical support center for cyclodiphosphate synthase (IspF) assays. This resource is designed to help researchers, scientists, and drug development professionals overcome common challenges encountered during the experimental analysis of IspF, with a particular focus on addressing issues related to perceived substrate degradation.
Frequently Asked Questions (FAQs)
Q1: My IspF assay shows a rapid decrease in product formation over time. Is my substrate degrading?
A1: While substrate instability can be a concern, a more common issue in IspF assays is the time-dependent inactivation of the IspF enzyme itself, especially in the absence of certain stabilizing molecules.[1][2] This can manifest as a non-linear reaction progress curve that plateaus prematurely, which is often misinterpreted as substrate degradation.
Q2: What causes the instability of the IspF enzyme in vitro?
A2: Recombinant IspF, particularly from E. coli, can exhibit instability under standard assay conditions.[1] This may be due to the enzyme adopting a less active conformation or changes in its quaternary structure over time. The absence of its natural cellular environment and regulatory molecules can contribute to this instability.
Q3: How can I improve the stability and activity of my IspF enzyme during the assay?
A3: The addition of 2-C-methyl-D-erythritol 4-phosphate (MEP), the product of the upstream enzyme IspC, has been shown to significantly enhance and sustain the activity of IspF.[1] MEP appears to promote a more active and stable conformation of the enzyme. Therefore, including MEP in your assay buffer is a primary strategy to overcome enzyme instability.
Q4: Could contaminating enzymes in my purified IspF preparation be degrading my substrate or product?
A4: Yes, this is a possibility. Contaminating phosphatases, which may co-purify with recombinant IspF, could degrade the phosphate groups on the substrate (4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate, CDP-MEP) or the product (2-C-methyl-D-erythritol 2,4-cyclodiphosphate, MEcPP).[3] It is crucial to ensure the high purity of your IspF preparation.
Q5: Are the substrates for IspF, CDP-ME and CDP-MEP, chemically stable?
A5: 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and its 2-phosphate derivative (CDP-MEP) are generally stable when stored and handled correctly. They should be stored at low temperatures (e.g., -20°C or below) in appropriate buffers. However, like many phosphorylated compounds, they can be susceptible to degradation at extreme pH or high temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no IspF activity | 1. Inactive enzyme due to improper storage or handling. 2. Suboptimal assay conditions (pH, temperature, buffer). 3. Absence of essential cofactors (e.g., divalent metal cations like Mg²⁺ or Mn²⁺). 4. Poor quality or degraded substrate. | 1. Ensure the enzyme has been stored correctly (typically at -80°C in a suitable buffer containing glycerol) and avoid repeated freeze-thaw cycles. 2. Optimize the assay buffer. A common starting point is a buffer at pH 7.4-7.6, such as Tris-HCl or HEPES. 3. Include a divalent metal cation in the assay buffer, typically MgCl₂ or MnCl₂ at a concentration of 1-5 mM. 4. Verify the integrity of your substrate using an appropriate analytical method (e.g., HPLC-MS). |
| Non-linear reaction progress (activity decreases over time) | 1. Time-dependent inactivation of the IspF enzyme. 2. Product inhibition by CMP. 3. Substrate depletion (if starting with very low substrate concentrations). | 1. Add 2-C-methyl-D-erythritol 4-phosphate (MEP) to the assay buffer at a concentration of 100-500 µM to stabilize and activate IspF. 2. If product inhibition is suspected, consider using a coupled-enzyme assay to continuously remove one of the products. 3. Ensure the substrate concentration is not limiting during the initial phase of the reaction. |
| High background signal or inconsistent replicates | 1. Contaminating enzymatic activity in the IspF preparation (e.g., phosphatases, nucleotidases). 2. Chemical instability of the substrate under assay conditions. 3. Pipetting errors or improper mixing. | 1. Assess the purity of your IspF preparation using SDS-PAGE. If necessary, perform additional purification steps. Include controls without the enzyme to check for non-enzymatic substrate degradation. Consider adding phosphatase inhibitors if contamination is suspected. 2. Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. 3. Ensure accurate pipetting and thorough mixing of all reaction components. Use a master mix for the reaction components to improve consistency. |
Data Presentation
The following table summarizes the effect of 2-C-methyl-D-erythritol 4-phosphate (MEP) on the kinetic parameters of E. coli IspF. The presence of MEP leads to a significant increase in the enzyme's catalytic efficiency.
| Condition | Km for CDP-MEP (µM) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Without MEP | 339 ± 32 | 61 ± 3 | 3.0 x 10³ |
| With 500 µM MEP | 194 ± 15 | 128 ± 4 | 1.1 x 10⁴ |
Data are representative and compiled from published studies on E. coli IspF.
Experimental Protocols
HPLC-Based IspF Activity Assay
This method directly measures the formation of cytidine monophosphate (CMP) from the IspF-catalyzed reaction.
Materials:
-
Purified IspF enzyme
-
CDP-MEP (substrate)
-
MEP (optional, for enzyme stabilization)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, 5 mM MgCl₂, 1 mM DTT
-
Quenching Solution: 10% Trichloroacetic Acid (TCA)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase: 100 mM potassium phosphate buffer, pH 6.5, with a methanol gradient.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL reaction, combine:
-
50 µL of 2x Assay Buffer
-
10 µL of IspF enzyme (at a suitable concentration)
-
10 µL of MEP solution (if used)
-
Water to a final volume of 90 µL.
-
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of pre-warmed CDP-MEP substrate.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw a 20 µL aliquot of the reaction mixture and immediately quench it by adding it to 20 µL of ice-cold 10% TCA.
-
Centrifuge the quenched samples at high speed for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample by reverse-phase HPLC, monitoring the absorbance at 272 nm to detect and quantify the CMP product.
-
Generate a standard curve with known concentrations of CMP to quantify the amount of product formed in each reaction.
-
Calculate the initial reaction velocity from the linear phase of the product formation curve.
Coupled Spectrophotometric IspF Activity Assay
This continuous assay couples the production of CMP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified IspF enzyme
-
CDP-MEP (substrate)
-
MEP (optional)
-
Coupling Enzymes:
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
-
Coupling Substrates:
-
Phosphoenolpyruvate (PEP)
-
NADH
-
ATP
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a master mix containing all components except the IspF enzyme in the assay buffer. For a 200 µL final volume in a cuvette, the final concentrations should be approximately:
-
1 mM CDP-MEP
-
1 mM PEP
-
0.2 mM NADH
-
1 mM ATP
-
5-10 units/mL PK
-
10-15 units/mL LDH
-
(Optional) 100-500 µM MEP
-
-
Pipette 190 µL of the master mix into a cuvette and place it in the spectrophotometer.
-
Allow the mixture to equilibrate to the desired temperature (e.g., 37°C) and record a baseline absorbance at 340 nm for 2-3 minutes to ensure there is no background reaction.
-
Initiate the reaction by adding 10 µL of the IspF enzyme solution and mix quickly.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the reaction rate using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). The rate of NADH oxidation is directly proportional to the rate of CMP production by IspF.
Mandatory Visualizations
Caption: The MEP pathway for isoprenoid biosynthesis, highlighting the role of IspF.
Caption: A general experimental workflow for an IspF activity assay.
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Crystal structure of IspF from Bacillus subtilis and absence of protein complex assembly amongst IspD/IspE/IspF enzymes in the MEP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
refining GC-MS derivatization methods for phosphorylated sugar analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the analysis of phosphorylated sugars using Gas Chromatography-Mass Spectrometry (GC-MS). It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and comparative data to assist in refining derivatization methods.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for analyzing phosphorylated sugars by GC-MS?
A1: Phosphorylated sugars are highly polar and non-volatile compounds.[1] GC-MS analysis requires compounds to be volatile and thermally stable to travel through the gas chromatograph.[1][2] Derivatization converts the polar functional groups (hydroxyl, carboxyl, phosphate, and amine groups) into less polar and more volatile derivatives, typically by replacing active hydrogens with trimethylsilyl (TMS) groups.[2] This process increases volatility, reduces polarity, and improves chromatographic peak shape and resolution.[2]
Q2: What are the standard steps in a derivatization protocol for phosphorylated sugars?
A2: A two-step derivatization process is most commonly used:
-
Methoximation (or Oximation): This initial step protects aldehyde and ketone groups on the sugars. It converts these carbonyl groups into their methoxime derivatives, which prevents the formation of multiple tautomeric isomers (ring vs. open-chain forms) during the subsequent silylation step, thus reducing the number of derivative peaks for a single sugar.
-
Silylation: This is the primary step to increase volatility. A silylating reagent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used to replace the acidic hydrogens on hydroxyl and phosphate groups with a trimethylsilyl (TMS) group.
Q3: Which silylating reagent, MSTFA or BSTFA, is better for phosphorylated sugars?
A3: Both MSTFA and BSTFA are powerful silylating agents with similar silylation potential and are frequently used for sugar analysis. MSTFA is often preferred because its by-products are more volatile, leading to cleaner chromatograms. However, BSTFA, often used with a catalyst like 1% Trimethylchlorosilane (TMCS), is also highly effective. The choice may depend on the specific analytes and laboratory preference. For complex carbohydrates, reaction times may need to be longer to ensure complete derivatization.
Q4: How can I prevent the degradation of my samples during sample preparation and derivatization?
A4: Sample degradation can be minimized by ensuring all solvents and reagents are anhydrous (water-free), as silylating reagents are highly sensitive to moisture. Samples should be thoroughly dried before adding derivatization reagents. Additionally, derivatization steps should be performed in a controlled environment, and exposure to air and humidity should be minimized. Automated derivatization systems can also improve reproducibility and reduce sample degradation by standardizing reaction times and conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the GC-MS analysis of derivatized phosphorylated sugars.
Problem 1: I am seeing very low signal intensity or no peaks for my sugar phosphates.
-
Possible Cause 1: Incomplete Derivatization. The most common cause is the presence of moisture in the sample or reagents, which inactivates the silylating agent. Incomplete derivatization can also result from insufficient reagent volume, reaction time, or temperature.
-
Solution: Ensure samples are completely dry using methods like lyophilization (freeze-drying) or vacuum concentration. Use fresh, high-quality anhydrous reagents and solvents. Store reagents under inert gas (like nitrogen or argon) and use sealed reaction vials. Consider optimizing the derivatization protocol by increasing the reagent-to-sample ratio, extending the incubation time, or adjusting the temperature.
-
-
Possible Cause 2: Sample Degradation. Phosphorylated sugars can degrade if exposed to harsh conditions or contaminants. The derivatized samples themselves can also be unstable over time.
-
Solution: Minimize sample handling time and keep samples cold when not in use. Analyze derivatized samples as soon as possible after preparation. If storage is necessary, store at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials. An automated workflow can minimize degradation by ensuring consistent and timely injection after derivatization.
-
-
Possible Cause 3: GC Inlet Issues. Active sites in the GC inlet liner or contamination from previous injections can cause adsorption or degradation of the derivatized analytes.
-
Solution: Use a deactivated (silanized) inlet liner to minimize active sites. Perform regular maintenance, including cleaning the injection port and replacing the liner and septum.
-
Problem 2: My chromatogram shows significant peak tailing for sugar phosphate derivatives.
-
Possible Cause 1: Secondary Interactions. Peak tailing for phosphorylated compounds is often caused by unwanted interactions between the phosphate groups and active sites on the GC column (exposed silanol groups) or metal surfaces in the system.
-
Solution: Use a high-quality, well-deactivated GC column designed for analyzing active compounds. Regularly condition the column according to the manufacturer's instructions. Trimming a small portion (10-20 cm) from the front of the column can remove accumulated non-volatile residues and active sites.
-
-
Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to asymmetrical peak shapes.
-
Solution: Dilute the sample or reduce the injection volume. If using splitless injection, ensure the initial oven temperature is appropriate for solvent focusing.
-
-
Possible Cause 3: System Contamination. Non-volatile residues from previous samples can build up in the inlet or at the head of the column, causing peak tailing.
-
Solution: Regularly bake out the GC system at a high temperature (within the column's limits) to remove contaminants. Ensure proper sample cleanup before derivatization to remove non-volatile matrix components.
-
Problem 3: I am observing multiple peaks for a single, pure sugar phosphate standard.
-
Possible Cause 1: Incomplete Methoximation. If the initial methoximation step is incomplete, the sugar can exist in different isomeric forms (e.g., α and β anomers, or ring and open-chain forms), each of which can be silylated, leading to multiple derivative peaks.
-
Solution: Ensure the methoximation reaction goes to completion by optimizing the reaction time and temperature (e.g., 90 minutes at 37°C). Ensure the methoxyamine reagent is fresh and active.
-
-
Possible Cause 2: Incomplete Silylation. Partial silylation can result in multiple derivatives with different numbers of TMS groups attached. For example, a sugar phosphate may have derivatives with three, four, or five TMS groups.
-
Solution: As with low signal intensity, ensure anhydrous conditions and optimize the silylation time, temperature, and reagent amount to drive the reaction to completion. The use of a catalyst like TMCS can help achieve full silylation.
-
Problem 4: My results show poor reproducibility between injections or batches.
-
Possible Cause 1: Variability in Derivatization. Manual derivatization can introduce variability in reagent volumes, reaction times, and temperature, leading to inconsistent results. The stability of derivatized samples can also vary, affecting results if there are long delays between derivatization and analysis.
-
Solution: Use an autosampler or a robotic system for derivatization to ensure all samples are treated identically. Analyze samples in a consistent timeframe after derivatization. Include a quality control (QC) sample at regular intervals throughout the analytical run to monitor system performance and data reproducibility.
-
-
Possible Cause 2: Sample Evaporation. If vials are not sealed properly, the solvent can evaporate, concentrating the sample and leading to artificially high signals.
-
Solution: Use high-quality vials with tightly sealing caps and septa. Avoid leaving samples on the autosampler for extended periods at room temperature.
-
Experimental Protocols
Protocol: Two-Step Methoximation and Silylation for Phosphorylated Sugar Analysis
This protocol is a standard method for the derivatization of polar metabolites, including phosphorylated sugars, prior to GC-MS analysis.
Materials:
-
Dried sample extract or standard (e.g., 50 µL of a metabolite solution dried under vacuum).
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine).
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (optional catalyst).
-
Anhydrous Pyridine.
-
GC vials (2 mL) with inert caps and septa.
-
Heating block or incubator.
-
Vortex mixer.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Any residual water will consume the silylation reagent. This can be achieved by lyophilization or by evaporation under a stream of nitrogen gas or in a vacuum concentrator.
-
Step 1: Methoximation a. Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in the GC vial. b. Seal the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved. c. Incubate the vial at 37°C for 90 minutes with occasional shaking. This reaction protects the carbonyl groups. d. Allow the vial to cool to room temperature.
-
Step 2: Silylation a. Add 80 µL of MSTFA (with 1% TMCS, if used) to the vial from the previous step. b. Seal the vial immediately and vortex for 30 seconds. c. Incubate the vial at 37°C for 30 minutes. This reaction silylates the hydroxyl and phosphate groups. d. After incubation, the sample is ready for GC-MS analysis. Transfer the vial to the autosampler.
-
GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. A typical injection mode is splitless or a 10:1 split, depending on the sample concentration. c. The GC temperature program should be optimized to separate the analytes of interest. A common starting point is an initial temperature of 80°C, held for 2 minutes, followed by a ramp of 5-10°C/minute up to 300-320°C.
Quantitative Data Summary
The choice of silylating reagent can impact derivatization efficiency and the resulting mass spectra. While both MSTFA and BSTFA are effective, they have distinct characteristics.
Table 1: Comparison of Common Silylating Reagents for Sugar Phosphate Analysis
| Feature | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |
| Silylating Potential | Strong; considered one of the most powerful TMS donors. | Strong; silylation potential is comparable to MSTFA. |
| By-products | Highly volatile (N-methyltrifluoroacetamide), which elute early in the chromatogram and are less likely to interfere. | Less volatile by-products compared to MSTFA, which may sometimes interfere with early-eluting peaks. |
| Catalyst | Often used with 1% TMCS to enhance reactivity, especially for hindered hydroxyl groups. | Also commonly used with 1% TMCS as a catalyst. |
| Reaction Time | Generally provides rapid and complete derivatization for most functional groups. | May require slightly longer reaction times for complex polyhydroxy compounds compared to MSTFA. |
| Mass Spectra | BSTFA-derivatives often show a dominant molecular ion [M]+, which can be useful for identification. | MTBSTFA (a related reagent) derivatives typically show a dominant [M-57]+ fragment, which can aid in structural elucidation. |
| Considerations | Both reagents are extremely sensitive to moisture and must be handled under anhydrous conditions. | For sterically hindered compounds, BSTFA may show better performance. |
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow for the GC-MS analysis of phosphorylated sugars, from sample preparation to data acquisition.
Troubleshooting Logic Diagram
This diagram provides a decision-making tree to troubleshoot the common issue of low signal intensity.
References
Technical Support Center: Chromatographic Separation of D-erythritol 4-phosphate Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic separation of D-erythritol 4-phosphate and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic separation of this compound and its isomers?
A1: The primary challenges stem from the high polarity, structural similarity (isomers), and the presence of a negatively charged phosphate group. These characteristics often lead to:
-
Poor retention on traditional reversed-phase (RP) columns.
-
Peak tailing due to interactions between the phosphate group and the stationary phase or metal components of the HPLC system.[1]
-
Co-elution of isomers, making accurate quantification difficult.
-
Low volatility , which can be a challenge for detection methods like mass spectrometry (MS) without appropriate mobile phase modifiers.
Q2: Which chromatographic techniques are most suitable for separating this compound isomers?
A2: Several techniques can be employed, each with its own advantages:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a popular choice for highly polar compounds like sugar phosphates. It uses a polar stationary phase and a high organic content mobile phase, promoting retention of polar analytes.[2]
-
Anion-Exchange Chromatography (AEC): This technique separates molecules based on their net charge. Since this compound is negatively charged, it interacts strongly with a positively charged stationary phase, allowing for effective separation from neutral or less negatively charged molecules.[3][4][5]
-
Ion-Pair Reversed-Phase Chromatography (IP-RP): This method adds an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte. This complex has increased hydrophobicity and can be retained and separated on a conventional reversed-phase column.
Q3: How can I improve the peak shape of my phosphorylated analytes?
A3: Improving peak shape, particularly reducing tailing, is crucial for accurate quantification. Consider the following strategies:
-
Mobile Phase Additives: Adding a small amount of a competing acid, like formic acid, to the mobile phase can help to saturate active sites on the stationary phase and reduce peak tailing.
-
pH Control: Adjusting the mobile phase pH can influence the ionization state of both the analyte and the stationary phase, which can significantly impact peak shape.
-
Inert Hardware: Using PEEK or other inert tubing and column hardware can minimize interactions between the phosphate groups and metal surfaces in the HPLC system.
-
Column Choice: Employing columns specifically designed for polar or phosphorylated compounds can provide better peak shapes.
Q4: What is the biological significance of this compound?
A4: this compound is an important intermediate in central carbon metabolism. It is a key component of the pentose phosphate pathway (PPP) . In this pathway, it serves as a precursor for the biosynthesis of aromatic amino acids (tyrosine, phenylalanine, and tryptophan) through the shikimate pathway. It is formed from erythritol through a series of enzymatic reactions and is further converted to other essential metabolites.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Poor Retention of Analytes | Inappropriate column chemistry for polar analytes. | Switch to a HILIC or anion-exchange column. For reversed-phase, consider using an ion-pairing reagent. |
| Mobile phase is too "strong" (high elution strength). | In HILIC, increase the percentage of the organic solvent (e.g., acetonitrile). In AEC, decrease the ionic strength of the mobile phase. | |
| Peak Tailing | Secondary interactions between the phosphate group and the stationary phase or system hardware. | Add a competing agent like formic acid to the mobile phase. Use a column with end-capping or a base-deactivated stationary phase. Employ PEEK tubing and fittings to create a more inert flow path. |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Peak Splitting | Co-elution of isomers. | Optimize the mobile phase gradient, temperature, or flow rate to improve resolution. Consider a different column chemistry or a longer column. |
| Column void or channeling. | Replace the column. | |
| Sample solvent is too strong compared to the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Irreproducible Retention Times | Inadequate column equilibration between injections. | Increase the equilibration time, especially for HILIC methods. |
| Fluctuations in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column thermostat to maintain a constant temperature. | |
| Column degradation. | Monitor column performance with a standard mixture and replace it when performance deteriorates. | |
| Low Signal Intensity (MS Detection) | Ion suppression from non-volatile mobile phase additives. | Use volatile mobile phase additives like ammonium formate or ammonium acetate. |
| Inefficient ionization of the analyte. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). |
Experimental Protocols
HILIC Method for this compound Isomer Separation
This protocol provides a general starting point for separating this compound isomers using HILIC. Optimization will likely be required for specific sample matrices.
-
Column: HILIC column with an amide or diol stationary phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.8
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0.0 95 10.0 70 12.0 50 12.1 95 | 15.0 | 95 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
Detection: ESI-MS in negative ion mode.
Anion-Exchange Chromatography (AEC) Method
This protocol is suitable for the separation of phosphorylated compounds based on their charge.
-
Column: Strong anion-exchange (SAX) column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0
-
Mobile Phase B: 20 mM Tris-HCl with 1 M NaCl, pH 8.0
-
Gradient:
Time (min) %B 0.0 0 20.0 50 25.0 100 30.0 100 30.1 0 | 40.0 | 0 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm (if a chromophore is present) or ESI-MS in negative ion mode.
Ion-Pair Reversed-Phase (IP-RP) Method
This method allows for the separation of ionic analytes on a standard reversed-phase column.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 5 mM Tetrabutylammonium bisulfate in 20 mM phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 15.0 40 15.1 5 | 20.0 | 5 |
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: ESI-MS in negative ion mode.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters for the separation of sugar phosphates using different techniques. Note that retention times are highly method-dependent and should be used as a relative guide.
| Technique | Column | Mobile Phase | Analyte | Approx. Retention Time (min) |
| HILIC | Amide | Acetonitrile/Ammonium Formate | Glucose-6-phosphate | 6.5 |
| HILIC | Amide | Acetonitrile/Ammonium Formate | Fructose-6-phosphate | 6.8 |
| AEC | SAX | Tris-HCl/NaCl Gradient | Inositol Monophosphate | ~15 |
| AEC | SAX | Tris-HCl/NaCl Gradient | Inositol Bisphosphate | ~25 |
| IP-RP | C18 | Acetonitrile/Tetrabutylammonium | ATP | 8.2 |
| IP-RP | C18 | Acetonitrile/Tetrabutylammonium | ADP | 7.5 |
Visualizations
This compound in the Pentose Phosphate Pathway
Caption: Metabolic fate of this compound.
General Chromatographic Troubleshooting Workflow
References
- 1. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 2. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. purolite.com [purolite.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
protocol for minimizing D-erythritol 4-phosphate loss during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the loss of D-erythritol 4-phosphate (E4P) during sample preparation for metabolomics analysis.
Troubleshooting Guide
This guide addresses specific issues that can lead to the degradation of this compound during experimental workflows.
| Issue ID | Problem | Probable Causes | Recommended Solutions |
| E4P-T01 | Low or no E4P detected in the final analysis. | Inefficient quenching of metabolic activity, leading to enzymatic degradation by phosphatases. | Immediately quench samples using cold methanol (-40°C or below) or by snap-freezing in liquid nitrogen to halt all enzymatic activity. Ensure the quenching solution volume is sufficient to rapidly lower the sample temperature. |
| Chemical degradation of E4P due to improper pH during extraction or storage. | Maintain a neutral to slightly acidic pH (pH 4-7) during extraction and storage. Avoid strongly acidic or alkaline conditions. | ||
| Inefficient extraction of phosphorylated metabolites from the sample matrix. | Use extraction methods proven for phosphorylated compounds, such as cold solvent extraction with a methanol/water or acetonitrile/water mixture. Ensure thorough homogenization and cell lysis. | ||
| E4P-T02 | High variability in E4P levels between replicate samples. | Inconsistent timing between sample collection and quenching. | Standardize the time from sample harvesting to quenching to be as short as possible for all samples. |
| Partial thawing of samples during storage or processing. | Store samples at a stable -80°C. Avoid repeated freeze-thaw cycles. Process samples on dry ice or a pre-chilled cooling block. | ||
| Incomplete removal of extracellular contaminants. | For cell cultures, wash the cell pellet with a cold, neutral buffer (e.g., phosphate-buffered saline) after quenching to remove residual media that may contain phosphatases. | ||
| E4P-T03 | Poor peak shape or shifting retention times in LC-MS analysis. | Presence of interfering substances from the sample matrix (ion suppression). | Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove salts and other interfering compounds. |
| Inappropriate analytical column or mobile phase for sugar phosphate analysis. | Utilize a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like E4P. Optimize the mobile phase composition and gradient. |
Frequently Asked Questions (FAQs)
1. What is the primary cause of this compound loss during sample preparation?
The primary cause of E4P loss is enzymatic degradation by phosphatases present in biological samples. These enzymes rapidly cleave the phosphate group from E4P. Therefore, immediate and effective quenching of metabolic activity is the most critical step to preserve E4P.
2. What is the optimal temperature for storing samples and extracts containing this compound?
For long-term stability, samples and extracts containing E4P should be stored at -80°C. It is also crucial to minimize the time samples spend at higher temperatures during processing; all steps should be performed on ice or a pre-chilled cooling block.
3. How do freeze-thaw cycles affect the stability of this compound?
Repeated freeze-thaw cycles should be strictly avoided as they can lead to the degradation of phosphorylated metabolites, including E4P. These cycles can disrupt cellular compartments, releasing degradative enzymes, and potentially alter the chemical stability of the analyte.
4. Which extraction solvent is best for recovering this compound?
A cold extraction with a polar organic solvent mixture is generally recommended. Common and effective choices include:
-
80% Methanol / 20% Water
-
50% Acetonitrile / 50% Water
These solvents are effective at precipitating proteins (including phosphatases) while solubilizing small polar metabolites like E4P.
5. Can I use a boiling ethanol extraction for this compound?
While boiling ethanol can be effective for general metabolite extraction, some studies have reported lower recovery for phosphorylated compounds with this method. A cold solvent extraction is generally considered a milder and more reliable approach for preserving the integrity of sugar phosphates like E4P.
Experimental Protocols
Protocol 1: Quenching and Extraction of E4P from Cell Cultures
This protocol is designed for adherent or suspension cell cultures.
Materials:
-
60% Methanol in water, pre-chilled to -40°C
-
Liquid nitrogen
-
Cold phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge capable of reaching -20°C or lower
Procedure:
-
Quenching:
-
For suspension cells, add one volume of cell culture to five volumes of cold (-40°C) 60% methanol.
-
For adherent cells, aspirate the culture medium, wash once with cold PBS, and then add cold (-40°C) 60% methanol to the culture dish.
-
-
Harvesting:
-
Scrape the adherent cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.
-
For suspension cells, proceed to the next step with the cell/methanol mixture.
-
-
Centrifugation: Centrifuge the cell suspension at 5,000 x g for 5 minutes at -20°C.
-
Extraction:
-
Discard the supernatant.
-
Resuspend the cell pellet in fresh, cold 80% methanol.
-
Vortex thoroughly for 1 minute.
-
Incubate on ice for 15 minutes with occasional vortexing to ensure complete cell lysis and extraction.
-
-
Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collection: Transfer the supernatant containing the extracted metabolites to a new tube.
-
Storage: Immediately store the extract at -80°C or proceed with drying and derivatization for analysis.
Protocol 2: Quenching and Extraction of E4P from Tissue Samples
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or tissue homogenizer
-
Cold 80% Methanol / 20% Water
Procedure:
-
Quenching: Immediately after excision, snap-freeze the tissue sample in liquid nitrogen.
-
Homogenization:
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.
-
Perform this step on dry ice to prevent thawing.
-
-
Extraction:
-
Transfer the powdered tissue to a pre-chilled tube containing cold 80% methanol. Use a solvent-to-tissue ratio of at least 10:1 (v/w).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Incubate at -20°C for 30 minutes with occasional vortexing.
-
-
Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet tissue debris and precipitated proteins.
-
Collection: Carefully transfer the supernatant to a new, clean tube.
-
Storage: Store the extract at -80°C until analysis.
Visualizations
Caption: Workflow for Minimizing this compound Loss.
Caption: Troubleshooting Logic for Low E4P Recovery.
Technical Support Center: Optimizing Buffer Conditions for D-erythritol 4-Phosphate Metabolizing Enzymes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for enzymes involved in D-erythritol 4-phosphate metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the general metabolic pathway for this compound?
A1: this compound is an intermediate in several metabolic routes, including the pentose phosphate pathway. In some organisms, erythritol is metabolized by phosphorylation to L-erythritol-4-phosphate, which is then oxidized to L-3-tetrulose 4-phosphate.[1][2] This intermediate is subsequently converted through a series of isomerizations to D-erythrose 4-phosphate, which then enters the pentose phosphate pathway.[1][2]
Caption: this compound Metabolic Pathway.
Q2: What are the key enzymes involved in metabolizing this compound and its precursors?
A2: The key enzymes include:
-
Erythritol Kinase (EryA): Phosphorylates erythritol.
-
L-Erythritol-4-phosphate Dehydrogenase (EryB): Oxidizes L-erythritol-4-phosphate.
-
Isomerases (EryC, TpiA2, RpiB): Convert L-3-tetrulose 4-phosphate to D-erythrose 4-phosphate.[1]
-
D-Erythrose-4-phosphate Dehydrogenase: An oxidoreductase that acts on D-erythrose 4-phosphate.
-
4-hydroxy-2-oxovalerate aldolase: A lyase that cleaves carbon-carbon bonds.
Q3: What are common starting buffer conditions for assaying oxidoreductases like dehydrogenases?
A3: A common starting point for oxidoreductase assays is a buffer with a pH in the neutral to slightly alkaline range (pH 7.0-8.5). Tris-HCl and HEPES are frequently used buffers. It is also crucial to include necessary cofactors, such as NAD⁺ or NADP⁺, and divalent cations like Mg²⁺ or Mn²⁺, which can be essential for activity.
Q4: What are typical buffer conditions for aldolase assays?
A4: Aldolase activity is often assayed in buffers with a pH range of 7.0 to 9.0. Buffers such as Tris-HCl, HEPES, or PIPES can be suitable. Some aldolases may require divalent metal ions for activity.
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer pH: The pH of the assay buffer is outside the optimal range for the enzyme. | Perform a pH screen using a range of buffers (e.g., MES for pH 6.0-6.5, PIPES for pH 6.5-7.5, HEPES for pH 7.0-8.0, Tris-HCl for pH 7.5-8.5, CHES for pH 8.5-9.5). Measure activity at each pH to determine the optimum. |
| Missing or Incorrect Cofactors: Essential cofactors like NAD(P)⁺ or metal ions are absent or at suboptimal concentrations. | Ensure the presence of the correct nicotinamide cofactor (NAD⁺ or NADP⁺). Titrate the concentration of divalent cations (e.g., MgCl₂ or MnCl₂) in the assay buffer, as some enzymes are inhibited by high concentrations. |
| Enzyme Instability: The enzyme is unstable in the chosen buffer or under the assay conditions. | Add stabilizing agents to the buffer, such as glycerol, BSA, or DTT (for enzymes with sensitive sulfhydryl groups). Perform assays on ice if the enzyme is thermolabile. |
| Substrate or Enzyme Degradation: The substrate or enzyme has degraded during storage. | Use fresh preparations of substrates and enzymes. Store stock solutions appropriately (e.g., -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Buffer Interference: Components of the buffer are interfering with the detection method (e.g., absorbance or fluorescence). | Run a blank reaction containing all assay components except the enzyme or substrate to check for background signal. If the buffer is the source, consider switching to a different buffer system. For example, phosphate buffers can sometimes interfere with assays involving metal ions. |
| Contaminating Enzyme Activity: The enzyme preparation is not pure and contains other enzymes that react with the substrate or detection reagents. | Purify the enzyme further using chromatography techniques. Use specific inhibitors for known contaminating enzymes if their identity is known. |
| Non-enzymatic Reaction: The substrate is unstable and spontaneously breaks down, or reacts with other buffer components. | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. If significant, investigate the stability of the substrate in the chosen buffer and consider alternative buffer systems. |
Recommended Buffer Conditions and Experimental Protocols
General Experimental Workflow
References
- 1. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of D-Erythrose 4-Phosphate and D-Erythritol 4-Phosphate as Transketolase Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of D-erythrose 4-phosphate and D-erythritol 4-phosphate as potential substrates for the enzyme transketolase. The available scientific evidence overwhelmingly supports D-erythrose 4-phosphate as a key physiological substrate, while there is no direct evidence to suggest that this compound serves as a substrate for this enzyme.
Executive Summary
D-erythrose 4-phosphate is a well-established intermediate in the pentose phosphate pathway (PPP) and a canonical acceptor substrate for transketolase.[1][2] Transketolase catalyzes the transfer of a two-carbon ketol group from a donor substrate, such as xylulose 5-phosphate, to D-erythrose 4-phosphate, yielding fructose 6-phosphate and glyceraldehyde 3-phosphate.[1] In contrast, a comprehensive review of the scientific literature reveals no direct experimental data demonstrating that this compound can act as a substrate for transketolase. Metabolic studies in organisms that utilize erythritol indicate that it is first converted to D-erythrose 4-phosphate before entering the pentose phosphate pathway.[3] This suggests that this compound is not a direct substrate for the core enzymes of the PPP, including transketolase.
The structural characteristics of the transketolase active site, which accommodates an aldose sugar with a carbonyl group, further support the specificity for D-erythrose 4-phosphate over its corresponding sugar alcohol, this compound.
Comparative Data
Due to the lack of evidence for this compound as a transketolase substrate, a direct quantitative comparison of kinetic parameters is not feasible. The following table summarizes the known properties of D-erythrose 4-phosphate and the hypothetical status of this compound.
| Feature | D-Erythrose 4-Phosphate | This compound |
| Role in Metabolism | Intermediate of the Pentose Phosphate Pathway.[1] | Precursor to D-erythrose 4-phosphate in some organisms. |
| Substrate Type | Aldose phosphate (acceptor substrate). | Polyol (sugar alcohol) phosphate. |
| Transketolase Activity | Established physiological substrate. | No direct evidence of being a substrate. |
| Kinetic Parameters (kcat/Km) | Demonstrates enzymatic turnover. | Not reported in the literature; presumed to be negligible or non-existent. |
| Binding to Active Site | Binds to the active site as an acceptor for the two-carbon unit. | Hypothetically a poor fit due to the lack of a carbonyl group. |
Metabolic Pathway Context
D-erythrose 4-phosphate is a crucial node in central carbon metabolism. The following diagram illustrates its position within the pentose phosphate pathway and its connection to erythritol metabolism in certain organisms.
Caption: Metabolic relationship between D-erythritol and D-erythrose 4-phosphate.
Experimental Protocols
To experimentally verify the substrate specificity of transketolase, a continuous spectrophotometric assay can be employed. This assay couples the production of glyceraldehyde 3-phosphate to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Coupled Enzyme Assay for Transketolase Activity
Objective: To measure the kinetic parameters of transketolase with D-erythrose 4-phosphate and to test for any activity with this compound.
Principle: Transketolase catalyzes the reaction: Xylulose 5-phosphate + D-Erythrose 4-phosphate ⇌ Fructose 6-phosphate + Glyceraldehyde 3-phosphate
The glyceraldehyde 3-phosphate produced is then converted by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The rate of NADH disappearance is directly proportional to the transketolase activity.
Materials:
-
Purified transketolase
-
Xylulose 5-phosphate (donor substrate)
-
D-Erythrose 4-phosphate (test substrate)
-
This compound (test compound)
-
Thiamine pyrophosphate (TPP), MgCl₂ (cofactors)
-
Triosephosphate isomerase (coupling enzyme)
-
Glycerol-3-phosphate dehydrogenase (coupling enzyme)
-
NADH
-
Triethanolamine buffer (pH 7.6)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing triethanolamine buffer, MgCl₂, TPP, NADH, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.
-
Add a fixed, saturating concentration of the donor substrate, xylulose 5-phosphate.
-
To initiate the reaction, add the test substrate (either D-erythrose 4-phosphate or this compound) at varying concentrations to different reaction cuvettes.
-
Finally, add a known amount of transketolase to start the reaction.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
-
Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax for D-erythrose 4-phosphate.
-
For this compound, assess if there is any significant activity above the background rate observed in the absence of an acceptor substrate.
Experimental Workflow Diagram
Caption: Workflow for the coupled enzyme assay of transketolase activity.
Conclusion
The available scientific evidence strongly indicates that D-erythrose 4-phosphate is a bona fide substrate for transketolase, playing a central role in the pentose phosphate pathway. In contrast, there is no direct evidence to support the role of this compound as a substrate for this enzyme. Metabolic studies suggest that erythritol is converted to D-erythrose 4-phosphate prior to its entry into the pentose phosphate pathway. The structural features of the transketolase active site are consistent with its specificity for an aldose phosphate like D-erythrose 4-phosphate. Future research employing the detailed experimental protocols outlined in this guide could definitively confirm the lack of this compound as a transketolase substrate. For professionals in drug development, this distinction is critical when designing molecules that target or interact with the pentose phosphate pathway.
References
Navigating the Sweet Trap: A Comparative Guide to Erythritol Metabolism in Wild-Type vs. Mutant Brucella
For Researchers, Scientists, and Drug Development Professionals
Erythritol, a four-carbon sugar alcohol, is a preferred carbon source for bacteria of the genus Brucella, the causative agent of the zoonotic disease brucellosis. Its abundance in the reproductive tissues of certain host animals is thought to contribute to the characteristic localization of Brucella and the resulting reproductive pathologies. Understanding the metabolic pathways that enable Brucella to utilize erythritol, and the consequences of disrupting these pathways, is crucial for developing novel therapeutic and preventative strategies. This guide provides a comparative analysis of wild-type Brucella and various mutant strains with defects in erythritol catabolism, summarizing key phenotypic differences and the underlying genetic basis. While comprehensive comparative metabolomic data is still emerging in the literature, this guide synthesizes available experimental findings to offer a clear comparison based on genetic and phenotypic studies.
I. The Erythritol Catabolic Pathway: A Fork in the Road
Brucella metabolizes erythritol through a recently elucidated pathway that shunts intermediates into the pentose phosphate pathway (PPP). This is a departure from earlier models that suggested a direct feed into glycolysis. The initial steps involve the phosphorylation of erythritol and a series of enzymatic conversions to produce D-erythrose-4-phosphate, a key intermediate of the PPP.[1] From there, two main routes facilitate its entry into central carbon metabolism, involving either transaldolase (Tal) or a bypass involving fructose-bisphosphate aldolase (Fba).[2][3][4]
Below is a diagram illustrating the core erythritol utilization pathway in Brucella and the points of disruption in various mutant strains.
Caption: Erythritol catabolism in Brucella and key mutational blocks.
II. Comparative Phenotypes: Wild-Type vs. Mutant Strains
The ability to metabolize erythritol confers a significant growth advantage to wild-type Brucella in specific environments. However, mutations in the erythritol catabolic pathway can lead to a range of phenotypes, from a simple inability to utilize erythritol to growth inhibition in its presence. This "erythritol sensitivity" is a key characteristic of some attenuated vaccine strains like B. abortus S19.[5] The toxicity is attributed to the accumulation of phosphorylated intermediates when the downstream pathway is blocked, leading to ATP depletion.
The following table summarizes the key phenotypic differences between wild-type Brucella and various erythritol catabolism mutants when grown in the presence of erythritol.
| Strain/Genotype | Key Gene(s) Disrupted | Phenotype on Erythritol Media | Mechanism of Phenotype | Reference |
| Wild-Type (B. abortus 2308, B. melitensis 16M, B. suis 1330) | None | Enhanced growth; erythritol is a preferred carbon source. | Fully functional catabolic pathway leading to the PPP. | |
| B. abortus S19 (Vaccine Strain) | Deletion in ery operon | Growth inhibition (Erythritol-sensitive). | Interrupted assimilation pathway leads to the accumulation of toxic phosphorylated intermediates and ATP depletion. | |
| ΔeryA (erythritol kinase) | eryA | Erythritol-tolerant but unable to utilize it as a carbon source. | The initial phosphorylation step is blocked, preventing both utilization and the formation of toxic intermediates. | |
| ΔeryB, ΔeryC, ΔeryH, ΔeryI | Downstream enzymes in the pathway | Erythritol-sensitive; growth inhibition. | Erythritol is phosphorylated by EryA, but cannot be further metabolized, leading to ATP depletion. | |
| ΔfbaΔtal (fructose-bisphosphate aldolase and transaldolase) | fba and tal | Unable to utilize erythritol as a carbon source. | Blocks the two known entry points of an erythritol-derived intermediate (Erythrose-4-P) into the PPP. |
III. Impact on Virulence and Intracellular Survival
Erythritol metabolism is intricately linked to the virulence of Brucella. The pathogen's tropism for the placenta and reproductive organs of host animals is widely attributed to the high concentrations of erythritol in these tissues. However, the role of erythritol during intracellular replication is more complex.
-
Intracellular Attenuation: Mutants unable to catabolize erythritol, such as ΔeryH or the double mutant ΔfbaΔtal, show reduced fitness and replication within macrophages. This suggests that erythritol is available and utilized by Brucella within the intracellular environment.
-
Erythritol-Induced Extracellular Replication: Paradoxically, the presence of high concentrations of erythritol can inhibit the intracellular growth of wild-type B. melitensis in macrophages, encouraging the bacteria to replicate extracellularly instead.
-
Virulence Gene Expression: Exposure to erythritol has been shown to upregulate key virulence pathways in B. melitensis, including the Type IV secretion system (VirB) and flagellar proteins. This indicates that erythritol not only serves as a nutrient but also as a signal that modulates the expression of virulence factors.
The workflow for a typical intracellular survival assay to compare these strains is outlined below.
Caption: Workflow for assessing intracellular survival of Brucella strains.
IV. Experimental Protocols
A. Growth Curve Analysis in Minimal Media
This protocol is used to assess the ability of different Brucella strains to utilize erythritol as a sole carbon source.
-
Bacterial Strains and Pre-culture: Brucella strains (wild-type and mutants) are grown overnight in a rich medium such as Tryptic Soy Broth (TSB).
-
Preparation of Minimal Media: A defined minimal medium (e.g., Plommet's minimal medium) is prepared. This medium lacks a carbon source but contains essential salts and vitamins.
-
Inoculation: The overnight cultures are washed twice with the minimal medium to remove any residual rich media. The optical density (OD) is adjusted, and a standardized inoculum is used to inoculate flasks containing the minimal medium supplemented with either glucose (as a positive control) or erythritol (e.g., 10 mM) as the sole carbon source. A no-carbon-source flask serves as a negative control.
-
Incubation and Measurement: Cultures are incubated at 37°C with shaking. The OD at 600 nm (OD600) is measured at regular intervals (e.g., every 6-12 hours) for up to 72-96 hours.
-
Data Analysis: Growth curves (OD600 vs. time) are plotted for each strain and condition to compare growth rates and final cell densities.
B. Erythritol Sensitivity Assay
This protocol determines if a Brucella strain is inhibited by the presence of erythritol.
-
Bacterial Strains and Pre-culture: Strains are grown overnight in a rich medium (e.g., TSB).
-
Media Preparation: A rich medium (e.g., TSB or Brucella Broth) is prepared and supplemented with varying concentrations of erythritol (e.g., 0.1%, 0.5%, 1% w/v). A control medium without erythritol is also prepared.
-
Inoculation: The overnight cultures are diluted to a starting OD600 of approximately 0.05 in the prepared media.
-
Incubation and Measurement: Cultures are incubated at 37°C with shaking. Growth is monitored by measuring OD600 at specific time points (e.g., 24, 48, and 72 hours).
-
Data Analysis: The growth of each strain in the presence of erythritol is compared to its growth in the control medium. Significant inhibition of growth indicates erythritol sensitivity.
V. Conclusion and Future Directions
The study of erythritol metabolism in Brucella has revealed a complex interplay between nutrient acquisition, metabolic adaptation, and virulence. While wild-type strains efficiently utilize this sugar alcohol to support their growth, particularly in the reproductive tract, mutants with defects in the catabolic pathway exhibit a range of phenotypes from an inability to grow to outright sensitivity. These findings have significant implications for vaccine development. For instance, creating attenuated strains by disrupting key metabolic entry points for erythritol, such as in the ΔfbaΔtal mutant, could lead to safer vaccines that are less likely to cause reproductive pathologies in vaccinated animals.
Future research employing advanced comparative metabolomics techniques, such as mass spectrometry-based profiling, will be invaluable. Such studies would allow for a global, unbiased quantification of the metabolic perturbations caused by mutations in the erythritol pathway. This would not only validate the currently understood pathway but could also uncover novel metabolic nodes and regulatory links, providing a more complete picture of how Brucella thrives on this "sweet" virulence factor and offering new targets for antimicrobial drug development.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | A novel gluconeogenic route enables efficient use of erythritol in zoonotic Brucella [frontiersin.org]
- 3. Disruption of Erythritol Catabolism via the Deletion of Fructose-Bisphosphate Aldolase (Fba) and Transaldolase (Tal) as a Strategy to Improve the Brucella Rev1 Vaccine [mdpi.com]
- 4. Disruption of Erythritol Catabolism via the Deletion of Fructose-Bisphosphate Aldolase (Fba) and Transaldolase (Tal) as a Strategy to Improve the Brucella Rev1 Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Effects of Erythritol on Gene Expression in Brucella abortus | PLOS One [journals.plos.org]
validating the function of novel isomerases in D-erythritol 4-phosphate synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel enzymatic pathway for D-erythritol 4-phosphate synthesis, recently discovered in Brucella, with the established pentose phosphate pathway. The focus is on the function and potential of three novel isomerases that constitute this new route. This document summarizes available quantitative data, offers detailed experimental protocols for enzyme characterization, and visualizes the involved biochemical pathways and workflows.
Introduction
This compound is a key metabolic intermediate, serving as a precursor for the biosynthesis of aromatic amino acids and vitamin B6. Traditionally, its synthesis is understood to occur via the pentose phosphate pathway. However, recent research has unveiled a novel pathway in the bacterium Brucella that synthesizes D-erythrose 4-phosphate (a stereoisomer of this compound) from erythritol.[1][2] This alternative route is distinguished by the action of three newly identified isomerases: EryC (tetrulose-4-phosphate racemase), TpiA2 (D-3-tetrulose-4-phosphate isomerase, also known as EryH), and RpiB (D-erythrose-4-phosphate isomerase, also known as EryI).[1][2][3] This guide evaluates the function of these novel isomerases and compares their pathway to the conventional pentose phosphate pathway.
Pathway Comparison: Novel Erythritol Pathway vs. Pentose Phosphate Pathway
The synthesis of D-erythrose 4-phosphate in Brucella starting from erythritol represents a significant deviation from the canonical pentose phosphate pathway. The key differentiators are the starting substrate and the unique enzymatic activities of the novel isomerases.
Novel Erythritol Pathway in Brucella
This pathway utilizes erythritol, a four-carbon polyol. The initial steps involve the phosphorylation of erythritol to L-erythritol 4-phosphate by the kinase EryA, followed by its oxidation to L-3-tetrulose 4-phosphate by the dehydrogenase EryB. The core of the novel pathway then involves the sequential action of the three isomerases:
-
EryC (Tetrulose-4-phosphate racemase): This enzyme catalyzes the racemization of L-3-tetrulose 4-phosphate to D-3-tetrulose 4-phosphate.
-
TpiA2/EryH (D-3-tetrulose-4-phosphate isomerase): This isomerase converts D-3-tetrulose 4-phosphate to D-erythrulose 4-phosphate.
-
RpiB/EryI (D-erythrose-4-phosphate isomerase): Finally, this enzyme catalyzes the isomerization of D-erythrulose 4-phosphate to the final product, D-erythrose 4-phosphate.
Conventional Pentose Phosphate Pathway
The pentose phosphate pathway (PPP) is a more complex and central metabolic route that generates various essential molecules, including D-erythrose 4-phosphate. The key enzymes involved in the non-oxidative phase that lead to the formation of D-erythrose 4-phosphate are transketolase and transaldolase. These enzymes catalyze the interconversion of sugar phosphates with varying carbon numbers. For instance, transketolase can transfer a two-carbon unit from xylulose 5-phosphate to ribose 5-phosphate to produce glyceraldehyde 3-phosphate and sedoheptulose 7-phosphate. Subsequently, transaldolase can transfer a three-carbon unit from sedoheptulose 7-phosphate to glyceraldehyde 3-phosphate, yielding fructose 6-phosphate and D-erythrose 4-phosphate.
Quantitative Data Comparison
A direct quantitative comparison of the catalytic efficiencies of the novel Brucella isomerases with the enzymes of the pentose phosphate pathway is currently limited by the lack of published specific kinetic data (Km, Vmax, kcat) for EryC, TpiA2/EryH, and RpiB/EryI. However, we can compare the available kinetic parameters of key enzymes from the pentose phosphate pathway and homologous isomerases to provide a baseline for future characterization studies.
Table 1: Kinetic Parameters of Key Enzymes in D-Erythrose 4-Phosphate Synthesis
| Enzyme | Organism | Substrate(s) | Km (mM) | Vmax or kcat | Optimal pH |
| Novel Pathway Isomerases (Data currently unavailable) | |||||
| EryC (Tetrulose-4-phosphate racemase) | Brucella | L-3-tetrulose 4-phosphate | - | - | - |
| TpiA2/EryH (D-3-tetrulose-4-phosphate isomerase) | Brucella | D-3-tetrulose 4-phosphate | - | - | - |
| RpiB/EryI (D-erythrose-4-phosphate isomerase) | Brucella | D-erythrulose 4-phosphate | - | - | - |
| Alternative Pathway: Pentose Phosphate Pathway | |||||
| Transketolase | Escherichia coli | Xylulose 5-phosphate | 0.16 | 50.4 U/mg (Vmax) | 8.5 |
| Ribose 5-phosphate | 1.4 | ||||
| Erythrose 4-phosphate | 0.09 | ||||
| Transaldolase | Saccharomyces cerevisiae | Fructose 6-phosphate | - | - | - |
| Erythrose 4-phosphate | - | - | - | ||
| Homologous Isomerases for Comparison | |||||
| Triosephosphate Isomerase | Chicken Muscle | D-glyceraldehyde 3-phosphate | 0.47 | 2.56 x 105 min-1 (kcat) | - |
| Dihydroxyacetone phosphate | 0.97 | 2.59 x 104 min-1 (kcat) | |||
| Ribose-5-phosphate Isomerase B | Escherichia coli | D-ribose 5-phosphate | 0.83 - 1.23 | - | - |
Experimental Protocols
To facilitate the validation and functional characterization of the novel isomerases, detailed experimental protocols for enzyme purification and activity assays are provided below.
1. Recombinant Production and Purification of His-tagged Isomerases
This protocol describes a general method for the expression and purification of the novel isomerases (EryC, TpiA2/EryH, and RpiB/EryI) with an N-terminal Hexa-histidine (His6) tag from E. coli.
-
Gene Cloning and Expression:
-
Synthesize the codon-optimized genes for eryC, tpiA2/eryH, and rpiB/eryI from Brucella spp.
-
Clone the genes into a suitable expression vector (e.g., pET series) containing an N-terminal His6-tag and a protease cleavage site.
-
Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM and incubate for 4-16 hours at 18-30°C.
-
Harvest the cells by centrifugation and store the cell pellet at -80°C.
-
-
Protein Purification using Immobilized Metal Affinity Chromatography (IMAC):
-
Resuspend the frozen cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).
-
Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Analyze the fractions by SDS-PAGE to check for purity.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
2. Coupled Spectrophotometric Assay for Isomerase Activity
The activity of the novel isomerases can be determined using a continuous coupled spectrophotometric assay that measures the formation of D-erythrose 4-phosphate. This protocol is adapted from methods used for similar enzymes.
-
Principle: The formation of D-erythrose 4-phosphate is coupled to its oxidation by a specific dehydrogenase, which results in the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored over time.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrates: L-3-tetrulose 4-phosphate (for EryC), D-3-tetrulose 4-phosphate (for TpiA2/EryH), D-erythrulose 4-phosphate (for RpiB/EryI)
-
Coupling Enzyme: D-erythrose 4-phosphate dehydrogenase
-
NAD+ solution
-
Purified isomerase enzyme
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing assay buffer, NAD+, and D-erythrose 4-phosphate dehydrogenase.
-
For the overall pathway assay, add the substrates and all three purified isomerases (EryC, TpiA2/EryH, and RpiB/EryI).
-
To assay individual isomerases, a sequential addition approach is necessary. For example, to assay RpiB/EryI, add its substrate D-erythrulose 4-phosphate and the coupling enzyme.
-
Incubate the mixture at a constant temperature (e.g., 30°C) for a few minutes to establish a baseline.
-
Initiate the reaction by adding the final enzyme or substrate.
-
Monitor the increase in absorbance at 340 nm for several minutes using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
To determine kinetic parameters (Km and Vmax), vary the concentration of the substrate while keeping all other components constant.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biochemical pathways and the experimental workflow for characterizing the novel isomerases.
Caption: Novel pathway for D-erythrose 4-phosphate synthesis from erythritol in Brucella.
Caption: D-Erythrose 4-phosphate synthesis via the non-oxidative pentose phosphate pathway.
References
Kinetic Comparison of Enzymes Utilizing D-Erythritol 4-Phosphate and Its Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the kinetic properties of enzymes that interact with D-erythritol 4-phosphate (E4P) and its analogs is crucial for pathway analysis and the design of novel therapeutics. This guide provides a comparative overview of the kinetic data for key enzymes in relevant metabolic pathways, detailed experimental protocols for their characterization, and visual representations of the involved processes.
This compound is a key intermediate in several metabolic routes, including the erythritol catabolism pathway in Brucella and as an analog for enzymes in the methylerythritol phosphate (MEP) pathway of isoprenoid biosynthesis. The efficiency and specificity of enzymes within these pathways can be elucidated through the analysis of their kinetic parameters.
Enzyme Kinetic Data
The following tables summarize the available kinetic data for enzymes that interact with this compound or its structural analogs.
Erythritol Catabolism Pathway in Brucella
The catabolism of erythritol in Brucella species involves a series of enzymatic reactions that convert erythritol into D-erythrose 4-phosphate, an intermediate of the pentose phosphate pathway[1][2][3].
Table 1: Kinetic Parameters of Brucella abortus Erythritol Kinase (EryA)
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) |
| Erythritol | 0.25 ± 0.03 | 30 ± 1 | 18 |
| ATP | 0.18 ± 0.02 | - | - |
Data obtained for the recombinant EryA from Brucella abortus[1].
Methylerythritol Phosphate (MEP) Pathway
The MEP pathway is essential for isoprenoid biosynthesis in many bacteria, parasites, and plants, making its enzymes attractive targets for drug development. This compound can serve as an analog to 2-C-methyl-D-erythritol 4-phosphate (MEP), an intermediate in this pathway.
Quantitative kinetic data for the interaction of this compound and its analogs with enzymes of the MEP pathway were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are essential for the accurate determination and comparison of enzyme kinetics. The following are protocols for the key enzymes discussed.
Assay for Erythritol Kinase (EryA) Activity
This protocol describes a continuous spectrophotometric coupled assay for determining the activity of erythritol kinase. The production of ADP is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH).
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl2 (10 mM)
-
ATP (5 mM)
-
NADH (0.2 mM)
-
Phosphoenolpyruvate (PEP) (1 mM)
-
Pyruvate kinase (PK) (5 units/mL)
-
Lactate dehydrogenase (LDH) (10 units/mL)
-
Erythritol (substrate, variable concentrations)
-
Purified EryA enzyme
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, NADH, PEP, PK, and LDH in a cuvette.
-
Incubate the mixture for 5 minutes at 30°C to allow the temperature to equilibrate and to consume any contaminating ADP.
-
Initiate the reaction by adding a known concentration of the EryA enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
To determine the kinetic parameters for erythritol, vary its concentration in the reaction mixture while keeping the ATP concentration constant and saturating.
-
Calculate the initial reaction velocities from the linear portion of the absorbance change over time.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Assay for L-Erythritol-4-Phosphate Dehydrogenase (EryB) Activity
This protocol outlines a spectrophotometric assay for L-erythritol-4-phosphate dehydrogenase activity using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
L-erythritol-4-phosphate (substrate, variable concentrations)
-
2,6-dichlorophenolindophenol (DCPIP) (60 µM)
-
Purified or membrane-associated EryB enzyme
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and DCPIP in a cuvette.
-
Add the EryB enzyme preparation to the mixture.
-
Initiate the reaction by adding L-erythritol-4-phosphate.
-
Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.
-
Vary the concentration of L-erythritol-4-phosphate to determine the kinetic parameters.
-
Calculate initial velocities and determine Km and Vmax as described for the EryA assay.
Coupled Assay for Tetrulose-4-Phosphate Racemase (EryC), D-3-Tetrulose-4-Phosphate Isomerase (TpiA2), and D-Erythrose-4-Phosphate Isomerase (RpiB)
The activities of these three isomerases can be measured in a coupled assay that detects the formation of D-erythrose-4-phosphate from L-3-tetrulose-4-phosphate. The D-erythrose-4-phosphate is then oxidized by D-erythrose-4-phosphate dehydrogenase (E4PDH), leading to the reduction of NAD+ to NADH.
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
L-3-tetrulose-4-phosphate (substrate)
-
NAD+ (1 mM)
-
Purified EryC, TpiA2, and RpiB enzymes
-
Purified D-erythrose-4-phosphate dehydrogenase (E4PDH) as the coupling enzyme
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and the coupling enzyme E4PDH.
-
Add the purified isomerase enzymes (EryC, TpiA2, and RpiB) to the mixture.
-
Initiate the reaction by adding L-3-tetrulose-4-phosphate.
-
Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.
-
To study the kinetics of an individual isomerase, it can be added to a reaction mixture containing the other two isomerases in excess, and the concentration of the substrate for the target isomerase can be varied.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and experimental workflows can aid in understanding the complex relationships between the different components.
Caption: Erythritol catabolism pathway in Brucella.
Caption: Workflow for the coupled spectrophotometric assay of Erythritol Kinase.
References
- 1. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a novel ribose-5-phosphate isomerase B from Curtobacterium flaccumfaciens ZXL1 for D-allose production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.unamur.be [researchportal.unamur.be]
Distinguishing D-Erythritol 4-Phosphate from its Stereoisomers: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise identification and quantification of stereoisomers are critical for understanding biological pathways and ensuring the efficacy and safety of therapeutic agents. D-erythritol 4-phosphate, an intermediate in the pentose phosphate pathway, and its stereoisomers, L-erythritol 4-phosphate, D-threitol 4-phosphate, and L-threitol 4-phosphate, present a significant analytical challenge due to their identical mass and similar physicochemical properties. This guide provides an objective comparison of analytical methods capable of distinguishing these closely related molecules, supported by experimental data and detailed protocols.
The separation of sugar phosphate isomers is notoriously difficult because they often exhibit similar fragmentation patterns in mass spectrometry and are hard to resolve chromatographically.[1] This guide explores advanced chromatographic, mass spectrometric, and enzymatic methods that offer the selectivity required for robust stereoisomer differentiation.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, resolution, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of several powerful techniques for the stereoisomeric analysis of this compound.
| Analytical Method | Principle | Resolution of Stereoisomers | Sensitivity | Throughput | Key Instrumentation |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High for enantiomers (D- vs. L-isomers). Diastereomer separation depends on the specific CSP. | Moderate to High (ng-µg) | Low to Moderate | HPLC system with a chiral column, UV or MS detector |
| Mixed-Mode and HILIC Chromatography with Mass Spectrometry (LC-MS) | Combines hydrophilic interaction and ion-exchange mechanisms for enhanced separation of polar and charged analytes.[1] | Good for diastereomers and potentially enantiomers with appropriate column and mobile phase conditions.[2] | High (pg-ng) | Moderate | LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap) |
| Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Columns | Separation of volatile derivatives of the analytes on a chiral stationary phase followed by mass analysis. | High for enantiomers and diastereomers after derivatization. | High (pg-ng) | Moderate | GC-MS system with a chiral column |
| Capillary Electrophoresis (CE) with Chiral Selectors | Differential migration of stereoisomers in an electric field due to interaction with a chiral selector added to the buffer. | High for enantiomers and potentially diastereomers. | High (pg-ng) | High | Capillary Electrophoresis system with a suitable detector (e.g., UV, MS) |
| Enzymatic Assays | Highly specific enzymatic conversion of one stereoisomer, which is then quantified by monitoring substrate depletion or product formation.[3] | Excellent specificity for the target stereoisomer. | High (depending on the detection method for the product) | Low to Moderate | Spectrophotometer, Fluorometer, or LC-MS |
| Advanced Mass Spectrometry Fragmentation (MSn, CID, UVPD) | Differentiating isomers based on unique fragment ions generated through various dissociation techniques.[4] | Can provide diagnostic fragments for structurally similar isomers, but may not always achieve baseline separation. | High (pg-ng) | High | High-resolution mass spectrometer (e.g., Orbitrap Tribrid) |
Experimental Protocols
Chiral HPLC Method
Objective: To separate the enantiomers D- and L-erythritol 4-phosphate.
Methodology:
-
Sample Preparation: Dissolve the sample containing the erythritol 4-phosphate isomers in the initial mobile phase.
-
Chromatographic System:
-
Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative coated on silica gel.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) in an isocratic elution. The exact ratio needs to be optimized for the specific column and isomers.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25°C.
-
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) or mass spectrometry for higher sensitivity and specificity.
-
Data Analysis: Compare the retention times of the peaks in the sample to those of pure D- and L-erythritol 4-phosphate standards.
Mixed-Mode HILIC-MS Method
Objective: To separate all four stereoisomers of erythritol 4-phosphate.
Methodology:
-
Sample Preparation: Extract the metabolites and dissolve the dried extract in a solvent compatible with the initial mobile phase (e.g., 90% acetonitrile).
-
Chromatographic System:
-
Column: A mixed-mode column with both hydrophilic and anion-exchange properties.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted).
-
Gradient: A gradient from high to low organic phase concentration. For example, start at 90% A and decrease to 50% A over 20 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Analysis: Use a high-resolution mass spectrometer to acquire full scan data and targeted MS/MS data for the m/z of erythritol 4-phosphate.
-
-
Data Analysis: Extract ion chromatograms for the specific m/z and identify the isomers based on their retention times.
Enzymatic Assay for D-Erythrose 4-Phosphate
While this protocol is for the related compound D-erythrose 4-phosphate, a similar principle can be applied to this compound if a specific enzyme is available.
Objective: To specifically quantify D-erythrose 4-phosphate in a mixture of its isomers.
Methodology:
-
Reaction Mixture:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Cofactor (e.g., NAD+).
-
A specific dehydrogenase, such as D-erythrose-4-phosphate dehydrogenase.
-
Sample containing the mixture of isomers.
-
-
Assay Procedure:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Monitor the formation of the product (e.g., NADH) spectrophotometrically by measuring the increase in absorbance at 340 nm.
-
-
Quantification: The rate of the reaction or the total amount of product formed is proportional to the concentration of D-erythrose 4-phosphate in the sample. A standard curve using known concentrations of D-erythrose 4-phosphate should be prepared.
Visualizing the Analytical Workflow
A clear understanding of the experimental process is crucial for successful implementation. The following diagram illustrates a typical workflow for the analysis of this compound stereoisomers using LC-MS.
References
- 1. Selectivity issues in targeted metabolomics: Separation of phosphorylated carbohydrate isomers by mixed-mode hydrophilic interaction/weak anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
comparing the MEP pathway versus the mevalonate pathway for isoprenoid production
For Researchers, Scientists, and Drug Development Professionals
Isoprenoids, a vast class of natural products with over 50,000 members, are fundamental to numerous biological processes and hold significant commercial value as pharmaceuticals, fragrances, and biofuels.[1][2][3] The biosynthesis of all isoprenoids hinges on two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][4] Nature has evolved two distinct metabolic routes for the synthesis of these crucial precursors: the methylerythritol phosphate (MEP) pathway and the mevalonate (MVA) pathway. This guide provides an in-depth comparison of these two pathways, offering quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in selecting and engineering the optimal pathway for their specific isoprenoid production goals.
Pathway Overview and Stoichiometry
The MEP and MVA pathways differ in their starting materials, enzymatic reactions, and cellular localization. The MVA pathway, found in most eukaryotes, archaea, and the cytosol of plants, utilizes acetyl-CoA as its primary carbon source. In contrast, the MEP pathway, present in most bacteria, plastids of plants, and some protozoa, begins with pyruvate and glyceraldehyde 3-phosphate (G3P).
Theoretically, the MEP pathway is considered more energetically efficient for isoprenoid synthesis from sugars. This is due to its more direct utilization of central carbon metabolites. However, the practical efficiency and productivity can be influenced by various factors, including host organism, expression levels of pathway enzymes, and the accumulation of toxic intermediates.
Quantitative Comparison of Isoprenoid Production
The choice between the MEP and MVA pathways for metabolic engineering is often dictated by the target isoprenoid, the production host, and the desired yield. The following table summarizes quantitative data from various studies on the production of different isoprenoids using engineered MEP or MVA pathways in Escherichia coli. It is important to note that direct comparisons are challenging due to variations in experimental conditions, including strains, culture media, and fermentation processes.
| Isoprenoid | Pathway | Host Organism | Titer | Reference |
| Amorphadiene | Mevalonate (MVA) | E. coli | 24 mg/L | |
| Lycopene | Mevalonate (MVA) | E. coli | Enhanced production | |
| Isoprenol | Methylerythritol Phosphate (MEP) | E. coli | Increased production with pathway optimization | |
| Isoprene | Methylerythritol Phosphate (MEP) | E. coli | 314 mg/L | |
| Carotenoids | Mevalonate (MVA) | E. coli | Improved production with reconstituted pathway |
Signaling Pathway Diagrams
To visually represent the biochemical conversions in each pathway, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Substrate Specificity of D-erythrose-4-phosphate Dehydrogenase
For researchers in enzymology, metabolic engineering, and drug development, understanding the substrate specificity of enzymes is paramount. This guide provides a detailed comparison of D-erythrose-4-phosphate dehydrogenase (E4PDH), a key enzyme in the biosynthesis of vitamin B6, with its structural homolog, glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This comparison is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding.
Enzyme Overview and Functional Comparison
D-erythrose-4-phosphate dehydrogenase (E4PDH), encoded by the epd (formerly gapB) gene in Escherichia coli, catalyzes the NAD+-dependent oxidation of D-erythrose 4-phosphate (E4P) to 4-phospho-D-erythronate.[1][2] This reaction is the first committed step in the de novo biosynthesis of pyridoxal 5'-phosphate (PLP), an essential cofactor for numerous metabolic enzymes.[2][3][4]
Initially, the gapB gene product was thought to be a second glyceraldehyde-3-phosphate dehydrogenase (GAPDH). However, subsequent biochemical characterization revealed that its primary substrate is E4P, and it exhibits very low activity towards glyceraldehyde 3-phosphate (GA3P). In contrast, the canonical GAPDH, encoded by the gapA gene, is a central enzyme in glycolysis and gluconeogenesis and efficiently catalyzes the oxidative phosphorylation of GA3P, while showing minimal activity with E4P as a substrate.
Comparative Kinetic Data
The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The following table summarizes the kinetic data for E. coli E4PDH and GAPDH with their respective primary and alternative substrates.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |
| D-erythrose-4-phosphate dehydrogenase (E4PDH) | D-erythrose 4-phosphate | 960 | 200 | 0.21 |
| NAD+ | 74 | 169 | 2.28 | |
| Glyceraldehyde 3-phosphate | 1100 | 0.12 | 0.0001 | |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glyceraldehyde 3-phosphate | - | >800 | - |
| D-erythrose 4-phosphate | - | 0.1 | - |
Experimental Protocol: Assessing Substrate Specificity
The determination of substrate specificity for E4PDH and its comparison with GAPDH can be achieved through a continuous spectrophotometric assay. This method monitors the production of NADH, which absorbs light at 340 nm.
Materials:
-
Purified E4PDH and GAPDH enzymes
-
D-erythrose 4-phosphate (E4P) solution
-
Glyceraldehyde 3-phosphate (GA3P) solution
-
Nicotinamide adenine dinucleotide (NAD+) solution
-
Assay buffer: 50 mM pyrophosphate buffer (PPi), pH 8.6
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes
-
Temperature-controlled chamber or water bath (37°C)
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a specific concentration of the substrate to be tested (E4P or GA3P), and NAD+.
-
Enzyme Addition: Equilibrate the reaction mixture to the assay temperature (e.g., 37°C). The reaction is initiated by the addition of a small, known amount of the purified enzyme (E4PDH or GAPDH).
-
Spectrophotometric Monitoring: Immediately after adding the enzyme, place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. Record the initial rate of the reaction (the linear phase of the absorbance change).
-
Data Analysis: The rate of NADH production can be calculated using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).
-
Kinetic Parameter Determination: To determine Km and Vmax (from which kcat is calculated), repeat the assay with varying concentrations of the substrate while keeping the enzyme and NAD+ concentrations constant. The data can then be plotted using a Michaelis-Menten or Lineweaver-Burk plot.
-
Comparative Analysis: Perform the same set of experiments for both E4PDH and GAPDH, using both E4P and GA3P as substrates, to directly compare their activities and specificities.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow and the metabolic pathway involving E4PDH.
References
- 1. uniprot.org [uniprot.org]
- 2. Erythrose-4-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical characterization of gapB-encoded erythrose 4-phosphate dehydrogenase of Escherichia coli K-12 and its possible role in pyridoxal 5'-phosphate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Erythritol 4-Phosphate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of D-erythritol 4-phosphate, a key intermediate in the non-mevalonate pathway of isoprenoid biosynthesis.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1] All handling should be conducted in a well-ventilated area.[1] In case of accidental contact, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
After skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1]
-
After eye contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1]
-
After ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Procedures
The recommended disposal method for this compound involves professional chemical waste management services. Do not discharge this compound or its containers into sewer systems or the environment.
-
Collection:
-
Collect waste this compound in a suitable, properly labeled, and securely closed container.
-
For spills, carefully collect the material using spark-proof tools and place it in a designated chemical waste container. Avoid generating dust.
-
-
Waste Treatment:
-
The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed (or equivalent).
-
After rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill.
-
Alternatively, rinsed containers can be offered for recycling or reconditioning. Combustible packaging materials may be incinerated.
-
Quantitative Disposal Data
At present, there is no available quantitative data regarding specific concentration limits for the disposal of this compound. The provided safety data sheet indicates "no data available" for GHS hazard classifications. This lack of data underscores the importance of treating this chemical with caution and following the conservative disposal methods outlined above.
| Parameter | Value |
| GHS Hazard Classification | No data available |
| Pictogram | No data available |
| Signal Word | No data available |
| Hazard Statement(s) | No data available |
| Precautionary Statement(s) | No data available |
Experimental Workflow: Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the safe disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling D-Erythritol 4-Phosphate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling D-erythritol 4-phosphate, including detailed operational and disposal plans to foster a secure and efficient research environment.
This compound is a phosphorylated monosaccharide that serves as an intermediate in the non-mevalonate pathway of isoprenoid biosynthesis. While not classified as a hazardous substance, adherence to proper laboratory protocols is crucial to ensure personnel safety and maintain experimental integrity.
Essential Safety and Handling
This section outlines the necessary personal protective equipment (PPE) and step-by-step procedures for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Gloves | Wear chemical-impermeable gloves. Gloves must be inspected prior to use. Wash and dry hands after handling.[1] |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect from spills. |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol provides a detailed methodology for the safe handling and preparation of this compound solutions.
1. Preparation and Area Setup:
-
Ensure a clean and organized workspace. Work should be performed in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust formation.[1]
-
Assemble all necessary equipment and reagents, including this compound, appropriate solvent (e.g., water), calibrated balance, weighing paper or boat, spatula, and appropriate glassware.
2. Weighing the Compound:
-
Place a clean, dry weighing boat or a piece of creased weighing paper on the analytical balance and tare the balance.
-
Using a clean spatula, carefully transfer the desired amount of solid this compound to the weighing boat.
-
Record the exact weight of the compound.
-
Avoid generating dust during transfer.[1]
3. Dissolving the Compound:
-
Carefully transfer the weighed solid into a clean, appropriately sized beaker or flask. A powder funnel may be used for narrow-mouthed vessels.
-
Add a portion of the desired solvent to the vessel.
-
Gently swirl the container to dissolve the solid. If necessary, use a magnetic stirrer at a moderate speed to avoid splashing. This compound is soluble in water.
-
Once the solid is fully dissolved, add the remaining solvent to reach the final desired concentration and volume.
4. Storage of Solutions:
-
Store the prepared solution in a tightly sealed and clearly labeled container.
-
For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, consult the product's specific storage guidelines, which may include freezing at -20°C or below.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its proper handling and use in experiments.
| Property | Value |
| Molecular Formula | C₄H₁₁O₇P |
| Molecular Weight | 202.10 g/mol |
| Appearance | Solid |
| Solubility | Soluble in water |
2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway
This compound is a key intermediate in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, an essential metabolic route for the biosynthesis of isoprenoids in many bacteria, protozoa, and plants.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
